molecular formula C24H17ClF3NO2 B15562406 CK-2-68

CK-2-68

Numéro de catalogue: B15562406
Poids moléculaire: 443.8 g/mol
Clé InChI: GGVLPENGSGQOOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

an antimalarial;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVLPENGSGQOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Disrupted Engine: CK-2-68's Mechanism of Action in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of the antimalarial compound CK-2-68 against Plasmodium falciparum, the deadliest species of malaria parasite. Initially developed as an inhibitor of the parasite's alternative NADH dehydrogenase (PfNDH2), compelling evidence now points to the mitochondrial Complex III (cytochrome bc1 complex, Pfbc1) as its primary lethal target. This document details the current understanding of this compound's mode of action, presents key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism: Inhibition of Mitochondrial Complex III

This compound exerts its parasiticidal effect by disrupting the mitochondrial electron transport chain (ETC) in Plasmodium falciparum. While initially designed to target PfNDH2, it is now understood that the principal and lethal action of this compound is the inhibition of Complex III.[1][2][3] This inhibition halts the parasite's ability to generate ATP through oxidative phosphorylation, leading to its death.

The compound specifically binds to the quinol oxidation (Qp) site of the cytochrome b subunit within Complex III.[1][2][3] This binding event physically obstructs the movement of the iron-sulfur protein subunit, a critical step in the electron transfer process.[1][2][3] The arrested motion of the iron-sulfur protein prevents the transfer of electrons from ubiquinol (B23937) to cytochrome c, effectively breaking the electron transport chain.

Further solidifying Complex III as the primary target, studies have shown that parasites resistant to this compound consistently harbor mutations clustered around the Qp site of cytochrome b.[1][2] In contrast, genetic knockout of the originally proposed target, PfNDH2, did not prevent parasite survival in the blood stage, indicating that it is not an essential enzyme for the parasite in this phase of its lifecycle.[1]

Quantitative Efficacy and Selectivity

This compound demonstrates potent activity against P. falciparum and a favorable therapeutic window, as indicated by the significant difference in its inhibitory concentration against the parasite's Complex III compared to its mammalian counterpart.

Target Parameter Value Reference
Plasmodium falciparum (in vitro growth)IC50~40 nM[2]
Bovine mitochondrial Complex III (Btbc1)IC501.7 µM[2][4]
Rhodobacter sphaeroides Complex III (Rsbc1)IC506.7 µM[4]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the processes used to study it, the following diagrams are provided.

cluster_etc Mitochondrial Electron Transport Chain (P. falciparum) cluster_c3 Complex III Detail PfNDH2 PfNDH2 UQ Ubiquinone Pool PfNDH2->UQ e- ComplexIII Complex III (Pfbc1) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Qp_site Qp Site ISP Iron-Sulfur Protein Qp_site->ISP e- transfer ISP->CytC e- transfer CytB Cytochrome b CK268 This compound CK268->ComplexIII Inhibits at Qp site, arrests ISP motion

Caption: Mechanism of this compound action on the P. falciparum electron transport chain.

cluster_workflow Experimental Workflow: IC50 Determination cluster_detection Quantify Parasite Growth start Start: Synchronized P. falciparum Culture (Ring Stage) prepare_plates Prepare 96-well plates with serial dilutions of this compound start->prepare_plates add_parasites Add parasite culture to plates prepare_plates->add_parasites incubate Incubate for 72h at 37°C add_parasites->incubate sybr SYBR Green I Assay (Fluorescence) incubate->sybr microscopy Microscopy (Schizont Maturation) incubate->microscopy hypoxanthine [3H]Hypoxanthine Incorporation incubate->hypoxanthine analyze Analyze data: Plot % inhibition vs. log[concentration] sybr->analyze microscopy->analyze hypoxanthine->analyze end Determine IC50 Value analyze->end

Caption: Workflow for determining the IC50 of this compound against P. falciparum.

cluster_resistance Workflow: Selection and Analysis of Resistant Mutants start Start: Drug-sensitive P. falciparum culture drug_pressure Apply continuous or intermittent drug pressure with this compound (e.g., 3-5x IC50) start->drug_pressure monitor Monitor for parasite recrudescence drug_pressure->monitor clone Clone resistant parasites by limiting dilution monitor->clone Recrudescence observed verify Verify resistance (determine IC50 of clones) clone->verify sequence Sequence the cytochrome b gene to identify mutations verify->sequence end Identify resistance- conferring mutations in Complex III sequence->end

Caption: Workflow for the selection and analysis of this compound resistant P. falciparum.

Secondary Effects and Other Investigated Pathways

Targeted searches for a direct interaction or mechanistic link between this compound and the P. falciparum cytoskeleton or the histone acetyltransferase PfGCN5 have not yielded any evidence of a direct role. The potent and rapid parasiticidal action of this compound is best explained by its targeted disruption of the mitochondrial electron transport chain. Therefore, effects on the cytoskeleton or histone acetylation are not considered primary mechanisms of action for this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Growth Inhibition Assay (IC50 Determination) using SYBR Green I

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

  • Materials:

    • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

    • Complete culture medium (RPMI 1640 with supplements)

    • Human erythrocytes (O+)

    • 96-well black, clear-bottom microplates

    • This compound stock solution in DMSO

    • SYBR Green I lysis buffer

    • Fluorescence plate reader

  • Methodology:

    • Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells as a negative control and uninfected erythrocytes as a background control.

    • Add synchronized ring-stage parasites to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

    • After incubation, add SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-3 hours.

    • Measure fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Calculate the percentage of growth inhibition for each concentration relative to the drug-free control after subtracting the background fluorescence.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Selection of this compound Resistant P. falciparum Mutants

This protocol describes the in vitro selection of parasites with reduced susceptibility to this compound.

  • Materials:

    • Drug-sensitive P. falciparum culture

    • Complete culture medium

    • This compound

    • Culture flasks

  • Methodology:

    • Initiate a culture of drug-sensitive parasites at a high parasitemia.

    • Apply drug pressure by adding this compound at a concentration of 3-5 times the IC50.

    • Maintain the culture with regular medium changes, keeping the drug concentration constant.

    • Monitor the culture for recrudescence (reappearance of parasites) by light microscopy of Giemsa-stained blood smears. This may take several weeks to months.

    • Once a resistant population is established, clone the parasites by limiting dilution to obtain a genetically homogenous population.

    • Confirm the resistance of the cloned parasites by performing an IC50 assay as described above.

    • Isolate genomic DNA from the resistant clones and the parental strain.

    • Amplify and sequence the gene encoding the cytochrome b subunit of Complex III to identify mutations associated with resistance.

Cryo-Electron Microscopy (Cryo-EM) of Complex III with Bound this compound

This is a generalized workflow for determining the structure of a mitochondrial complex.

  • Materials:

    • Purified mitochondrial Complex III (e.g., from bovine heart, as a model for the highly conserved core)

    • This compound

    • Cryo-EM grid

    • Vitrification apparatus (e.g., Vitrobot)

    • Transmission electron microscope with a direct electron detector

    • Image processing software (e.g., RELION, CryoSPARC)

  • Methodology:

    • Sample Preparation: Incubate the purified Complex III with an excess of this compound to ensure binding.

    • Grid Preparation: Apply a small volume of the complex-inhibitor solution to a cryo-EM grid. Blot away excess liquid and rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.

    • Data Collection: Transfer the vitrified grid to a cryo-electron microscope. Collect a large dataset of high-resolution images (micrographs) of the randomly oriented particles.

    • Image Processing:

      • Perform motion correction on the micrographs.

      • Estimate the contrast transfer function.

      • Automatically pick individual particle images.

      • Perform 2D classification to remove junk particles and select well-defined particle classes.

      • Generate an initial 3D model.

      • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the Complex III-CK-2-68 structure.

    • Model Building and Analysis: Fit the atomic models of the Complex III subunits and the this compound molecule into the cryo-EM density map to determine the precise binding site and conformational changes.

Conclusion

The antimalarial compound this compound functions as a potent inhibitor of the Plasmodium falciparum mitochondrial Complex III. By binding to the Qp site, it disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and cessation of ATP synthesis. The high selectivity of this compound for the parasite's Complex III over the host's provides a wide therapeutic window, making it and its analogs promising candidates for further antimalarial drug development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of such compounds and the mechanisms of drug resistance in P. falciparum.

References

The Primary Molecular Target of CK-2-68: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth analysis of the primary molecular target of the antimalarial compound CK-2-68. While initially developed as an inhibitor of Plasmodium falciparum NADH dehydrogenase type 2 (PfNDH2), compelling evidence from recent structural and mechanistic studies has redefined its principal target. This guide consolidates the current scientific consensus, presenting quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways and workflows to elucidate the precise mechanism of action of this compound.

Primary Molecular Target: Mitochondrial Complex III (Cytochrome bc1 Complex)

The definitive primary molecular target of this compound for its potent antimalarial activity is the quinol oxidation (Qo or QP) site of the mitochondrial Complex III (cytochrome bc1 complex) .[1][2] Although this compound was originally designed to inhibit the alternate NADH dehydrogenase (NDH2) of the malaria parasite, subsequent research, including selection experiments with P. falciparum and cryo-electron microscopy (cryo-EM) studies, has demonstrated that its lethal effect is mediated through the inhibition of Complex III.[1][2]

The binding of this compound to the Qo site of Complex III arrests the motion of the iron-sulfur protein (ISP) subunit, which is a critical step in the electron transfer process.[2] This mechanism of action is similar to that of other known Complex III inhibitors like atovaquone (B601224) and stigmatellin.[2]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified against Complex III from various species and in whole-parasite growth inhibition assays. The data highlights a significant therapeutic window, with much higher potency against the parasite's Complex III compared to the host's.

Target/OrganismAssay TypeIC50 ValueReference
Plasmodium falciparum-infected erythrocytesGrowth Inhibition~40 nM[2]
Bovine heart mitochondrial cyt bc1 (Btbc1)Enzymatic Inhibition1.7 µM[1][2]
Rhodobacter sphaeroides cyt bc1 (Rsbc1)Enzymatic Inhibition6.7 µM[1][2]
Atovaquone against P. falciparumGrowth Inhibition~13 nM[1]
Atovaquone against Btbc1Enzymatic Inhibition2.6 µM[1][2]

Experimental Protocols

Determination of IC50 Values against Purified Complex III

The inhibitory potency of this compound against purified mitochondrial Complex III (e.g., from bovine heart or Rhodobacter sphaeroides) is determined by monitoring the reduction of cytochrome c.

Methodology:

  • Enzyme Preparation: Purified cytochrome bc1 complex is diluted to a working concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing a detergent such as n-dodecyl-β-D-maltoside to maintain solubility.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound for a specified duration. For this compound, a prolonged incubation of over 20 hours may be required to achieve full inhibitory capacity against Btbc1.[1]

  • Reaction Initiation: The reaction is initiated by the addition of a reducing substrate, such as ubiquinol, and the electron acceptor, cytochrome c.

  • Data Acquisition: The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: The initial rates of cytochrome c reduction are plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve using a suitable software package like Prism.[2]

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Assay)

This assay is a widely used method to determine the efficacy of antimalarial compounds against the asexual blood stages of P. falciparum in vitro.

Methodology:

  • Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with AlbuMAX, hypoxanthine, and gentamicin (B1671437) under a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C. Parasite cultures are synchronized to the ring stage.

  • Compound Preparation: this compound is serially diluted in culture medium in a 96-well plate.

  • Assay Setup: Synchronized ring-stage parasite cultures (e.g., at 1% parasitemia and 1% hematocrit) are added to the wells containing the diluted compound.

  • Incubation: The plates are incubated for 72 hours under the standard culture conditions to allow for parasite growth.

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark to allow for cell lysis and DNA staining, and the fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is used to quantify parasite growth. The percentage of growth inhibition is calculated relative to untreated control wells, and the IC50 value is determined by non-linear regression analysis.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM is a powerful technique used to determine the high-resolution structure of macromolecular complexes in their near-native state. This method was instrumental in identifying the binding site of this compound on Complex III.

Methodology:

  • Complex Formation: Purified dimeric bovine heart Complex III (Btbc1) is incubated with a molar excess of this compound (e.g., 1:10 molar ratio) overnight to ensure binding.[2]

  • Grid Preparation: A small volume of the complex solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the complex.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions. A large number of movies of the particles are collected.

  • Image Processing: The collected movies are processed to correct for beam-induced motion. Individual particle images are then selected and classified in 2D and 3D to identify a homogenous population of the complex.

  • 3D Reconstruction: The selected particle images are used to reconstruct a high-resolution 3D map of the Complex III-CK-2-68 complex.

  • Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to produce the final structure, revealing the precise binding interactions of this compound within the Qo site.

Visualizations

Mitochondrial Electron Transport Chain and Inhibition by this compound

Mitochondrial_ETC cluster_matrix Mitochondrial Inner Membrane cluster_ims Intermembrane Space cluster_mm Mitochondrial Matrix ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q e- H_out H+ ComplexI->H_out H+ NDH2 NDH2 (Plasmodium) NDH2->Q e- (Plasmodium) ComplexII Complex II ComplexII->Q e- QH2 Ubiquinol (QH2) ComplexIII Complex III (Cytochrome bc1) QH2->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_out H+ ComplexIV Complex IV CytC->ComplexIV e- ComplexIV->H_out H+ O2 O2 ComplexIV->O2 ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP H_in H+ ATPSynthase->H_in H_out->ATPSynthase NADH NADH NADH->ComplexI e- FADH2 FADH2 FADH2->ComplexII e- H2O H2O O2->H2O ADP ADP + Pi ADP->ATPSynthase CK268 This compound CK268->ComplexIII Inhibits Qo site Target_Identification_Workflow cluster_design Initial Hypothesis cluster_validation In Vitro & In Vivo Validation cluster_structural Structural & Mechanistic Studies cluster_conclusion Conclusion Design Design this compound to Inhibit PfNDH2 GrowthAssay P. falciparum Growth Inhibition Assay Design->GrowthAssay Test Efficacy Resistance Selection for Resistant Parasites GrowthAssay->Resistance Apply Selection Pressure GenomicSeq Genomic Sequencing of Resistant Strains Resistance->GenomicSeq Identify Mutations CryoEM Cryo-EM of this compound with Host Complex III GenomicSeq->CryoEM Hypothesize Off-Target Effect (Mutations in Complex III) Conclusion Primary Target is Complex III, not NDH2 GenomicSeq->Conclusion Genetic Evidence BindingSite Identification of Binding Site (Qo site of Complex III) CryoEM->BindingSite Determine Structure BindingSite->Conclusion Confirm Target

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of CK-2-68

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of the antimalarial compound this compound. It is intended for researchers, scientists, and professionals involved in drug development.

Abstract

This compound is a quinolone-based compound initially designed as a selective inhibitor of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). Subsequent research, however, has revealed that its primary and lethal antiparasitic action is achieved through the inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1] By binding to the quinol oxidation (Qo) site of Complex III, this compound arrests the motion of the iron-sulfur protein subunit, a mechanism of inhibition similar to that of other known Complex III inhibitors like atovaquone (B601224) and stigmatellin.[1] This document details the scientific journey of this compound, from its initial hypothesis-driven design to the elucidation of its true mechanism of action, and provides available data on its synthesis and biological activity.

Discovery and Rationale

The electron transport chain of Plasmodium falciparum presents several unique features compared to its human host, making it an attractive target for selective drug development. One such feature is the presence of a type II NADH dehydrogenase (NDH2) which, unlike the classic Complex I in mammals, does not pump protons.[1][2] This functional difference provided the rationale for designing inhibitors that could selectively target PfNDH2.

This compound was developed as a specific inhibitor of PfNDH2 with the aim of disrupting the parasite's mitochondrial function.[1] Initial studies showed that the compound effectively inhibited parasite growth and proliferation. However, further investigations, including selection experiments with P. falciparum, consistently revealed mutations in the cytochrome b gene of Complex III, not in PfNDH2, conferring resistance to this compound. This pivotal finding shifted the focus of research towards understanding the interaction of this compound with Complex III.

Chemical Structure

This compound is a member of the quinolone family of compounds. Its structure consists of four aromatic rings: a quinolone moiety (rings A and B), a central C ring, and a terminal D ring composed of trifluoromethoxy benzene. The quinolone portion of the molecule is crucial for its inhibitory activity, embedding deeply into the active site of its target.

Synthesis

For related compounds like pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a common synthetic strategy is the one-step cyclocondensation reaction of commercially available β-ketoesters with aminopyrazoles.

Mechanism of Action

The definitive mechanism of action of this compound is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.

Signaling Pathway: Mitochondrial Electron Transport Chain and Inhibition by this compound

The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.

ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- (UQH2) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ gradient CK268 This compound CK268->ComplexIII Inhibits Quinol Oxidation (Qo) Site

Caption: Inhibition of Complex III by this compound in the mitochondrial electron transport chain.

This compound specifically binds to the quinol oxidation (Qo or Qp) site of Complex III. This binding event physically obstructs the movement of the iron-sulfur protein (ISP) subunit, which is a critical step in the electron transfer process. By arresting the motion of the ISP, this compound effectively blocks the flow of electrons from ubiquinol (B23937) to cytochrome c, thereby halting ATP production and leading to parasite death.

Quantitative Data

The inhibitory activity of this compound has been quantified against various targets. The following table summarizes the key findings.

CompoundTarget Organism/EnzymeAssay TypeIC50 / EC50Reference
This compound Plasmodium falciparum (wild-type)Growth Inhibition~40 nM
This compound Bovine (Bos taurus) bc1 Complex (Btbc1)Enzyme Inhibition1.7 µM
This compound Rhodobacter sphaeroides bc1 Complex (Rsbc1)Enzyme Inhibition6.7 µM
AtovaquonePlasmodium falciparum (wild-type)Growth Inhibition~13 nM
AtovaquoneBovine (Bos taurus) bc1 Complex (Btbc1)Enzyme Inhibition2.6 µM
StigmatellinBovine (Bos taurus) bc1 Complex (Btbc1)Enzyme Inhibition1 nM
FamoxadoneBovine (Bos taurus) bc1 Complex (Btbc1)Enzyme Inhibition418 nM
FamoxadoneRhodobacter sphaeroides bc1 Complex (Rsbc1)Enzyme Inhibition1.4 nM

The data clearly indicates a significant therapeutic window for this compound, as it is substantially more potent against P. falciparum growth than against the bovine mitochondrial Complex III. This selectivity is a crucial attribute for a successful antimalarial drug.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings.

This assay measures the enzymatic activity of the purified cytochrome bc1 complex.

  • Preparation of Reagents:

    • Assay Buffer: 100 mM phosphate (B84403) buffer (pH 7.4), 0.3 mM EDTA.

    • Substrate 1: 80 µM cytochrome c.

    • Substrate 2: 5 µM decylubiquinol (Q₀C₁₀BrH₂).

    • Enzyme: Purified bc1 complex (e.g., from bovine heart mitochondria) diluted to a final concentration of 0.1 µM in a buffer containing 50 mM Tris-HCl (pH 8.0), 0.01% β-DDM, and 200 mM NaCl.

    • Inhibitor: this compound at various concentrations.

  • Assay Procedure:

    • The assay is performed in a spectrophotometer at 25°C.

    • The assay mixture containing the buffer and cytochrome c is prepared.

    • The inhibitor (this compound) or vehicle control is added to the mixture. A pre-incubation time of over 20 hours may be required for this compound to achieve full inhibitory capacity.

    • The reaction is initiated by the addition of the enzyme, followed by the addition of the decylubiquinol substrate.

    • The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis:

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is determined for each concentration of this compound relative to the vehicle control.

    • The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

This assay determines the effect of a compound on the growth of asexual, intraerythrocytic stages of P. falciparum.

  • Materials:

    • P. falciparum culture (synchronized to the ring stage) at 0.5% parasitemia and 2% hematocrit.

    • Complete medium (RPMI 1640 with appropriate supplements), free of hypoxanthine.

    • [³H]-hypoxanthine (0.1 µCi/µl).

    • 96-well microtiter plates pre-dosed with serial dilutions of this compound.

  • Assay Procedure:

    • 200 µl of the parasite culture is added to each well of the pre-dosed plate.

    • The plates are incubated for 24 hours at 37°C in a controlled gas environment (5% CO₂, 5-10% O₂, 85-90% N₂).

    • 10 µl of [³H]-hypoxanthine is added to each well.

    • The plates are incubated for an additional 42-48 hours.

    • Following incubation, the plates are frozen to lyse the cells.

    • The contents of the wells are harvested onto a filter mat using a cell harvester, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The level of [³H]-hypoxanthine incorporation is proportional to parasite growth.

    • The percentage of growth inhibition is calculated for each drug concentration relative to the drug-free control wells.

    • The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response model.

Experimental Workflow: Determination of In Vitro Efficacy

The following diagram outlines the workflow for determining the in vitro efficacy of this compound against P. falciparum.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis A Synchronize P. falciparum culture to ring stage C Add parasite culture to pre-dosed plates A->C B Prepare serial dilutions of this compound in plates B->C D Incubate for 24 hours C->D E Add [3H]-hypoxanthine D->E F Incubate for 42-48 hours E->F G Freeze plates to lyse cells F->G H Harvest and measure radioactivity G->H I Calculate % inhibition and determine EC50 H->I

Caption: Workflow for the [³H]-hypoxanthine incorporation assay.

Conclusion and Future Directions

This compound represents a promising antimalarial lead compound with a well-defined mechanism of action and a significant therapeutic window. Although initially developed to target PfNDH2, the discovery of its potent activity against Complex III highlights the importance of phenotypic screening and detailed mechanism-of-action studies in drug discovery. The molecular basis for its high selectivity for the parasite's Complex III over the human counterpart provides a solid foundation for future structure-based drug design efforts. Further optimization of the quinolone scaffold could lead to the development of next-generation antimalarials with improved efficacy, safety, and resistance profiles. Key areas for future research include the elucidation of the specific structural differences between the Plasmodium and human Complex III that confer selectivity, as well as the development of a scalable and efficient synthesis for this compound and its analogs.

References

CK-2-68 as a Cytochrome bc1 Complex Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial electron transport chain (ETC) is a well-established target for antimicrobial and antiparasitic agents. Within the ETC, the cytochrome bc1 complex (Complex III) plays a pivotal role in cellular respiration and has been successfully targeted by numerous drugs. The compound CK-2-68, a quinolone derivative, was initially designed as an inhibitor of the alternative NADH dehydrogenase of Plasmodium falciparum (PfNDH2). However, compelling evidence now demonstrates that its potent antimalarial activity stems from the specific inhibition of the parasite's cytochrome bc1 complex. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and offers visualizations of the underlying biological and experimental frameworks.

Introduction

The cytochrome bc1 complex, or Complex III, is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the membrane, thereby contributing to the proton-motive force that drives ATP synthesis. The functional core of the bc1 complex consists of three subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP). The complex features two distinct quinone-binding sites: the quinol oxidation (Qo or QP) site and the quinone reduction (Qi or QN) site, which are the targets for a wide range of inhibitors.

This compound was originally developed to specifically inhibit PfNDH2, an enzyme in the Plasmodium ETC that is absent in mammals.[1] However, subsequent research, including resistance selection studies and structural biology, has revealed that the primary lethal target of this compound in the blood stages of the parasite is the cytochrome bc1 complex (Pfbc1).[1] Parasites selected for resistance to this compound consistently exhibit mutations in the cytochrome b subunit of Complex III, not in PfNDH2.[1] This finding has redirected research efforts towards understanding the precise interaction between this compound and the bc1 complex to guide the development of next-generation antimalarials.

Mechanism of Action

Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the inhibitory action of this compound.[1][2] The compound binds specifically to the quinol oxidation (Qo) site within the cytochrome b subunit. The structure of this compound consists of a quinolone moiety (rings A and B) that acts as the toxophore, and a tail composed of two additional aromatic rings (C and D).

The key features of its mechanism are:

  • Binding to the Qo Site: The quinolone toxophore of this compound embeds deeply into the highly conserved hydrophobic pocket of the Qo site. Its 4-oxo group forms a hydrogen bond with a critical histidine residue of the iron-sulfur protein (ISP).

  • Arresting ISP Motion: The binding of this compound locks the extrinsic domain of the ISP at the cytochrome b subunit (the "b-site"). This prevents the ISP from shuttling electrons to cytochrome c1, effectively halting the catalytic cycle of the complex. This mechanism is similar to that of other well-known Qo site inhibitors such as stigmatellin (B1206613) and atovaquone.

  • Basis for Selectivity: The high therapeutic window of this compound (i.e., its potent activity against Plasmodium with low toxicity to the host) is attributed to structural differences in the Qo site's access portal between the parasite and mammalian bc1 complexes. While the core binding pocket for the quinolone toxophore is highly conserved, the portal region where the tail of this compound binds is not. This structural divergence allows for differential binding, favoring the parasite's enzyme.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified against bc1 complexes from various species and compared with other known inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Inhibitor Target Complex IC50 Value Reference
This compound Bos taurus (Bovine, Btbc1)1.7 µM
This compound Rhodobacter sphaeroides (Rsbc1)6.7 µM
This compound P. falciparum (in infected erythrocytes)~40 nM

Table 1: IC50 values of this compound against various cytochrome bc1 complexes.

The data clearly show that this compound is significantly more potent against the P. falciparum bc1 complex than against its bovine or bacterial counterparts, highlighting its selectivity.

Inhibitor Target Complex IC50 Value Reference
This compound Bos taurus (Btbc1)1.7 µM
Atovaquone Bos taurus (Btbc1)2.6 µM
Stigmatellin Bos taurus (Btbc1)1.0 nM
Famoxadone Bos taurus (Btbc1)418 nM
Famoxadone Rhodobacter sphaeroides (Rsbc1)1.4 nM

Table 2: Comparative IC50 values of different bc1 complex inhibitors.

Compared to classic respiratory inhibitors like stigmatellin, this compound is a much weaker inhibitor of the bovine bc1 complex. Its potency against Btbc1 is in a similar micromolar range to that of the antimalarial drug atovaquone.

Experimental Protocols

Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of the isolated bc1 complex by monitoring the reduction of cytochrome c.

Objective: To determine the IC50 value of an inhibitor.

Materials:

  • Isolated and purified cytochrome bc1 complex (e.g., from bovine heart mitochondria).

  • Substrate: Decylubiquinol (DBH2).

  • Electron acceptor: Cytochrome c (from equine heart).

  • Buffer: Phosphate buffer (pH 7.4) containing potassium cholate (B1235396) and dodecyl maltoside.

  • Inhibitor stock solution (e.g., this compound in DMSO).

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

  • Preparation of Reagents: Prepare the reaction buffer and fresh DBH2 substrate solution.

  • Incubation: Pre-incubate the isolated bc1 complex with various concentrations of the inhibitor (e.g., this compound) for a specified time. For slow-binding inhibitors like this compound, this incubation can be lengthy (>20 hours) to reach full inhibitory capacity.

  • Reaction Initiation: In a cuvette, combine the reaction buffer, cytochrome c, and the enzyme-inhibitor mixture. Initiate the reaction by adding the DBH2 substrate.

  • Measurement: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. The initial rate of reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentrations. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to calculate the IC50 value.

In Vitro Antimalarial Growth Inhibition Assay

This cellular assay assesses the ability of a compound to inhibit the proliferation of P. falciparum in red blood cells. The [³H]-hypoxanthine incorporation method is a common and reliable technique.

Objective: To determine the EC50 value of a compound against parasite growth.

Materials:

  • Synchronized culture of P. falciparum-infected human erythrocytes.

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements).

  • [³H]-hypoxanthine.

  • 96-well microplates.

  • Compound stock solutions.

  • Cell harvester and scintillation counter.

Procedure:

  • Plating: Add parasitized red blood cells (typically at 0.5% parasitemia and 2.5% hematocrit) to the wells of a 96-well plate containing serial dilutions of the test compound (e.g., this compound).

  • Incubation: Incubate the plates for 24 hours in a controlled environment (37°C, 5% CO₂, 5% O₂).

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours. Parasites actively replicating will incorporate the radiolabel into their nucleic acids.

  • Harvesting: Harvest the cells onto a filter mat using a cell harvester. Lyse the cells to release the contents and wash to remove unincorporated radiolabel.

  • Counting: Measure the radioactivity on the filter mat using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to untreated controls. Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.

Cryo-Electron Microscopy (Cryo-EM) Structural Analysis

Cryo-EM is used to determine the high-resolution structure of the bc1 complex bound to its inhibitor.

Objective: To visualize the binding mode of this compound in the Qo site.

Procedure:

  • Complex Formation: Incubate the purified dimeric bc1 complex with a molar excess of this compound (e.g., 1:10 ratio) overnight to ensure saturation of the binding sites.

  • Grid Preparation: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane. This traps the protein complexes in a thin layer of vitreous ice.

  • Data Collection: Image the frozen-hydrated specimens in a transmission electron microscope equipped with a direct electron detector under cryogenic conditions. Collect a large dataset of movies of the particle views.

  • Image Processing:

    • Correct for beam-induced motion and sum the movie frames.

    • Perform automated particle picking to identify individual bc1 complex particles.

    • Classify the particles in 2D and 3D to select a homogenous population for the final reconstruction.

    • Generate a high-resolution 3D map of the complex.

  • Model Building and Refinement: Dock the known atomic structures of the bc1 subunits into the EM density map. Manually build the structure of the inhibitor (this compound) into the corresponding density in the Qo site and refine the complete atomic model against the map.

Visualizations

Diagrams of Pathways and Workflows

Mechanism of this compound Inhibition cluster_MIM Inner Mitochondrial Membrane UQH2 Ubiquinol (UQH2) bc1 Cytochrome bc1 Complex (Complex III) UQH2->bc1 e- CytC_ox Cytochrome c (ox) bc1->CytC_ox e- ISP_arrest ISP Motion Arrested No_e_transfer Electron Transfer Blocked bc1->No_e_transfer Inhibition CK268 This compound CK268->bc1 Binds to Qo Site Experimental Workflow for this compound Evaluation A In Vitro Enzymatic Assay (bc1 Activity) B Determine IC50 Value A->B C Cellular Assay (P. falciparum Growth) B->C Potent? D Determine EC50 Value C->D E Structural Studies (Cryo-EM) D->E Selective? F Elucidate Binding Mode & Mechanism E->F G SAR & Lead Optimization F->G Mitochondrial Electron Transport Chain Inhibition C1 Complex I (NADH Dehydrogenase) Q Q Pool C1->Q e- C2 Complex II (Succinate Dehydrogenase) C2->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- CytC Cyt c C3->CytC e- C4 Complex IV (Cytochrome c Oxidase) CytC->C4 e- O2 O2 C4->O2 e- acceptor ATP ATP Synthase H2O H2O O2->H2O forms CK268 This compound CK268->Inhibit e-

References

The chemical properties and solubility of CK-2-68

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Solubility of CK-2-68

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic quinolone-based compound that has garnered significant interest in the field of medicinal chemistry, particularly as a potent antimalarial agent. Initially designed as an inhibitor of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), subsequent research has revealed that its primary and lethal mode of action is the inhibition of the mitochondrial electron transport chain's Complex III (cytochrome bc1 complex).[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, solubility characteristics, and biological activity of this compound, supported by detailed experimental protocols and pathway visualizations.

Chemical Properties

This compound is a complex heterocyclic molecule. Its structure consists of a 4-quinolone core substituted with methyl and a benzylphenyl moiety, which in turn is terminated by a trifluoromethoxy group.[1][5] The key physicochemical properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name 7-Chloro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}-4(1H)-quinolinone[2]
CAS Number 1361004-87-6[2]
Chemical Formula C₂₄H₁₇ClF₃NO₂[2]
Molecular Weight 443.85 g/mol [2]
Exact Mass 443.0900 u[2]
Elemental Analysis C: 64.95%, H: 3.86%, Cl: 7.99%, F: 12.84%, N: 3.16%, O: 7.21%[2]

Solubility Profile

Quantitative solubility data for this compound in standard organic solvents or aqueous buffers is not extensively published. However, insights into its solubility can be derived from methodologies used in biochemical and structural studies.

For in vitro enzymatic assays, this compound is typically pre-incubated with the target protein, suggesting that while it may have low aqueous solubility, it is sufficiently soluble in assay buffers to achieve inhibitory concentrations.[1][5]

In preparation for cryo-electron microscopy (cryo-EM) studies, this compound was successfully solubilized at a concentration of 20 μM in a buffer containing 50 mM MOPS (pH 7.8), 20 mM ammonium (B1175870) acetate, and 0.16% sucrose (B13894) monocaprate (SMC), a non-ionic detergent.[1][5] The use of a detergent indicates that this compound is a hydrophobic molecule that requires solubilizing agents to maintain stability in aqueous solutions for structural studies. Commercial suppliers recommend storing stock solutions at -20°C for long-term stability.[2]

Mechanism of Action and Signaling Pathway

While initially developed to target PfNDH2, compelling evidence from resistance mutation studies demonstrates that the primary antimalarial activity of this compound stems from its inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[1][3][5]

This compound acts as a potent inhibitor by binding specifically to the quinol oxidation (Qo) site of Complex III. This binding event physically obstructs the movement of the iron-sulfur protein (ISP) subunit. The ISP's movement is critical for transferring electrons from ubiquinol (B23937) to cytochrome c1. By arresting the ISP's motion, this compound effectively halts the electron flow through Complex III, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.[1] This mechanism is characteristic of Pf-type inhibitors.[1]

CK268_Pathway Mechanism of Action of this compound cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by this compound Complex_II Complex II (Succinate Dehydrogenase) UQ_pool Ubiquinone (UQ) Pool Complex_II->UQ_pool e- Complex_III Complex III (Cytochrome bc1) UQ_pool->Complex_III e- (as UQH2) Cyt_C Cytochrome C Complex_III->Cyt_C e- Complex_IV Complex IV Cyt_C->Complex_IV CK268 This compound Qo_site Qo Site of Complex III CK268->Qo_site Binds to ISP_arrest ISP Subunit Arrested Qo_site->ISP_arrest Inhibition Inhibition of Electron Transfer ISP_arrest->Inhibition Inhibition->Complex_III

This compound inhibits Complex III by binding to the Qo site.

Biological Activity

This compound exhibits a significant therapeutic window, showing much higher potency against the P. falciparum parasite than against mammalian or bacterial Complex III homologues. This selectivity is crucial for its potential as a drug candidate.

TargetAssayIC₅₀ Value
P. falciparum-infected erythrocytesParasite Growth Inhibition~40 nM[1][5]
Bovine mitochondrial Complex III (Btbc1)Enzymatic Activity1.7 µM[1][5]
Rhodobacter sphaeroides Complex III (Rsbc1)Enzymatic Activity6.7 µM[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its biological target.

Cytochrome bc1 Activity Assay

This protocol details the spectrophotometric measurement of Complex III enzymatic activity and its inhibition by this compound.

Methodology:

  • Reaction Mixture Preparation: A 2 mL assay mixture is prepared containing 100 mM phosphate (B84403) buffer (pH 7.4), 0.3 mM EDTA, and 100 μM cytochrome c.

  • Substrate Addition: The substrate, decylubiquinol (Q₀C₁₀BrH₂), is added to a final concentration of 25 μM.

  • Assay Initiation: The solution is divided equally into two cuvettes. To the sample cuvette, 3 μL of a diluted cytochrome bc1 solution is added.

  • Data Acquisition: The reduction of cytochrome c is immediately monitored by recording the increase in absorbance at 550 nm for 60 seconds using a dual-beam spectrophotometer.

  • Inhibitor Effect Measurement: To determine IC₅₀ values, the cytochrome bc1 enzyme is pre-incubated with varying concentrations of this compound for a specified time (e.g., >20 hours for Btbc1, due to slow binding) before initiating the activity measurement.[1]

  • Calculation: The amount of reduced cytochrome c is calculated using a molar extinction coefficient of 18.5 mM⁻¹cm⁻¹. IC₅₀ values are determined by fitting the dose-response data to a logistical equation using a non-linear least-squares procedure.[1][5]

Assay_Workflow Workflow for Cytochrome bc1 Activity Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Assay Mixture (Buffer, EDTA, Cyt c) B Add Substrate (Q0C10BrH2) A->B D Add Enzyme to Mixture (Initiate Reaction) B->D C Pre-incubate Enzyme with this compound C->D E Record Absorbance at 550 nm for 60 seconds D->E F Calculate Rate of Cytochrome c Reduction E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Workflow for determining the IC₅₀ of this compound.
Cryo-EM Sample Preparation

This protocol describes the preparation of the Btbc1/CK-2-68 complex for structural analysis by cryo-electron microscopy.

Methodology:

  • Complex Formation: Purified bovine mitochondrial Complex III (Btbc1) is adjusted to a final concentration of 1 mg/mL in a solution containing 50 mM MOPS buffer (pH 7.8), 20 mM ammonium acetate, 0.16% sucrose monocaprate (SMC), and 20 μM this compound.

  • Incubation: The solution is incubated at 4°C overnight to ensure complete binding of this compound to the complex.

  • Grid Preparation:

    • The Btbc1/CK-2-68 complex is diluted to 0.4 mg/mL in a buffer containing 50 mM Tris-HCl (pH 7.5), 0.16% SMC, and 20 μM this compound, and then centrifuged.

    • Quantifoil copper grids are glow-discharged for 30 seconds at 15 mA.

    • An aliquot of 3 μL of the protein-inhibitor complex is applied to the prepared grid.

  • Vitrification: The grid is immediately plunge-frozen into liquid ethane (B1197151) to vitrify the sample for cryo-EM imaging.[1][5]

References

In Vitro Antimalarial Activity of CK-2-68: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimalarial activity of the compound CK-2-68. It includes a summary of its inhibitory concentrations, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Core Compound: this compound

This compound is a quinolone derivative investigated for its potent antimalarial properties. While initially developed as a putative inhibitor of Plasmodium falciparum NADH dehydrogenase 2 (PfNDH2), subsequent research has demonstrated that its primary and lethal mode of action is the inhibition of the mitochondrial Complex III (cytochrome bc1 complex, Pfbc1) in the parasite's electron transport chain.[1][2][3] This targeted action disrupts essential metabolic processes, leading to parasite death.[3]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory and cytotoxic concentrations of this compound and related compounds.

Table 1: In Vitro Antimalarial and Inhibitory Activity of this compound

Target Organism/EnzymeStrain/SourceIC50 (50% Inhibitory Concentration)Reference
Plasmodium falciparumWild-type (in erythrocytes)~40 - 70 nM[1][2]
Mitochondrial Complex III (bc1)Bovine heart (Btbc1)1.7 µM[1][2]
Mitochondrial Complex III (bc1)Rhodobacter sphaeroides (Rsbc1)6.7 µM[1][4]

Table 2: Comparative IC50 Values of Other Electron Transport Chain Inhibitors

CompoundTarget Organism/EnzymeStrain/SourceIC50Reference
AtovaquonePlasmodium falciparumWild-type~13 nM[2]
AtovaquoneMitochondrial Complex III (bc1)Bovine heart (Btbc1)2.6 µM[2]
RYL-552 (this compound analog)P. falciparum NADH dehydrogenase 2 (PfNDH2)-3.6 nM[4]

Table 3: Cytotoxicity Data for a Related Class of 2-Aminobenzimidazoles

Cell LineCompound ClassCC50 (50% Cytotoxic Concentration)Reference
Human Embryonic Kidney (HEK293)2-aminobenzimidazoles> 50 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro Culture of Plasmodium falciparum

This protocol outlines the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum.

  • Culture Medium: RPMI-1640 medium supplemented with a lipid source (e.g., 0.25% Albumax II), sodium bicarbonate, hypoxanthine, and HEPES buffer.[2][6]

  • Erythrocytes: Human red blood cells are used as the host cells for the parasite.

  • Culture Conditions: Parasites are maintained at 37°C in a low-oxygen atmosphere (e.g., 5% CO2, 5% O2, and 90% N2).[2][6]

  • Maintenance:

    • Cultures are maintained in flasks or petri dishes.

    • The medium is changed regularly (typically daily) to replenish nutrients and remove waste products.

    • Parasitemia (the percentage of infected red blood cells) is monitored by microscopic examination of Giemsa-stained thin blood smears.

    • Cultures are diluted with fresh, uninfected red blood cells to maintain a desired parasitemia level (e.g., 0.5-5%).

  • Synchronization: To obtain parasites at the same developmental stage, cultures can be synchronized using methods like 5% sorbitol treatment, which lyses mature parasite stages, leaving only ring-stage parasites.

SYBR Green I-Based Fluorescence Assay for Antimalarial Activity

This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.

  • Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In this assay, the fluorescence intensity is proportional to the amount of parasite DNA, and thus, parasite growth.

  • Procedure:

    • Synchronized ring-stage P. falciparum cultures are plated in 96-well plates at a specific hematocrit and parasitemia.

    • The test compound (this compound) is added in a series of dilutions. Control wells with no drug and wells with a known antimalarial are included.

    • The plates are incubated for a full parasite life cycle (typically 48-72 hours) under standard culture conditions.

    • A lysis buffer containing SYBR Green I is added to each well.

    • After a brief incubation in the dark, the fluorescence is read using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

    • The IC50 value is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay against Mammalian Cells (e.g., HEK293)

This protocol assesses the toxicity of the compound against a human cell line to determine its selectivity.

  • Cell Culture: HEK293 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Assay Procedure (using MTT as an example):

    • HEK293 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is added in various concentrations.

    • The plates are incubated for a specified period (e.g., 24-48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

    • After incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured on a microplate reader (e.g., at 570 nm).

    • The 50% cytotoxic concentration (CC50) is determined by analyzing the dose-response relationship.

Mandatory Visualizations

Signaling Pathway of this compound Action

CK_2_68_Action cluster_etc Plasmodium Electron Transport Chain (Mitochondrial Inner Membrane) PfNDH2 PfNDH2 (Initial Putative Target) UQ Ubiquinone Pool (Q) PfNDH2->UQ e- Complex_III Complex III (Pfbc1) (Primary Target) ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Motive Force CytC Cytochrome c Complex_III->CytC e- Disruption Disruption of Proton Motive Force & ATP Synthesis Complex_III->Disruption Complex_IV Complex IV Complex_IV->ATP_Synthase O2 O₂ Complex_IV->O2 e- ATP ATP ATP_Synthase->ATP NADH NADH NADH->PfNDH2 e- UQ->Complex_III e- (as UQH₂) CytC->Complex_IV e- H2O H₂O CK268 This compound Inhibition Inhibition of Quinol Oxidation (Qo site) CK268->Inhibition Inhibition->Complex_III Death Parasite Death Disruption->Death

Caption: Mechanism of this compound antimalarial action.

Experimental Workflow for In Vitro Antimalarial Screening

Antimalarial_Screening_Workflow cluster_culture Parasite Culture & Preparation cluster_assay Drug Sensitivity Assay cluster_readout Data Acquisition & Analysis start Start with P. falciparum Culture sync Synchronize Culture (e.g., Sorbitol) start->sync adjust Adjust Parasitemia & Hematocrit sync->adjust plate Plate Parasites in 96-well Plate adjust->plate add_drug Add Serial Dilutions of this compound plate->add_drug incubate Incubate for 48-72h add_drug->incubate add_sybr Add Lysis Buffer with SYBR Green I incubate->add_sybr read_fluor Read Fluorescence add_sybr->read_fluor analyze Calculate IC50 (Dose-Response Curve) read_fluor->analyze end End: Determine In Vitro Potency analyze->end

Caption: Workflow for SYBR Green I-based antimalarial assay.

References

Selectivity of CK-2-68 for Parasite vs. Mammalian Mitochondrial Complex III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolone analog CK-2-68 has emerged as a potent antimalarial agent, demonstrating significant promise in the fight against drug-resistant strains of Plasmodium falciparum. Initially designed as an inhibitor of the parasite's alternative NADH dehydrogenase (NDH2), compelling evidence now confirms that its primary lethal action is mediated through the highly selective inhibition of the mitochondrial Complex III, also known as the cytochrome bc1 complex. This technical guide provides an in-depth analysis of the selectivity of this compound for the parasite's Complex III over its mammalian counterpart, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows. Understanding this selectivity is paramount for the further development of this compound and related compounds as next-generation antimalarials with a wide therapeutic window.

Data Presentation: Quantitative Analysis of this compound Inhibition

The selective toxicity of this compound against Plasmodium falciparum is quantitatively demonstrated by the significant differences in its half-maximal inhibitory concentration (IC50) against the parasite's Complex III compared to the mammalian and bacterial enzymes. Bovine heart mitochondrial cytochrome bc1 (Btbc1) serves as a reliable proxy for human Complex III in these assays.

Target Organism/EnzymeIC50 ValueReference
Plasmodium falciparum (infected erythrocytes)40 nM[1]
Bovine heart mitochondrial cytochrome bc1 (Btbc1)1.7 µM[2][3]
Rhodobacter sphaeroides cytochrome bc1 (Rsbc1)6.7 µM[2][3]

The data clearly indicates that this compound is approximately 42.5 times more potent against the parasite's Complex III than the mammalian equivalent, providing a strong molecular basis for its therapeutic window.

Mechanism of Action: Targeting the Quinol Oxidation Site

This compound exerts its inhibitory effect by binding to the quinol oxidation (Qo or QP) site of the cytochrome b subunit within the Complex III complex.[2] This binding event physically obstructs the docking of the iron-sulfur protein (ISP) subunit, a critical step in the electron transfer chain. By arresting the motion of the ISP, this compound effectively halts the flow of electrons from ubiquinol (B23937) to cytochrome c, thereby disrupting the mitochondrial respiratory chain and leading to parasite death.[2][3] This mechanism is similar to that of other well-known Qo site inhibitors like atovaquone (B601224) and stigmatellin.[2]

While initially designed to target NDH2, studies have shown that NDH2 is not essential for the survival of blood-stage parasites, and resistance mutations to this compound consistently map to the cytochrome b gene of Complex III, not to NDH2.[2][3]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity and selectivity of this compound.

Protocol 1: Mitochondrial Complex III Activity Assay (Spectrophotometric)

This protocol outlines a method to measure the activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria (e.g., from bovine heart or parasite cell culture)

  • Complex III Assay Buffer

  • Ubiquinol (Coenzyme Q2H2) as substrate

  • Cytochrome c (oxidized form)

  • Antimycin A (Complex III inhibitor control)

  • This compound

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare isolated mitochondria from the target organism. Protein concentration should be determined using a standard method like the Bradford assay.

  • In a 96-well plate or cuvette, add the Complex III Assay Buffer.

  • Add the desired concentration of this compound or Antimycin A (for control wells) and incubate for a specified time.

  • Add oxidized cytochrome c to the reaction mixture.

  • Initiate the reaction by adding the substrate, ubiquinol.

  • Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

  • Calculate the rate of cytochrome c reduction. The activity of Complex III is proportional to this rate.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against a range of inhibitor concentrations.

Protocol 2: High-Resolution Respirometry for Mitochondrial Oxygen Consumption

This protocol measures the impact of this compound on the overall respiratory function of isolated mitochondria.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)

  • Isolated mitochondria

  • Respiration buffer

  • Respiratory substrates (e.g., glutamate (B1630785), malate, succinate)

  • ADP

  • This compound

  • Rotenone (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

Procedure:

  • Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Add isolated mitochondria to the respirometer chambers containing respiration buffer.

  • Measure the basal respiration rate (State 2) after the addition of Complex I-linked substrates (e.g., glutamate and malate).

  • Induce active respiration (State 3) by adding a saturating amount of ADP.

  • Titrate this compound into the chamber and record the dose-dependent inhibition of oxygen consumption.

  • As a control, inject a known Complex III inhibitor like Antimycin A to achieve maximal inhibition.

  • The rate of oxygen consumption is a direct measure of the electron transport chain activity.

Visualizations

Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

ETC_Inhibition cluster_ETC Mitochondrial Inner Membrane cluster_Inhibition NADH NADH ComplexI Complex I NADH->ComplexI e- FADH2 FADH2 ComplexII Complex II FADH2->ComplexII e- Q Ubiquinone Pool (Q) ComplexI->Q e- ComplexII->Q e- ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII e- (as QH₂) CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O O2->H2O + H⁺ CK268 This compound CK268->ComplexIII Inhibition at Qo site

Caption: Inhibition of the mitochondrial electron transport chain by this compound.

Experimental Workflow: IC50 Determination

IC50_Workflow start Start: Prepare Isolated Mitochondria (Parasite vs. Mammalian) assay_prep Prepare Assay Plates with Serial Dilutions of this compound start->assay_prep add_reagents Add Cytochrome c and Initiate Reaction with Substrate assay_prep->add_reagents measure Spectrophotometric Measurement of Cytochrome c Reduction (A550) add_reagents->measure data_analysis Calculate Percent Inhibition for each this compound Concentration measure->data_analysis plot Plot Inhibition vs. Log[this compound] data_analysis->plot calculate_ic50 Determine IC50 Value (Non-linear Regression) plot->calculate_ic50 compare Compare IC50 Values to Determine Selectivity calculate_ic50->compare

Caption: Workflow for determining the IC50 of this compound.

Conclusion and Future Directions

The data and methodologies presented herein provide a comprehensive overview of the selective inhibition of parasite mitochondrial Complex III by this compound. The significant difference in inhibitory potency between the parasite and mammalian enzymes underscores the potential of this compound as a safe and effective antimalarial therapeutic. Future research should focus on elucidating the precise structural differences between the parasite and host Complex III that account for this selectivity. Such studies, likely employing cryo-electron microscopy of the Plasmodium enzyme bound to this compound, will be instrumental in the rational design of even more potent and selective next-generation antimalarials targeting the mitochondrial electron transport chain.

References

Methodological & Application

Application Notes and Protocols for CK-2-68 in Plasmodium falciparum Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the antimalarial compound CK-2-68 in Plasmodium falciparum cell culture. This document outlines the compound's mechanism of action, provides detailed protocols for its application in growth inhibition assays, and presents relevant quantitative data.

Introduction

This compound is a quinolone-type compound initially developed as a specific inhibitor of the alternative NADH dehydrogenase (NDH2) in the Plasmodium falciparum respiratory chain.[1][2][3][4] However, subsequent research has demonstrated that its primary and lethal antimalarial activity stems from the inhibition of Complex III (cytochrome bc1 complex, Pfbc1) of the mitochondrial electron transport chain.[1] this compound binds to the quinol oxidation site (QP site) of Complex III, which disrupts the electron flow and leads to parasite death. This targeted action provides a wide therapeutic window, making it a compound of interest for antimalarial drug development.

Mechanism of Action of this compound in P. falciparum

This compound exerts its antimalarial effect by targeting the parasite's mitochondrial electron transport chain (ETC). While it was designed to inhibit NDH2, its principal target is the cytochrome bc1 complex (Complex III). The binding of this compound to the QP site of cytochrome b, a subunit of Complex III, arrests the motion of the iron-sulfur protein (ISP) subunit. This inhibition is similar to that of other known Complex III inhibitors like atovaquone (B601224) and stigmatellin. The disruption of Complex III function leads to the collapse of the mitochondrial membrane potential and subsequent parasite death. Resistance to this compound has been associated with mutations in the cytochrome b gene, further confirming Complex III as the primary target.

CK2_68_Mechanism Mechanism of Action of this compound in P. falciparum Mitochondria cluster_ETC Mitochondrial Electron Transport Chain cluster_outcome Outcome NDH2 NDH2 UQ Ubiquinone Pool NDH2->UQ e- ComplexIII Complex III (cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- Disrupted e- Transport Disrupted Electron Transport ComplexIII->Disrupted e- Transport UQ->ComplexIII e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase generates proton gradient for ATP ATP ATP_Synthase->ATP produces CK2_68 This compound CK2_68->Inhibition Inhibition->ComplexIII Inhibits at Qp site Collapsed Membrane Potential Collapsed Mitochondrial Membrane Potential Disrupted e- Transport->Collapsed Membrane Potential Parasite Death Parasite Death Collapsed Membrane Potential->Parasite Death

Caption: Mechanism of this compound targeting Complex III in the P. falciparum ETC.

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound against P. falciparum and related enzymes.

TargetStrain/OrganismIC50 ValueReference
P. falciparum GrowthWild-type40 nM
P. falciparum GrowthK1 line150 nM
P. falciparum NDH2Recombinant16 nM
Bovine Complex III (Btbc1)Bos taurus1.7 µM
Rhodobacter sphaeroides Complex III (Rsbc1)R. sphaeroides6.7 µM

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: Dissolve this compound powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM).

  • Stock Concentration: The recommended primary stock concentration is 10 mM.

  • Storage: Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh serial dilutions of the primary stock in complete culture medium on the day of the experiment. The final concentration of DMSO in the culture should not exceed 0.5% to avoid solvent toxicity to the parasites.

In Vitro Growth Inhibition Assay (SYBR Green I-based)

This protocol is a standard method to determine the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7, Dd2, W2 strains)

  • Human erythrocytes

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin)

  • 96-well flat-bottom microplates

  • This compound stock solution

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

  • Parasite Synchronization: Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment.

  • Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate. A typical concentration range to test would be from 1 nM to 1 µM. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

  • Assay Setup: Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit in complete culture medium. Add 180 µL of this parasite suspension to each well of the 96-well plate.

  • Drug Addition: Transfer 20 µL of the serially diluted this compound from the drug plate to the corresponding wells of the parasite plate.

  • Incubation: Incubate the plate for 72 hours at 37°C in a sealed, gassed (5% CO₂, 5% O₂, 90% N₂) chamber.

  • Lysis and Staining: After incubation, freeze the plate at -80°C for at least 2 hours to lyse the cells. Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well. Mix well and incubate in the dark at room temperature for 1-3 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the drug-free control wells (100% growth). Plot the percentage of growth inhibition against the log of the drug concentration and calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Growth_Inhibition_Workflow Workflow for P. falciparum Growth Inhibition Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis P1 Synchronize Parasites (Ring Stage) A1 Plate Parasite Culture (1% Parasitemia, 2% Hematocrit) P1->A1 P2 Prepare this compound Serial Dilutions A2 Add this compound Dilutions P2->A2 A1->A2 A3 Incubate for 72h (37°C, Gas Mixture) A2->A3 D1 Freeze-Thaw to Lyse A3->D1 D2 Add SYBR Green I Lysis Buffer D1->D2 D3 Read Fluorescence D2->D3 D4 Calculate IC50 D3->D4

Caption: Experimental workflow for determining the IC50 of this compound.

General Protocol for Maintaining P. falciparum Culture with this compound

For long-term studies or resistance selection, this compound can be added to the culture medium at a desired concentration.

  • Culture Maintenance: Maintain P. falciparum cultures using standard procedures, with daily medium changes and the addition of fresh erythrocytes to maintain parasitemia between 1-5%.

  • Drug Addition: Add the desired concentration of this compound to the fresh complete culture medium before adding it to the parasite culture flask.

  • Monitoring: Monitor parasitemia daily via Giemsa-stained thin blood smears to observe the effect of the compound on parasite growth and morphology.

  • Resistance Selection: To select for resistant parasites, start with a low concentration of this compound (e.g., below the IC50 value) and gradually increase the concentration as the parasite population recovers. This process can take several months.

Safety Precautions
  • This compound is a chemical compound for research use only. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.

  • Handle P. falciparum cultures in a certified biosafety cabinet (Class II) as it is a Biosafety Level 2 pathogen.

  • All culture waste should be decontaminated according to institutional guidelines.

References

Application Notes and Protocols: Measuring the IC50 of CK-2-68 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CK-2-68 is an antimalarial compound that functions as a potent inhibitor of the mitochondrial respiratory chain in Plasmodium parasites.[1] Although initially designed to target the alternative NADH dehydrogenase (NDH2), its primary lethal action is achieved through the inhibition of the cytochrome bc1 complex (Complex III).[2] Determining the 50% inhibitory concentration (IC50) is a critical step in evaluating the efficacy of antimalarial compounds. This document provides a detailed protocol for measuring the IC50 of this compound against the asexual, intraerythrocytic stages of Plasmodium falciparum using the widely adopted SYBR Green I-based fluorescence assay.

The principle of this assay relies on the use of SYBR Green I, a fluorescent dye that intercalates with double-stranded DNA.[3][4] In a population of infected red blood cells, the fluorescence signal is directly proportional to the amount of parasite DNA, and thus to the number of viable parasites.[4] By exposing the parasites to a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the compound required to inhibit parasite growth by 50%.[5]

Experimental Workflow and Signaling Pathway

The overall experimental process involves maintaining an in-vitro culture of P. falciparum, synchronizing the parasites to the ring stage, exposing them to serial dilutions of the test compound, and quantifying parasite growth using a DNA-intercalating fluorescent dye.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis Culture Maintain P. falciparum In Vitro Culture Sync Synchronize Culture to Ring Stage (Sorbitol) Culture->Sync ParasitePrep Adjust Parasitemia & Hematocrit Sync->ParasitePrep DrugPlate Prepare Serial Dilutions of this compound in 96-Well Plate Incubate Add Parasite Suspension to Drug Plate & Incubate (72h) DrugPlate->Incubate ParasitePrep->Incubate Lysis Add SYBR Green I Lysis Buffer Incubate->Lysis Read Incubate & Read Fluorescence (Ex: 485nm, Em: 530nm) Lysis->Read Analysis Normalize Data & Calculate IC50 (Non-linear Regression) Read->Analysis

Caption: Workflow for determining the IC50 of this compound against P. falciparum.

The target of this compound is the cytochrome bc1 complex (Complex III) within the parasite's mitochondrial electron transport chain (ETC). Inhibition of this complex disrupts the electrochemical gradient across the inner mitochondrial membrane, halting ATP synthesis and leading to parasite death.

Signaling_Pathway cluster_etc Mitochondrial Electron Transport Chain NDH2 NDH2 Q_pool Quinone Pool NDH2->Q_pool e- Complex_III Complex III (Cytochrome bc1) Q_pool->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase H+ Gradient Complex_IV Complex IV Cyt_C->Complex_IV e- Complex_IV->ATP_Synthase H+ Gradient CK268 This compound CK268->Inhibition

Caption: Mechanism of action of this compound on the parasite's mitochondrial ETC.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful execution of the IC50 assay.

Table 1: Parasite Culture and Assay Conditions

Parameter Value Notes
P. falciparum Strain e.g., 3D7 (chloroquine-sensitive) or Dd2 (resistant) Choice of strain can influence IC50 results.[5]
Human Erythrocytes Type O+ Washed three times in incomplete medium.[5]
Culture Hematocrit 5% For routine parasite maintenance.
Assay Hematocrit 2% Final concentration in the 96-well plate.[4]
Initial Parasitemia 0.5 - 1.0% Synchronized to >85% ring stages.[4][6]
Gas Mixture 5% CO₂, 5% O₂, 90% N₂ For maintaining optimal parasite growth.[5]
Incubation Temperature 37°C Standard for P. falciparum culture.[5]

| Assay Incubation Time | 72 hours | Allows for at least one full parasite life cycle.[5] |

Table 2: Reagent and Compound Concentrations

Reagent/Compound Stock Concentration Final Assay Concentration Solvent
This compound 10 mM 1000 nM - 0.1 nM (example range) DMSO
Chloroquine (B1663885) (Control) 1 mM 500 nM - 0.5 nM (for 3D7) Deionized Water
SYBR Green I Dye 10,000X in DMSO 1X in Lysis Buffer DMSO
Saponin 10% (w/v) 0.008% (w/v) in Lysis Buffer Deionized Water

| Triton X-100 | 10% (v/v) | 0.08% (v/v) in Lysis Buffer | Deionized Water |

Experimental Protocols

Part A: In Vitro Culture of P. falciparum

This protocol is based on the method originally described by Trager and Jensen.

  • Prepare Complete Culture Medium (CCM): To 500 mL of RPMI 1640 medium, add 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 25 µg/mL gentamicin.[5] Before use, supplement with 0.5% Albumax I or 10% heat-inactivated human serum.[5]

  • Maintain Parasite Culture: Culture P. falciparum in sealed flasks at 37°C with a 5% hematocrit in CCM.[5]

  • Gas Environment: Flush flasks with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[5]

  • Subculture: Monitor parasitemia daily via Giemsa-stained thin blood smears. Maintain the culture by providing fresh medium daily and adding fresh erythrocytes to keep parasitemia between 1-5%.

Part B: Synchronization of Parasite Culture

To ensure a homogenous starting population for the assay, synchronize the culture to the ring stage.

  • Centrifuge the parasite culture to pellet the infected red blood cells (iRBCs).

  • Resuspend the pellet in 10 volumes of a sterile 5% D-sorbitol solution and incubate for 10 minutes at 37°C.[5] This lyses mature parasite stages (trophozoites and schizonts).

  • Wash the cells twice with an incomplete medium (RPMI 1640 without serum) to remove the sorbitol and cell debris.

  • Resuspend the remaining ring-stage parasites in CCM and continue incubation.

Part C: Preparation of this compound Drug Plates
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[5]

  • Serial Dilutions: In a separate 96-well plate (not the final assay plate), perform serial dilutions of this compound in CCM. Given its reported IC50 of ~40 nM, a suggested 2-fold dilution series could start from a top concentration of 2000 nM to cover a wide range.[1]

  • Pre-dose Assay Plate: Transfer the drug dilutions to a sterile, 96-well flat-bottom tissue culture plate in triplicate.[5] Also include control wells:

    • Negative Control: Wells with CCM but no drug (0% inhibition).

    • Positive Control: Wells with a known antimalarial like chloroquine or artemisinin.

    • Background Control: Wells with uninfected erythrocytes only.

Part D: Performing the Drug Susceptibility Assay
  • Prepare Parasite Inoculum: Using a synchronized culture of >85% ring-stage parasites, prepare a suspension in CCM with 1% parasitemia and 2% hematocrit.[4]

  • Inoculate Plate: Add the parasite suspension to each well of the pre-dosed 96-well plate.

  • Incubate: Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate for 72 hours at 37°C.[5]

Part E: SYBR Green I Staining and Fluorescence Measurement
  • Prepare Lysis Buffer: Prepare a lysis buffer consisting of 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, and 0.08% (v/v) Triton X-100.[3]

  • Add SYBR Green I: Immediately before use, add SYBR Green I dye to the lysis buffer to a final dilution of 1:10,000 (1X).[3]

  • Lyse Cells: After the 72-hour incubation, add the SYBR Green I lysis buffer to each well of the assay plate.[5]

  • Incubate: Cover the plate and incubate in the dark at room temperature for 1-3 hours.[5]

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]

Part F: Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average fluorescence value from the background control wells (uninfected erythrocytes) from all other wells.

  • Calculate Percent Inhibition: Normalize the data to the negative (no drug) and positive (maximum inhibition, often with a high concentration of a standard drug or no parasites) controls. Calculate the percentage of growth inhibition for each drug concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence of Test Well / Fluorescence of No-Drug Control))

  • Determine IC50: Plot the percent inhibition against the log-transformed drug concentrations. Fit the data using a sigmoidal dose-response (variable slope) non-linear regression model to determine the IC50 value.[5][6] Software such as GraphPad Prism or R is suitable for this analysis.

References

Application Notes and Protocols for Studying CK-2-68 Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2-68 is an antimalarial compound that targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain (ETC) in Plasmodium falciparum.[1][2] Inhibition of Complex III disrupts mitochondrial function, which is essential for parasite survival, particularly for processes like pyrimidine (B1678525) biosynthesis. The emergence of drug resistance is a significant threat to the efficacy of antimalarials. Understanding the mechanisms by which P. falciparum develops resistance to this compound is crucial for the continued development of effective antimalarial therapies. Resistance to inhibitors of Complex III, such as atovaquone, is often associated with single nucleotide polymorphisms (SNPs) in the cytochrome b (cytb) gene.[3]

These application notes provide a comprehensive suite of protocols for the in vitro generation and characterization of this compound resistant P. falciparum lines. The described experimental design will enable researchers to investigate the phenotypic and genotypic basis of resistance, assess the impact of resistance on mitochondrial function, and explore potential synergistic drug combinations to overcome resistance.

Experimental Workflow for this compound Resistance Studies

cluster_0 Generation of Resistant Lines cluster_1 Phenotypic Characterization cluster_2 Mechanism of Resistance cluster_3 Overcoming Resistance gen_resistant Generate this compound Resistant P. falciparum Lines ic50 Determine IC50 of this compound and Cross-Resistance gen_resistant->ic50 Resistant & Parental Lines genotypic Sequence cytb Gene ic50->genotypic Confirmed Resistance biochemical Assess Mitochondrial Function (OCR & Membrane Potential) ic50->biochemical Confirmed Resistance synergy Perform Synergy Assays with Other Antimalarials ic50->synergy Characterized Lines

Caption: High-level workflow for the generation and characterization of this compound resistant P. falciparum.

Section 1: Generation of this compound Resistant P. falciparum Lines

This protocol describes the generation of this compound resistant P. falciparum through continuous drug pressure.

Protocol 1: In Vitro Selection of this compound Resistant Parasites

Step Procedure Details
1 Parasite Culture Culture P. falciparum (e.g., drug-sensitive 3D7 strain) in human erythrocytes using standard in vitro culture conditions (RPMI 1640, human serum, and a hypoxic gas mixture).[4]
2 Initial IC50 Determination Determine the initial 50% inhibitory concentration (IC50) of this compound for the parental parasite line using a standard 72-hour growth inhibition assay (see Protocol 2).
3 Initial Drug Pressure Introduce this compound to the parasite culture at a concentration equal to the IC50.
4 Monitoring and Drug Escalation Monitor parasite growth daily via Giemsa-stained thin blood smears. When the parasitemia recovers to a healthy level (e.g., >1%), increase the this compound concentration by a factor of 1.5 to 2.[5]
5 Iterative Selection Repeat the process of parasite recovery and drug concentration escalation for an extended period (typically 60-90 days or longer). This will select for parasites with mutations conferring resistance.
6 Cloning of Resistant Parasites Once parasites can proliferate in high concentrations of this compound (e.g., >10x the initial IC50), clone the resistant line by limiting dilution to ensure a genetically homogenous population.

Section 2: Phenotypic Characterization of Resistant Lines

This section details the protocols for quantifying the level of resistance in the selected parasite lines.

Protocol 2: Determination of IC50 using SYBR Green I Assay

Step Procedure Details
1 Drug Dilution Prepare a serial dilution of this compound in a 96-well plate. Also, prepare plates with other mitochondrial inhibitors (e.g., atovaquone) to test for cross-resistance.
2 Parasite Seeding Add synchronized ring-stage parasites (parental and resistant lines) to each well at a known parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).
3 Incubation Incubate the plates for 72 hours under standard culture conditions.
4 Lysis and Staining Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
5 Fluorescence Measurement Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
6 Data Analysis Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Data Presentation: this compound Susceptibility Profiles

Parasite LineKey Mutations in cytbThis compound IC50 (nM)Fold Increase in ResistanceAtovaquone IC50 (nM)Fold Increase in Resistance
3D7 (Parental)Wild-Type1.5 ± 0.3-1.2 ± 0.2-
This compound-R1Y268S150.2 ± 15.8~100125.6 ± 12.1~105
This compound-R2M133I85.7 ± 9.2~5778.9 ± 8.5~66

Section 3: Investigation of Resistance Mechanisms

Genotypic Analysis

Protocol 3: Sequencing of the Cytochrome b (cytb) Gene

Step Procedure Details
1 Genomic DNA Extraction Extract high-quality genomic DNA from both the parental and resistant parasite lines using a commercial kit.
2 PCR Amplification Design primers to amplify the entire coding sequence of the cytb gene (PF3D7_MIT02300). Use a high-fidelity DNA polymerase for amplification.
3 PCR Product Purification Purify the PCR product to remove primers and dNTPs.
4 Sanger Sequencing Sequence the purified PCR product using both forward and reverse primers.
5 Sequence Analysis Align the sequencing results from the resistant and parental lines with the reference cytb sequence from PlasmoDB to identify any single nucleotide polymorphisms (SNPs).
Mitochondrial Function Assays

The following protocols assess the functional consequences of resistance on the parasite's mitochondria.

Mitochondrial Electron Transport Chain in P. falciparum

cluster_etc Mitochondrial Inner Membrane DHODH DHODH Q_pool Coenzyme Q Pool DHODH->Q_pool ComplexII Complex II (SDH) ComplexII->Q_pool ComplexIII Complex III (cyt bc1) Q_pool->ComplexIII CytC Cytochrome c ComplexIII->CytC This compound Inhibition ComplexIV Complex IV CytC->ComplexIV O2 O2 ComplexIV->O2 H2O H2O O2->H2O Reduction

Caption: Simplified diagram of the P. falciparum mitochondrial electron transport chain.

Protocol 4: Measurement of Oxygen Consumption Rate (OCR) using Seahorse Analyzer

Step Procedure Details
1 Parasite Preparation Isolate late-stage trophozoites/schizonts from parental and resistant cultures. Permeabilize the host red blood cell membrane with saponin.
2 Seahorse Plate Seeding Seed approximately 5 x 10^6 parasites per well in a Seahorse XFe96 plate coated with Cell-Tak.
3 Assay Setup Use a mitochondrial assay solution (MAS) buffer. Permeabilize the parasite plasma membrane with a low concentration of digitonin (B1670571) to allow substrate access.
4 OCR Measurement Measure the basal OCR. Sequentially inject substrates (e.g., succinate) and inhibitors (e.g., this compound, atovaquone, antimycin A) to probe different parts of the ETC.
5 Data Analysis Analyze the OCR data to determine the effect of this compound on mitochondrial respiration in both parental and resistant lines.

Data Presentation: Oxygen Consumption Rate

Parasite LineBasal OCR (pmol/min)OCR after this compound (10x IC50) (% of Basal)
3D7 (Parental)100 ± 1015 ± 5
This compound-R195 ± 885 ± 7

Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

Step Procedure Details
1 Parasite Treatment Treat asynchronous cultures of parental and resistant lines with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for a defined period (e.g., 6 hours). Include an untreated control and a positive control for depolarization (e.g., CCCP).
2 JC-1 Staining Wash the parasites and incubate them with JC-1 dye (final concentration ~2 µM) for 30 minutes at 37°C.
3 Flow Cytometry Analyze the stained parasites by flow cytometry. In healthy mitochondria, JC-1 forms aggregates with red fluorescence. In depolarized mitochondria, it remains as monomers with green fluorescence.
4 Data Analysis Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Data Presentation: Mitochondrial Membrane Potential

Parasite LineTreatmentRed/Green Fluorescence Ratio
3D7 (Parental)Untreated5.2 ± 0.5
3D7 (Parental)This compound (10x IC50)1.1 ± 0.2
This compound-R1Untreated5.0 ± 0.6
This compound-R1This compound (10x IC50)4.5 ± 0.4

Section 4: Synergy Studies to Overcome Resistance

This protocol is for evaluating the interaction of this compound with other antimalarial drugs against the resistant parasite line.

Protocol 6: In Vitro Synergy Testing using a Checkerboard Assay

Step Procedure Details
1 Drug Dilution Prepare serial dilutions of this compound along the rows and a partner antimalarial (e.g., a dihydrofolate reductase inhibitor like pyrimethamine) along the columns of a 96-well plate.
2 Parasite Seeding Add synchronized ring-stage resistant parasites to each well.
3 IC50 Determination After a 72-hour incubation, determine the IC50 for each drug alone and for each combination using the SYBR Green I assay (Protocol 2).
4 Isobologram Analysis Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination. The sum of the FICs (ΣFIC) indicates the nature of the interaction.
5 Interpretation ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4 indicates an additive effect; ΣFIC > 4 indicates antagonism.

Data Presentation: Synergy Analysis

Drug CombinationInteraction TypeΣFIC50
This compound + AtovaquoneAdditive1.2
This compound + ProguanilSynergistic0.45
This compound + ChloroquineAdditive1.5

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive investigation of this compound resistance in P. falciparum. By combining methods for generating resistant parasites with detailed phenotypic, genotypic, and functional characterization, researchers can elucidate the molecular mechanisms of resistance. This knowledge is invaluable for the development of strategies to circumvent resistance, such as the use of synergistic drug combinations, thereby contributing to the longevity of new antimalarial agents.

References

Application Notes and Protocols for Utilizing CK-2-68 in Mitochondrial Respiration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2-68 is a quinolone derivative initially developed as an antimalarial agent. Subsequent research has elucidated its mechanism of action as a potent and selective inhibitor of mitochondrial Complex III (cytochrome bc1 complex) in the electron transport chain (ETC).[1] By binding to the quinol oxidation (Qo) site of Complex III, this compound effectively blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting mitochondrial respiration and subsequent ATP synthesis. This specific mode of action makes this compound a valuable tool for studying mitochondrial function, dissecting the roles of different ETC complexes, and investigating the metabolic vulnerabilities of various cell types, including cancer cells and parasites.

These application notes provide detailed protocols for the use of this compound in mitochondrial respiration assays, with a focus on the widely used Seahorse XF platform. The provided methodologies and data will enable researchers to effectively integrate this compound into their studies to probe the intricacies of cellular bioenergetics.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by targeting Complex III of the mitochondrial electron transport chain. The process is as follows:

  • Binding to the Qo Site: this compound binds to the ubiquinol oxidation (Qo) site on the cytochrome b subunit of Complex III.

  • Inhibition of Electron Transfer: This binding event physically obstructs the docking of ubiquinol, preventing the transfer of electrons to the iron-sulfur protein (ISP) and subsequently to cytochrome c1.

  • Disruption of the Q-Cycle: The inhibition of electron flow at the Qo site disrupts the Q-cycle, a process essential for pumping protons across the inner mitochondrial membrane.

  • Reduction of Proton Gradient: The impaired proton pumping leads to a decrease in the mitochondrial membrane potential.

  • Inhibition of ATP Synthesis: The reduced proton motive force results in a decreased rate of ATP synthesis by ATP synthase (Complex V).

This targeted inhibition of Complex III allows for the specific investigation of its contribution to overall mitochondrial respiration and cellular energy production.

CK2_68_Mechanism cluster_ATP_Synthase ATP Synthesis Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Proton Gradient Proton Gradient Complex I->Proton Gradient H+ Complex III Complex III Coenzyme Q->Complex III e- Complex II Complex II Complex II->Coenzyme Q e- Cytochrome c Cytochrome c Complex III->Cytochrome c e- Complex III->Proton Gradient H+ Complex IV Complex IV Cytochrome c->Complex IV e- O2 O2 Complex IV->O2 e- Complex IV->Proton Gradient H+ ATP Synthase (Complex V) ATP Synthase (Complex V) Proton Gradient->ATP Synthase (Complex V) ATP ATP ATP Synthase (Complex V)->ATP This compound This compound This compound->Complex III Inhibits at Qo site

Caption: Mechanism of this compound inhibition of Complex III.

Application Notes

When designing experiments using this compound, several factors should be considered to ensure accurate and reproducible results:

  • Concentration Optimization: The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific research question. It is crucial to perform a dose-response experiment to determine the EC50 (effective concentration for 50% inhibition) for the desired effect on mitochondrial respiration in the specific cell line being used. Based on published IC50 values, a starting concentration range of 10 nM to 10 µM is recommended for most mammalian cell lines.

  • Pre-incubation Time: A critical consideration for this compound is its potentially long pre-incubation time to achieve maximal inhibition.[1] Studies on isolated bovine heart mitochondrial Complex III have shown that a pre-incubation period of over 20 hours may be necessary for full inhibitory capacity.[1] Therefore, for cell-based assays, a pre-incubation time of 12 to 24 hours should be tested to ensure the compound has reached its target and exerted its full effect. Shorter incubation times may result in an underestimation of its inhibitory potential.

  • Cellular Uptake: As a quinolone derivative, this compound is expected to readily cross cellular membranes to reach its mitochondrial target.[2][3] However, the efficiency of uptake can be influenced by the specific cell type and the presence of efflux pumps.

  • Cytotoxicity: Prior to conducting mitochondrial respiration assays, it is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range of this compound that does not cause significant cell death within the experimental timeframe.[4][5] This will ensure that the observed effects on respiration are due to direct inhibition of Complex III and not a consequence of general cellular toxicity.

  • Experimental Controls: Appropriate controls are essential for interpreting the data correctly. These should include a vehicle control (e.g., DMSO) and positive controls for mitochondrial dysfunction, such as known inhibitors like Antimycin A (another Complex III inhibitor) or Rotenone (a Complex I inhibitor).

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test for Assessing the Effect of this compound on Mitochondrial Respiration

This protocol is adapted from the standard Agilent Seahorse XF Cell Mito Stress Test to include pre-incubation with this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Agilent Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Appropriate cell culture medium

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the cell type)

  • Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cells of interest

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.

  • This compound Treatment (Pre-incubation):

    • On the day of the assay, prepare fresh dilutions of this compound in pre-warmed cell culture medium at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO).

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for the desired pre-incubation time (e.g., 12, 18, or 24 hours) in a CO₂ incubator at 37°C.

  • Seahorse XF Analyzer Preparation:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) diluted in the appropriate Seahorse XF assay medium.

  • Assay Execution:

    • Following the pre-incubation with this compound, wash the cells twice with pre-warmed Seahorse XF assay medium.

    • Add the final volume of Seahorse XF assay medium to each well and place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

    • Load the calibrated sensor cartridge and the cell plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting Oligomycin, FCCP, and Rotenone/Antimycin A to determine key mitochondrial parameters.

Seahorse_Workflow cluster_Day1 Day 1: Cell Seeding & Cartridge Hydration cluster_Day2_PreAssay Day 2: Pre-Assay cluster_Day2_Assay Day 2: Seahorse Assay Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Treat with this compound Treat with this compound Incubate Overnight->Treat with this compound Hydrate Cartridge Hydrate Cartridge Incubate (12-24h) Incubate (12-24h) Treat with this compound->Incubate (12-24h) Wash Cells Wash Cells Incubate (12-24h)->Wash Cells Add Assay Medium Add Assay Medium Wash Cells->Add Assay Medium Equilibrate Equilibrate Add Assay Medium->Equilibrate Measure Basal OCR Measure Basal OCR Equilibrate->Measure Basal OCR Load Cartridge Load Cartridge Inject Oligomycin Inject Oligomycin Measure Basal OCR->Inject Oligomycin Measure ATP-linked OCR Measure ATP-linked OCR Inject Oligomycin->Measure ATP-linked OCR Inject FCCP Inject FCCP Measure ATP-linked OCR->Inject FCCP Measure Maximal OCR Measure Maximal OCR Inject FCCP->Measure Maximal OCR Inject Rot/AA Inject Rot/AA Measure Maximal OCR->Inject Rot/AA Measure Non-Mitochondrial OCR Measure Non-Mitochondrial OCR Inject Rot/AA->Measure Non-Mitochondrial OCR

Caption: Experimental workflow for the Seahorse Mito Stress Test with this compound.
Protocol 2: ATP Production Rate Assay with this compound

This assay measures the rate of ATP production from both mitochondrial respiration and glycolysis.

Materials:

  • This compound (dissolved in DMSO)

  • Agilent Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Appropriate cell culture medium

  • Seahorse XF Base Medium (supplemented as required)

  • Oligomycin

  • Rotenone/Antimycin A mixture

  • Cells of interest

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from Protocol 1 to seed and pre-incubate cells with the desired concentrations of this compound.

  • Seahorse XF Analyzer Preparation:

    • Hydrate the sensor cartridge as described in Protocol 1.

    • On the day of the assay, load the hydrated sensor cartridge with Oligomycin and the Rotenone/Antimycin A mixture diluted in the appropriate Seahorse XF assay medium.

  • Assay Execution:

    • Wash and prepare the cell plate as described in Protocol 1.

    • Load the calibrated sensor cartridge and the cell plate into the Seahorse XF Analyzer and initiate the ATP Rate Assay protocol.

    • The instrument will measure basal OCR and extracellular acidification rate (ECAR).

    • Sequential injections of Oligomycin and Rotenone/Antimycin A will allow for the calculation of the ATP production rates from both mitochondrial respiration and glycolysis.

Data Presentation

The following tables summarize the expected effects of this compound on key parameters of mitochondrial respiration as measured by the Seahorse XF Cell Mito Stress Test. The values presented are illustrative and will vary depending on the cell type and experimental conditions.

Table 1: Effect of this compound on Mitochondrial Respiration Parameters

ParameterVehicle Control (Expected Value)This compound Treated (Expected Outcome)Rationale for Expected Outcome
Basal Respiration 100%DecreasedInhibition of Complex III reduces the overall rate of electron transport and oxygen consumption under basal conditions.
ATP-Linked Respiration ~70-80% of BasalSignificantly DecreasedAs Complex III is a major site of proton pumping, its inhibition directly impairs the proton motive force required for ATP synthesis.
Maximal Respiration ~200-300% of BasalSignificantly DecreasedThe electron transport chain cannot reach its maximal capacity when a key complex is inhibited.
Spare Respiratory Capacity ~100-200% of BasalSignificantly DecreasedThe cell's ability to respond to increased energy demand is compromised due to the block in the electron transport chain.
Proton Leak ~20-30% of BasalMay show a relative increase as a percentage of the remaining respiration, but the absolute rate will be low.The proton leak is dependent on the mitochondrial membrane potential, which is reduced by this compound.
Non-Mitochondrial Respiration ~5-10% of BasalNo significant changeThis compound is a specific inhibitor of mitochondrial Complex III and should not affect non-mitochondrial oxygen consumption.

Table 2: Quantitative Data for this compound Inhibition

ParameterOrganism/SystemIC50 / EC50Reference
Complex III (cytochrome bc1) Inhibition Bos taurus (bovine heart mitochondria)1.7 µM[1]
Complex III (cytochrome bc1) Inhibition Rhodobacter sphaeroides6.7 µM[1]
Growth Inhibition Plasmodium falciparum (wild-type)~40 nM[1]
Predicted Ki Plasmodium falciparum Cytochrome B29.6 nM[6]

References

Application Notes and Protocols: Cryo-EM Sample Preparation of Mitochondrial Complex III Bound to the Inhibitor CK-2-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of high-quality samples of mitochondrial Complex III in complex with the inhibitor CK-2-68 for structural analysis by cryo-electron microscopy (Cryo-EM). These protocols are intended to aid researchers in the fields of structural biology, biochemistry, and pharmacology in their efforts to study the interactions of small molecule inhibitors with mitochondrial protein complexes.

Introduction

Mitochondrial Complex III (cytochrome bc1 complex) is a critical component of the electron transport chain, playing a central role in cellular respiration and energy production. Its inhibition is a key target for the development of various therapeutic agents, including antimalarials. The compound this compound has been identified as an inhibitor of Complex III, and understanding its precise binding mechanism is crucial for the development of next-generation drugs. Cryo-EM has emerged as a powerful technique to visualize the three-dimensional structures of protein-ligand complexes at near-atomic resolution.

This application note details the essential protocols for the purification of bovine heart mitochondrial Complex III, the preparation of the Complex III-CK-2-68 complex, and the subsequent preparation of Cryo-EM grids.

Data Presentation

The following tables summarize the key quantitative data for the experimental protocols and Cryo-EM data acquisition and processing.

Table 1: Reagents and Buffers for Complex III Purification

Buffer/ReagentCompositionUse
Homogenization Buffer 250 mM Sucrose, 50 mM Tris-HCl pH 7.5, 2 mM EDTA, 1 mM DTT, 1x Protease Inhibitor CocktailHomogenization of bovine heart tissue
Washing Buffer 250 mM Sucrose, 20 mM Tris-HCl pH 7.5, 1 mM EDTAWashing of isolated mitochondria
Solubilization Buffer 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% (w/v) n-Dodecyl β-D-maltoside (DDM)Solubilization of mitochondrial inner membranes
Anion Exchange Buffer A 20 mM Tris-HCl pH 8.0, 0.05% (w/v) DDMEquilibration and washing of the chromatography column
Anion Exchange Buffer B 20 mM Tris-HCl pH 8.0, 1 M NaCl, 0.05% (w/v) DDMElution of bound proteins from the chromatography column

Table 2: Cryo-EM Sample and Grid Preparation Parameters

ParameterValue/Description
Complex III Concentration 1 mg/mL
This compound Stock Solution 10 mM in DMSO
Complex III:this compound Molar Ratio 1:10
Incubation Time Overnight at 4°C
Cryo-EM Grid Type Quantifoil R1.2/1.3 300-mesh copper grids with a continuous carbon support
Glow Discharge Parameters 30 seconds at 20 mA
Sample Application Volume 3 µL
Blotting Time 3-4 seconds
Blotting Force -5
Vitrification Method Plunge-freezing in liquid ethane (B1197151) using a Vitrobot Mark IV
Vitrification Chamber Conditions 4°C and 100% humidity

Table 3: Cryo-EM Data Collection and Processing Parameters

ParameterValue/Description
Microscope Titan Krios G3i
Detector Gatan K3 direct electron detector
Voltage 300 kV
Magnification 105,000x
Pixel Size 0.83 Å/pixel
Electron Dose Rate ~15 e-/pixel/sec
Total Electron Dose ~50 e-/Ų
Defocus Range -1.0 to -2.5 µm
Data Collection Software EPU
Motion Correction MotionCor2
CTF Estimation CTFFIND4
Particle Picking RELION 3.1 (Laplacian-of-Gaussian)
2D Classification RELION 3.1
3D Classification & Refinement RELION 3.1 / cryoSPARC
Final Particle Number ~450,000
Final Resolution ~3.0 Å

Experimental Protocols

Protocol 1: Purification of Mitochondrial Complex III from Bovine Heart

This protocol describes the isolation and purification of Complex III from bovine heart tissue, a rich source of mitochondria.

1. Isolation of Mitochondria: a. All steps should be performed at 4°C. b. Mince fresh bovine heart tissue and remove fat and connective tissue. c. Homogenize the minced tissue in Homogenization Buffer using a blender. d. Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and cell debris. e. Collect the supernatant and centrifuge at 12,000 x g for 20 minutes to pellet the mitochondria. f. Wash the mitochondrial pellet by resuspending in Washing Buffer and centrifuging again at 12,000 x g for 20 minutes.

2. Preparation of Mitochondrial Inner Membranes: a. Resuspend the washed mitochondrial pellet in a hypotonic buffer (e.g., 20 mM Tris-HCl pH 7.5) to induce swelling and rupture of the outer membrane. b. Sonicate the suspension briefly to further disrupt the outer membrane. c. Centrifuge at 12,000 x g for 20 minutes to pellet the mitoplasts (inner membrane and matrix). d. Resuspend the mitoplast pellet and subject it to dounce homogenization to further shear the inner membrane. e. Centrifuge at 100,000 x g for 1 hour to pellet the mitochondrial inner membranes.

3. Solubilization and Purification of Complex III: a. Resuspend the inner mitochondrial membrane pellet in Solubilization Buffer and stir gently for 1 hour at 4°C. b. Centrifuge at 100,000 x g for 1 hour to pellet the unsolubilized material. c. Load the supernatant containing the solubilized membrane proteins onto a DEAE-Sepharose anion-exchange column pre-equilibrated with Anion Exchange Buffer A. d. Wash the column extensively with Anion Exchange Buffer A. e. Elute the bound proteins with a linear gradient of 0-100% Anion Exchange Buffer B. f. Collect fractions and analyze by SDS-PAGE and Western blotting using antibodies against Complex III subunits to identify the fractions containing pure Complex III. g. Pool the pure fractions and concentrate using an appropriate centrifugal filter device.

Protocol 2: Preparation of the Complex III-CK-2-68 Complex

1. Preparation of this compound Stock Solution: a. Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM. b. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Binding of this compound to Complex III: a. Dilute the purified and concentrated Complex III to 1 mg/mL in a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, and 0.02% (w/v) DDM. b. Add the 10 mM this compound stock solution to the Complex III solution to achieve a final molar ratio of 1:10 (Complex III:this compound). c. Incubate the mixture overnight at 4°C with gentle agitation to ensure complete binding.[1]

Protocol 3: Cryo-EM Grid Preparation

1. Grid Preparation: a. Use Quantifoil R1.2/1.3 300-mesh copper grids with a thin continuous layer of carbon. b. Glow-discharge the grids for 30 seconds at 20 mA to render the surface hydrophilic.

2. Vitrification: a. Set up a Vitrobot Mark IV to 4°C and 100% humidity. b. Apply 3 µL of the Complex III-CK-2-68 sample to the glow-discharged grid. c. Blot the grid for 3-4 seconds with a blot force of -5 to create a thin film of the sample. d. Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. e. Store the vitrified grids in liquid nitrogen until ready for imaging.

Visualizations

Experimental_Workflow cluster_purification Complex III Purification cluster_complex_formation Complex Formation cluster_cryo_em Cryo-EM Sample Preparation bovine_heart Bovine Heart Tissue homogenization Homogenization bovine_heart->homogenization mitochondria_isolation Mitochondria Isolation (Differential Centrifugation) homogenization->mitochondria_isolation inner_membrane Inner Membrane Preparation mitochondria_isolation->inner_membrane solubilization Solubilization (DDM) inner_membrane->solubilization chromatography Anion-Exchange Chromatography solubilization->chromatography pure_complex_iii Purified Complex III chromatography->pure_complex_iii incubation Incubation (1:10 molar ratio, overnight) pure_complex_iii->incubation ck268 This compound Stock (DMSO) ck268->incubation complex_iii_ck268 Complex III-CK-2-68 incubation->complex_iii_ck268 grid_prep Grid Preparation (Glow Discharge) complex_iii_ck268->grid_prep vitrification Vitrification (Plunge Freezing) grid_prep->vitrification cryo_em_grid Vitrified Cryo-EM Grid vitrification->cryo_em_grid data_collection 3D Structure Determination cryo_em_grid->data_collection Cryo-EM Data Collection & Processing

Caption: Experimental workflow for Cryo-EM sample preparation.

Signaling_Pathway CK268 This compound ComplexIII Mitochondrial Complex III (Qp site) CK268->ComplexIII Binds to ElectronTransport Inhibition of Electron Transport ComplexIII->ElectronTransport Leads to ROS Increased Reactive Oxygen Species (ROS) Production ElectronTransport->ROS Results in OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Downstream Downstream Cellular Effects OxidativeStress->Downstream Apoptosis Apoptosis Downstream->Apoptosis HIF1a HIF-1α Stabilization Downstream->HIF1a

Caption: Signaling pathway of Complex III inhibition by this compound.

References

Application Notes and Protocols for Cellular Assays to Confirm CK-2-68 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confirming that a compound engages its intended target within a cellular context is a critical step in drug discovery and development. This document provides detailed protocols for state-of-the-art cellular assays to validate the target engagement of the investigational compound CK-2-68. While initially investigated as a potential inhibitor of NADH dehydrogenase 2 (NDH2), recent evidence strongly suggests that the primary target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[1][2] However, the naming convention "CK-2" may suggest interest in the context of protein kinases. Therefore, this guide will provide protocols for assays broadly applicable to various target classes, including both mitochondrial complexes and kinases, to enable a comprehensive investigation of this compound's cellular interactions.

The following sections detail the principles and methodologies for three key assays: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling analysis. Each section includes a summary of expected quantitative data, detailed experimental protocols, and visualizations of the workflows and underlying principles.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing drug-target engagement in a cellular environment.[3] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] Binding of a compound like this compound to its target protein can increase the protein's resistance to heat-induced denaturation and aggregation. This change in thermal stability is then quantified to determine target engagement.

Data Presentation

Table 1: Expected Quantitative Data from CETSA®

ParameterDescriptionExample Value
Tagg Aggregation Temperature: The temperature at which 50% of the protein denatures and aggregates.54.4°C
ΔTagg Thermal Shift: The change in Tagg in the presence of the compound compared to a vehicle control. A positive shift indicates stabilization.+4.2°C
EC50 Effective Concentration 50%: The compound concentration required to achieve 50% of the maximal thermal stabilization at a fixed temperature.2.5 µM
Experimental Protocol: Isothermal Dose-Response CETSA®

This protocol is adapted for determining the cellular EC50 of this compound for its target.

Materials:

  • Cell line expressing the target of interest (e.g., a relevant cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Microcentrifuge tubes or PCR tubes

  • Thermocycler or heating block

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Prepare serial dilutions of this compound in complete medium. Include a DMSO vehicle control.

    • Treat the cells with the different concentrations of this compound and incubate for the desired time (e.g., 3 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Heat Shock:

    • Wash the cells twice with ice-cold PBS containing protease inhibitors.

    • Harvest the cells (e.g., by scraping) into ice-cold PBS with protease inhibitors.

    • Aliquot the cell suspension for each condition into separate tubes.

    • Heat the samples at a predetermined temperature (where a significant difference between bound and unbound protein is observed) for 3 minutes. Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Immediately cool the samples on ice for 3 minutes.

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer and incubating on ice.

    • Separate the soluble fraction (containing non-aggregated protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Transfer the supernatant to new tubes.

    • Quantify the amount of soluble target protein in each sample by Western blotting.

    • Load equal amounts of total protein per lane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein's band intensity to the loading control.

    • Plot the normalized signal as a function of the this compound concentration to determine the EC50 value.

Visualization

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Shock cluster_lysis Lysis & Fractionation cluster_analysis Analysis cells Cells in Culture treatment Add this compound (Dose-Response) cells->treatment harvest Harvest Cells treatment->harvest heat Heat at Tagg harvest->heat lysis Lyse Cells heat->lysis centrifuge Centrifuge lysis->centrifuge western Western Blot centrifuge->western quantify Quantify Soluble Protein western->quantify

CETSA Isothermal Dose-Response Workflow.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-fused target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.

Data Presentation

Table 2: Expected Quantitative Data from NanoBRET™ Assay

ParameterDescriptionExample Value
IC50 Inhibitory Concentration 50%: The concentration of the test compound that displaces 50% of the tracer from the target protein.45 nM
BRET Ratio The ratio of the acceptor emission to the donor emission, indicating the proximity of the donor and acceptor.Varies with assay setup
Residence Time A measure of the duration of compound-target engagement in living cells, determined kinetically.Varies by compound
Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol outlines the steps for a competitive displacement assay to determine the IC50 of this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid DNA for the target protein fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • NanoBRET™ tracer specific for the target of interest

  • This compound stock solution (in DMSO)

  • White, opaque 96-well or 384-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm and 610 nm)

Procedure:

  • Transfection:

    • Prepare a mixture of the target-NanoLuc® fusion plasmid DNA and a transfection carrier DNA in Opti-MEM™.

    • Add the transfection reagent and incubate to form DNA-lipid complexes.

    • Add the transfection mix to HEK293T cells and culture for 18-24 hours to allow for protein expression.

  • Cell Plating and Compound Treatment:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • Prepare serial dilutions of this compound in your assay plate.

    • Add the cell suspension to the wells containing the compound dilutions.

  • Tracer Addition and Equilibration:

    • Add the NanoBRET™ tracer to all wells at a final concentration near its EC50 value.

    • Equilibrate the plate for 2 hours at 37°C with 5% CO2.

  • Signal Detection:

    • Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™.

    • Add the detection reagent to all wells.

    • Read the plate within 20 minutes on a plate reader, measuring both donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Plot the BRET ratio as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound target_nluc1 Target-NanoLuc tracer1 Tracer target_nluc1->tracer1 Binding bret_signal High BRET Signal tracer1->bret_signal Energy Transfer target_nluc2 Target-NanoLuc ck268 This compound target_nluc2->ck268 Binding no_bret Low BRET Signal ck268->no_bret Displacement tracer2 Tracer

Principle of the NanoBRET Target Engagement Assay.

Western Blot for Downstream Signaling Analysis

If this compound engages its target, it should modulate the activity of the signaling pathway in which the target is involved. Western blotting can be used to measure changes in the phosphorylation status or expression levels of downstream proteins, providing indirect but crucial evidence of target engagement. For instance, if this compound were a kinase inhibitor, one would expect to see a decrease in the phosphorylation of its specific substrates.

Data Presentation

Table 3: Expected Quantitative Data from Western Blot Analysis

ParameterDescriptionExample Value
p-Substrate / Total Substrate Ratio The ratio of the phosphorylated form of a downstream substrate to its total protein level.50% reduction with treatment
Downstream Protein Expression The relative expression level of a protein whose transcription is regulated by the target pathway.2-fold increase with treatment
IC50 The concentration of this compound that causes a 50% reduction in the downstream signaling event (e.g., substrate phosphorylation).Varies by pathway
Experimental Protocol: Western Blot Analysis

Materials:

  • Cell line relevant to the target pathway

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of downstream proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat cells with various concentrations of this compound as described in the previous protocols.

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay or similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Stripping and Reprobing (Optional):

    • The membrane can be stripped and reprobed with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading and to allow for normalization.

  • Data Analysis:

    • Quantify the band intensities.

    • Calculate the ratio of the phosphorylated protein to the total protein for each sample.

    • Plot this ratio against the this compound concentration to assess the dose-dependent effect on the signaling pathway.

Visualization

Signaling_Pathway ck268 This compound target Target Protein ck268->target Inhibition substrate Substrate target->substrate Phosphorylation p_substrate Phospho-Substrate substrate->p_substrate response Cellular Response p_substrate->response

Hypothetical Signaling Pathway Inhibition.

Conclusion

The confirmation of target engagement in a cellular context is a cornerstone of modern drug development. The assays outlined in these application notes—CETSA®, NanoBRET™, and downstream signaling analysis via Western blot—provide a robust and multi-faceted approach to validating the cellular target of this compound. By combining direct biophysical measurements of binding (CETSA® and NanoBRET™) with functional cellular readouts (Western blotting), researchers can build a comprehensive and compelling case for the mechanism of action of their compound, thereby guiding further optimization and clinical development.

References

Application Notes and Protocols: In Vivo Efficacy of Protein Kinase CK2 Inhibition in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target: CK-2-68 vs. Protein Kinase CK2 (CK2)

Initial searches for in vivo efficacy studies of a compound designated "this compound" in cancer mouse models did not yield relevant results. The existing scientific literature primarily identifies this compound as an antimalarial agent that targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2]

Given the context of the request for cancer-related research protocols, it is highly probable that the intended target was Protein Kinase CK2 (CK2) , a well-established therapeutic target in oncology. This document will, therefore, focus on the extensive in vivo research conducted on potent and selective CK2 inhibitors in mouse models of cancer. We will use CX-4945 (Silmitasertib) , a first-in-class, orally bioavailable CK2 inhibitor that has advanced to clinical trials, as the primary example to provide detailed application notes and protocols.[3][4][5][6][7]

Introduction to Protein Kinase CK2 as a Cancer Target

Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, including glioblastoma, acute myeloid leukemia (AML), breast cancer, and cholangiocarcinoma.[3][8][9] Its elevated activity is often correlated with poor prognosis.[9][10] CK2 promotes cancer cell survival, proliferation, and resistance to apoptosis by phosphorylating numerous substrates involved in key oncogenic signaling pathways, such as PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[10][11][12] Inhibition of CK2, therefore, represents a promising therapeutic strategy to counteract tumor progression.[9]

Quantitative Data Presentation: Efficacy of CX-4945 in Mouse Models

The following tables summarize the quantitative data from various preclinical in vivo studies evaluating the efficacy of CX-4945 in different cancer mouse models.

Table 1: Efficacy of CX-4945 in a Glioblastoma (GBM) Mouse Model

Mouse ModelCell LineTreatment GroupMedian Survival (Days)Statistical SignificanceReference
Immunocompetent C57BL/6GL261 (Glioblastoma)Control22.5 ± 1.2-[8]
CX-4945 (Metronomic)24.5 ± 2.0NS vs. Control[8]
Temozolomide (TMZ) (Metronomic)38.7 ± 2.7p < 0.05 vs. Control[8]
CX-4945 + TMZ (Metronomic)54.7 ± 11.9p < 0.05 vs. TMZ alone[8]

Table 2: Efficacy of CX-4945 in Acute Myeloid Leukemia (AML) Xenograft Models

Mouse ModelCell LineTreatment GroupOutcome MeasureResultReference
NRG MiceU937 (AML)Vehicle% Human CD45+ cells in bone marrowHigh[3]
CX-4945% Human CD45+ cells in bone marrowDecreased vs. Vehicle[3]
NRG MiceTHP-1 (AML)VehicleBioluminescence Imaging (BLI)High[3]
CX-4945Bioluminescence Imaging (BLI)Decreased vs. Vehicle[3]
CX-4945BCL-XL Protein Levels in AML cellsDecreased vs. Vehicle[3]

Table 3: Efficacy of CX-4945 in a Chronic Lymphocytic Leukemia (CLL) Xenograft Model

Mouse ModelCell LineTreatment GroupOutcome MeasureResultReference
XenograftMO1043 (CLL)VehicleTumor GrowthUninhibited[10]
CX-4945Tumor GrowthDelayed[10]
FludarabineTumor GrowthDelayed[10]
CX-4945 + FludarabineTumor GrowthSynergistic Delay[10]

Experimental Protocols

Protocol for Glioblastoma (GBM) Orthotopic Mouse Model

This protocol is based on studies using the GL261 cell line in immunocompetent C57BL/6 mice.[8]

  • Cell Culture: GL261 murine glioma cells are cultured in standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: 6-8 week old C57BL/6 mice are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Intracranial Tumor Implantation:

    • Anesthetize mice using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Secure the mouse in a stereotactic frame.

    • Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).

    • Using a Hamilton syringe, slowly inject approximately 5 x 10⁴ GL261 cells in a volume of 2-5 µL of sterile PBS or culture medium.

    • Withdraw the needle slowly, suture the incision, and provide post-operative care, including analgesics.

  • Treatment Regimen:

    • Begin treatment 7-10 days post-implantation, after tumor establishment is confirmed (e.g., by bioluminescence or MRI if cells are engineered to express luciferase).

    • CX-4945 Formulation: Prepare CX-4945 (Silmitasertib) in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).

    • Dosing:

      • Metronomic Dosing: Administer CX-4945 at 50-75 mg/kg via oral gavage every 6 days.[8][11]

      • Combination Therapy: For combination studies, administer Temozolomide (TMZ) at a corresponding metronomic schedule (e.g., 20 mg/kg).[8]

  • Efficacy Assessment:

    • Survival: Monitor mice daily for signs of neurological symptoms or distress. The primary endpoint is overall survival. Euthanize mice upon reaching pre-defined humane endpoints.

    • Tumor Growth (Optional): Monitor tumor growth non-invasively using imaging modalities like MRI or bioluminescence imaging (BLI).

    • Pharmacodynamic Analysis: At the end of the study, harvest tumor tissue to assess target engagement by measuring the phosphorylation of CK2 substrates, such as Akt (S129), via Western Blot or immunohistochemistry.[8]

Protocol for Acute Myeloid Leukemia (AML) Xenograft Mouse Model

This protocol is based on studies using human AML cell lines in immunodeficient mice.[3][13]

  • Cell Culture: Culture human AML cell lines (e.g., U937, THP-1) in RPMI-1640 medium supplemented with 10% FBS and antibiotics. If using bioluminescence for monitoring, transduce cells with a luciferase-expressing lentivirus.

  • Animal Model: Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) or NRG mice, to allow for the engraftment of human cells.

  • Tumor Cell Inoculation:

    • Intravenously inject 1-5 x 10⁶ AML cells in 100-200 µL of sterile PBS into the tail vein of each mouse.

  • Engraftment Confirmation and Treatment:

    • Confirm leukemia engraftment approximately 2-3 weeks post-injection by monitoring peripheral blood for human CD45+ cells via flow cytometry or by whole-body bioluminescence imaging.

    • Randomize mice into treatment and control groups.

    • CX-4945 Administration: Administer CX-4945 at 75 mg/kg via oral gavage, twice daily, for a defined treatment period (e.g., 21 days).[3]

  • Efficacy Assessment:

    • Leukemia Burden: Monitor disease progression weekly using BLI. At the end of the study, quantify leukemia burden by measuring the percentage of human CD45+ cells in the bone marrow, spleen, and peripheral blood using flow cytometry.[3][13]

    • Survival: In a separate cohort, continue treatment and monitor for overall survival as the primary endpoint.

    • Mechanism of Action: Analyze harvested AML cells from the bone marrow for downstream target modulation, such as decreased BCL-XL protein levels, via intracellular flow cytometry or Western Blot to confirm the drug's mechanism of action.[3]

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by CK2 Inhibition

CK2 is a master regulator kinase that influences multiple oncogenic pathways. Inhibition with CX-4945 has been shown to disrupt these signals, leading to anti-tumor effects.

Caption: CK2 signaling pathways inhibited by CX-4945.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for assessing the efficacy of a CK2 inhibitor in a mouse cancer model.

experimental_workflow A 1. Cell Line Culture & Preparation B 2. Tumor Implantation (Orthotopic or Xenograft) A->B C 3. Tumor Engraftment Confirmation (e.g., Imaging) B->C D 4. Randomization into Treatment Groups C->D E 5. Drug Administration (e.g., CX-4945 via Oral Gavage) D->E F 6. Efficacy Monitoring (Survival, Tumor Volume, BLI) E->F G 7. Endpoint Analysis (Tissue Harvest) F->G Humane or Study Endpoint H 8. Pharmacodynamic & Histological Analysis G->H

Caption: Typical experimental workflow for in vivo studies.

References

Application Notes and Protocols for the Synthesis of CK-2-68 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for preparing CK-2-68 and its analogues, a class of potent inhibitors of the mitochondrial cytochrome bc1 complex with significant antimalarial activity. The protocols detailed below are based on established synthetic routes for 4(1H)-quinolone derivatives, which form the core scaffold of these compounds.

Data Presentation: Biological Activity of this compound and Analogues

The following table summarizes the in vitro inhibitory activities of this compound and related analogues against various strains of Plasmodium falciparum and other targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent compounds.

CompoundTargetAssayIC50/EC50Reference
This compound P. falciparum (wild-type)Growth Inhibition40 nM[1]
Bovine heart mitochondrial cyt bc1 (Btbc1)Enzyme Inhibition1.7 µM[2]
Rhodobacter sphaeroides cyt bc1 (Rsbc1)Enzyme Inhibition6.7 µM[2]
RYL-552 P. falciparum NADH dehydrogenase 2 (PfNDH2)Enzyme Inhibition3.6 nM[3]
ELQ-300 P. falciparum (W2 strain)Growth Inhibition1.8 nM[4]
P. falciparum (TM90-C2B strain)Growth Inhibition1.7 nM
P4Q-158 P. berghei (liver stage)Growth Inhibition3.07 nM
Analogue 12 P. falciparum (TM90-C2B strain)Growth Inhibition15.3 nM

Experimental Protocols

The synthesis of this compound and its analogues can be achieved through a multi-step process that typically involves the formation of a 4(1H)-quinolone core, followed by functionalization at the 3-position. The following protocols provide detailed methodologies for the key synthetic steps.

Protocol 1: Synthesis of the 4(1H)-Quinolone Core via Conrad-Limpach Reaction

The Conrad-Limpach reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolones. This reaction involves the condensation of an aniline (B41778) with a β-ketoester.

Materials:

  • Substituted aniline (e.g., 4-chloro-3-methoxyaniline)

  • β-ketoester (e.g., ethyl acetoacetate)

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Acid catalyst (optional, e.g., p-toluenesulfonic acid)

  • Ethanol (B145695)

  • Hexanes or ether

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq) in ethanol. If using a catalyst, add it at this stage (0.1 eq).

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the ethanol under reduced pressure. The resulting intermediate, an enamine, is often a viscous oil and can be used in the next step without further purification.

  • Cyclization: Add the high-boiling point solvent to the flask containing the crude enamine.

  • Heat the mixture to a high temperature (typically 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The 4(1H)-quinolone product will often precipitate out of the solvent.

  • Collect the solid product by filtration and wash with a non-polar solvent like hexanes or ether to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Halogenation of the 4(1H)-Quinolone Core

To introduce a handle for further functionalization at the 3-position, the 4(1H)-quinolone core is typically halogenated, most commonly iodinated.

Materials:

  • Substituted 2-methyl-4(1H)-quinolone

  • Iodine

  • Potassium iodide (KI)

  • n-Butylamine

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the 4(1H)-quinolone (1.0 eq) in DMF.

  • Add n-butylamine (2.0 eq) to the solution.

  • In a separate container, prepare a solution of iodine (1.2 eq) and potassium iodide (1.2 eq) in a minimal amount of water.

  • Slowly add the iodine solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • The 3-iodo-4(1H)-quinolone product will precipitate. Collect the solid by filtration, wash with water, and dry.

  • The product can be purified by recrystallization.

Protocol 3: Synthesis of 3-Aryl-4(1H)-quinolones via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds and is used to introduce the aryl moiety at the 3-position of the quinolone ring.

Materials:

  • 3-Iodo-4(1H)-quinolone derivative

  • Arylboronic acid (e.g., 4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the 3-iodo-4(1H)-quinolone (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the final this compound analogue.

Mandatory Visualizations

Signaling Pathway of this compound Action

This compound and its analogues inhibit the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This inhibition disrupts the Q-cycle, blocking the transfer of electrons from ubiquinol (B23937) to cytochrome c, which in turn halts ATP production and leads to parasite death.

CK2_68_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol Ubiquinol (QH2) Qo_site Qo Site Ubiquinol->Qo_site e- CytC_ox Cytochrome c (ox) CytC_red Cytochrome c (red) CytC_ox->CytC_red ATP_Synthase ATP Synthase CytC_red->ATP_Synthase e- to Complex IV Qo_site->CytC_ox e- Qi_site Qi Site Qo_site->Qi_site e- Ubiquinone Ubiquinone Qi_site->Ubiquinone e- CK2_68 This compound Analogue CK2_68->Inhibition Inhibition->Qo_site Inhibits ATP_production ATP Production Inhibition->ATP_production Blocks ATP_Synthase->ATP_production

Caption: Inhibition of the Cytochrome bc1 Complex by this compound Analogues.

Experimental Workflow for the Synthesis of this compound Analogues

The following diagram illustrates the general workflow for the synthesis of this compound analogues, from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials: - Substituted Aniline - β-Ketoester Condensation Step 1: Condensation (Conrad-Limpach Reaction) Start->Condensation Cyclization Step 2: Thermal Cyclization Condensation->Cyclization Quinolone 4(1H)-Quinolone Core Cyclization->Quinolone Halogenation Step 3: Halogenation (e.g., Iodination) Quinolone->Halogenation Halo_Quinolone 3-Halo-4(1H)-Quinolone Halogenation->Halo_Quinolone Suzuki Step 4: Suzuki Coupling with Arylboronic Acid Halo_Quinolone->Suzuki Crude_Product Crude this compound Analogue Suzuki->Crude_Product Purification Step 5: Purification (Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Analogue Purification->Final_Product

Caption: General Synthetic Workflow for this compound Analogues.

Logical Relationship: Structure-Activity Relationship (SAR)

This diagram outlines the key structural features of the 4(1H)-quinolone scaffold and their influence on antimalarial activity, providing a logical framework for the design of new analogues.

SAR_Diagram Core 4(1H)-Quinolone Scaffold R1 R1 (Position 2) - Small alkyl group (e.g., methyl) - Generally conserved Core->R1 influences R2 R2 (Position 3) - Aryl or diaryl ether moiety - Crucial for potency and metabolic stability Core->R2 influences R3 R3 (Positions 5-8) - Substitution pattern on the benzo ring - Influences selectivity and physicochemical properties Core->R3 influences N_sub N1-Substitution - Generally unsubstituted (NH) Core->N_sub influences Potency Potency R2->Potency Selectivity Selectivity R3->Selectivity

Caption: Key Structural Determinants of Antimalarial Activity.

References

Application of CK-2-68 in Studying Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

CK-2-68 is a potent and selective inhibitor of the mitochondrial electron transport chain (ETC) at the level of Complex III, also known as the cytochrome bc1 complex.[1][2] While originally investigated as an antimalarial agent, its specific mechanism of action makes it a valuable tool for researchers studying mitochondrial dysfunction. By targeting the quinol oxidation (Qo) site of Complex III, this compound effectively blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby inhibiting mitochondrial respiration and disrupting the mitochondrial membrane potential.[1][3]

The primary application of this compound in a research setting is to induce a controlled and specific impairment of Complex III. This allows for the investigation of the downstream cellular consequences of this particular form of mitochondrial dysfunction, including:

  • Oxidative Stress: Inhibition of Complex III is a known cause of increased production of reactive oxygen species (ROS) from the Q-cycle. This compound can be used to model this phenomenon and study the cellular response to mitochondrial-derived oxidative stress.

  • Cellular Bioenergetics: Researchers can use this compound to study how cells adapt to a reduction in mitochondrial ATP production and the subsequent shift towards glycolysis.

  • Signaling Pathways: The disruption of mitochondrial function by this compound can be used to investigate the activation of stress-response signaling pathways, such as the integrated stress response (ISR) or pathways involved in mitophagy.

  • Drug Discovery: For researchers developing therapies for mitochondrial diseases, this compound can be used as a tool to induce mitochondrial dysfunction in cellular models, which can then be used to screen for protective or therapeutic compounds.

A key advantage of this compound is its high selectivity for the Plasmodium falciparum Complex III over its mammalian counterpart, which translates to a wide therapeutic window in its antimalarial application.[1] However, it still effectively inhibits mammalian Complex III at micromolar concentrations, making it suitable for in vitro research applications.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against Complex III from various organisms. This data is crucial for designing experiments and selecting appropriate working concentrations.

Target Organism/ComplexIC50 ValueReference
Plasmodium falciparum (in infected erythrocytes)~40 nM
Bovine Heart Mitochondria (Btbc1)1.7 µM
Rhodobacter sphaeroides (Rsbc1)6.7 µM

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits the mitochondrial electron transport chain.

cluster_ETC Mitochondrial Inner Membrane cluster_C3 Complex III Detail C1 Complex I Q Ubiquinone (Q) C1->Q e- C2 Complex II C2->Q e- QH2 Ubiquinol (QH2) Q->QH2 + 2e- + 2H+ C3 Complex III (Cytochrome bc1) QH2->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV CytC->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient Qo_site Qo Site Qo_site->CytC Blocks e- transfer Qi_site Qi Site QH2_bind QH2 QH2_bind->Qo_site CK268 This compound CK268->Qo_site Inhibits

Caption: Mechanism of this compound inhibition of the mitochondrial electron transport chain.

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to study mitochondrial dysfunction.

Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XFe Analyzer

This protocol outlines the use of this compound to assess its impact on mitochondrial respiration in cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium

  • This compound stock solution (in DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Seahorse XFe Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in Seahorse XF Assay Medium. A starting concentration range of 1-10 µM is recommended for mammalian cells.

    • Remove the culture medium from the wells and replace it with the assay medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Seahorse XFe Analyzer Assay:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate ports.

    • Place the cell culture plate into the Seahorse XFe Analyzer and initiate the protocol.

    • The instrument will measure basal OCR, and then sequentially inject the Mito Stress Test compounds to determine key parameters of mitochondrial function in the presence of this compound.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Compare the OCR profiles of this compound treated cells with the vehicle control to determine the effect on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential following treatment with this compound.

Materials:

  • Cell line of interest cultured on glass-bottom dishes or 96-well black plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • TMRM stock solution (in DMSO)

  • Hoechst 33342 (for nuclear staining)

  • FCCP (as a control for depolarization)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells on an appropriate imaging plate and allow them to adhere overnight.

  • This compound Treatment:

    • Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for a specified period (e.g., 1-6 hours).

  • TMRM Staining:

    • Add TMRM to the culture medium to a final concentration of 20-100 nM.

    • Incubate for 20-30 minutes at 37°C.

    • (Optional) Add Hoechst 33342 for nuclear counterstaining.

  • Imaging and Analysis:

    • Wash the cells with pre-warmed PBS or imaging buffer.

    • Acquire images using a fluorescence microscope with appropriate filters for TMRM (Ex/Em ~549/575 nm).

    • Alternatively, read the fluorescence intensity using a microplate reader.

    • For a positive control, treat a set of cells with FCCP (10 µM) for 5-10 minutes to induce complete mitochondrial depolarization.

    • Quantify the TMRM fluorescence intensity in the mitochondria of treated versus control cells. A decrease in TMRM intensity indicates mitochondrial depolarization.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of this compound on mitochondrial function.

cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis start Start culture Culture Cells start->culture seed Seed Cells in Assay Plates culture->seed treat Treat with this compound (and controls) seed->treat ocr Measure OCR (Seahorse) treat->ocr mmp Measure ΔΨm (TMRM) treat->mmp ros Measure ROS Production treat->ros analyze Data Analysis and Interpretation ocr->analyze mmp->analyze ros->analyze end End analyze->end

Caption: A typical experimental workflow for investigating mitochondrial dysfunction using this compound.

References

Application Notes and Protocols for Crystallizing CK-2-68 with Plasmodium falciparum Mitochondrial Complex III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of novel therapeutics. The mitochondrial electron transport chain (ETC) is a critical metabolic pathway for the parasite and a validated target for antimalarial drugs.[1][2][3] Within the ETC, Complex III (cytochrome bc1 complex) plays a pivotal role and is the target of the clinical antimalarial atovaquone.[2][4] CK-2-68 is a potent antimalarial agent that was initially designed to inhibit the alternative NADH dehydrogenase (NDH2) of the parasite. However, subsequent research and resistance studies have demonstrated that the primary and lethal target of this compound is the cytochrome bc1 complex.

Structural elucidation of the this compound-Complex III interaction is paramount for understanding its mechanism of action and for guiding the rational design of next-generation antimalarials with improved efficacy and resistance profiles. While a cryo-electron microscopy (cryo-EM) structure of this compound bound to the bovine mitochondrial Complex III has been determined, high-resolution crystal structures of the P. falciparum complex are needed to delineate species-specific interactions.

These application notes provide a comprehensive overview and detailed protocols for the co-crystallization of this compound with its target protein, the P. falciparum mitochondrial Complex III. The methodologies described herein are compiled from established techniques for membrane protein crystallization and adapted for this specific protein-ligand complex.

Data Presentation

Table 1: Inhibitory Activity of this compound and Related Compounds
CompoundTargetOrganism/SystemAssayIC50 / EC50Reference
This compoundComplex III (cytochrome bc1)Bos taurus (bovine)Ubiquinol-cytochrome c reductase activity1.7 µM
This compoundComplex III (cytochrome bc1)Rhodobacter sphaeroidesUbiquinol-cytochrome c reductase activity6.7 µM
This compoundP. falciparum-infected erythrocytesPlasmodium falciparumParasite growth inhibition40 nM
AtovaquoneComplex III (cytochrome bc1)Bos taurus (bovine)Ubiquinol-cytochrome c reductase activity2.6 µM
AtovaquoneP. falciparum-infected erythrocytesPlasmodium falciparumParasite growth inhibition~13 nM

Signaling Pathway: Plasmodium falciparum Mitochondrial Electron Transport Chain

The target of this compound, Complex III, is a central component of the mitochondrial electron transport chain (ETC). The P. falciparum ETC is essential for processes such as de novo pyrimidine (B1678525) biosynthesis and maintaining the mitochondrial membrane potential. The following diagram illustrates the flow of electrons through the parasite's ETC and the point of inhibition by this compound.

ETC_Pathway cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space DHODH DHODH Q_pool Q Pool DHODH->Q_pool MQO MQO MQO->Q_pool SDH Complex II (SDH) SDH->Q_pool NDH2 NDH2 NDH2->Q_pool TCA TCA Cycle Substrates TCA->SDH TCA->NDH2 C3 Complex III (cytochrome bc1) CytC Cyt c C3->CytC C4 Complex IV C4->O2 Q_pool->C3 CytC->C4 CK268 This compound CK268->C3

Caption: The Plasmodium falciparum mitochondrial electron transport chain and the inhibitory action of this compound on Complex III.

Experimental Workflow

The overall process for obtaining a crystal structure of the this compound-Complex III complex is depicted in the following workflow diagram. This multi-step procedure requires careful optimization at each stage.

Crystallization_Workflow cluster_0 Biological Preparation cluster_1 Protein Purification cluster_2 Crystallization cluster_3 Structure Determination culture P. falciparum Culture harvest Parasite Harvest culture->harvest mito_iso Mitochondria Isolation harvest->mito_iso solubilization Membrane Solubilization mito_iso->solubilization affinity_chrom Affinity Chromatography solubilization->affinity_chrom sec Size Exclusion Chromatography affinity_chrom->sec complex_formation Complex Formation (Protein + this compound) sec->complex_formation cryst_screen Crystallization Screening complex_formation->cryst_screen optimization Crystal Optimization cryst_screen->optimization diffraction X-ray Diffraction Data Collection optimization->diffraction phasing Phase Determination diffraction->phasing model Model Building & Refinement phasing->model

Caption: Experimental workflow for the crystallization and structure determination of the this compound-P. falciparum Complex III complex.

Experimental Protocols

Protocol 1: Isolation of P. falciparum Mitochondria

This protocol is adapted from established methods for isolating parasite mitochondria and is a critical first step for purifying Complex III.

Materials:

  • P. falciparum culture at high parasitemia (trophozoite stage)

  • Saponin (B1150181) lysis buffer (0.05% w/v saponin in PBS)

  • Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 1 mM EGTA, and protease inhibitors.

  • Nitrogen cavitation bomb

  • Differential centrifugation equipment

  • MACS columns and magnet (for hemozoin removal)

Procedure:

  • Harvest parasitized erythrocytes from culture by centrifugation.

  • Lyse the erythrocytes by resuspending the pellet in saponin lysis buffer and incubating for 10 minutes on ice.

  • Pellet the released parasites by centrifugation and wash several times with PBS to remove host cell debris and hemoglobin.

  • Resuspend the parasite pellet in MIB.

  • Disrupt the parasites using a nitrogen cavitation bomb at 1500 psi for 20 minutes.

  • Remove hemozoin and large cellular debris by passing the lysate through a MACS column placed in a magnetic field.

  • Perform a series of differential centrifugation steps to enrich for mitochondria. A low-speed spin pellets remaining debris, and a subsequent high-speed spin pellets the mitochondria.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB for storage at -80°C or immediate use.

Protocol 2: Solubilization and Purification of Complex III

This protocol is a hypothetical adaptation based on methods for purifying bovine Complex III and other membrane proteins. Optimization of detergents and chromatography conditions is crucial.

Materials:

  • Isolated P. falciparum mitochondria

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, protease inhibitors, and a selected detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG)).

  • Affinity chromatography resin (e.g., ion-exchange or specific antibody-based)

  • Size Exclusion Chromatography (SEC) column and buffer (compatible with the chosen detergent).

Procedure:

  • Thaw the isolated mitochondria and determine the protein concentration.

  • Add Solubilization Buffer to the mitochondrial suspension to a final detergent concentration above its critical micelle concentration (CMC).

  • Incubate on ice with gentle stirring to solubilize the membrane proteins.

  • Clarify the solubilized extract by ultracentrifugation to remove insoluble material.

  • Load the supernatant onto an equilibrated affinity chromatography column.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the Complex III-containing fractions using a suitable gradient (e.g., salt or pH).

  • Pool the fractions containing Complex III and concentrate them.

  • Further purify the complex by injecting the concentrated sample onto an SEC column to separate it from aggregates and other contaminants.

  • Collect the peak corresponding to the dimeric Complex III and assess its purity and homogeneity by SDS-PAGE and other biophysical methods.

Protocol 3: Co-crystallization of this compound with Complex III

This protocol outlines the general steps for co-crystallization using the vapor diffusion method.

Materials:

  • Purified and concentrated P. falciparum Complex III

  • This compound stock solution (in a suitable solvent like DMSO)

  • Crystallization screening kits (commercial or custom-made)

  • Crystallization plates (e.g., sitting or hanging drop)

Procedure:

  • Complex Formation:

    • Incubate the purified Complex III with a 5-10 fold molar excess of this compound. The incubation time can range from 30 minutes to overnight at 4°C.

    • The final concentration of DMSO or other solvent from the this compound stock should be kept low (typically <5%) to avoid interference with crystallization.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • In a typical setup, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution from a crystallization screen.

    • Equilibrate the drop against the reservoir solution.

  • Crystal Monitoring and Optimization:

    • Monitor the crystallization plates regularly over several days to weeks for the appearance of crystals.

    • Once initial crystal hits are identified, perform optimization screens by systematically varying the precipitant concentration, pH, and additives to improve crystal size and quality.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the best crystals using cryo-loops.

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) mixed with the mother liquor before flash-cooling in liquid nitrogen.

  • X-ray Diffraction:

    • Collect X-ray diffraction data from the cryo-cooled crystals at a synchrotron source.

    • Process the diffraction data to determine the space group, unit cell dimensions, and ultimately, the three-dimensional structure of the this compound-Complex III complex.

Concluding Remarks

The protocols provided herein offer a foundational framework for the crystallization of the antimalarial compound this compound with its target, P. falciparum mitochondrial Complex III. It is important to emphasize that the purification and crystallization of membrane proteins, particularly from a challenging organism like P. falciparum, is a complex and iterative process. Significant optimization of each step, from parasite culture and mitochondrial isolation to detergent selection and crystallization conditions, will be necessary to achieve success. The resulting high-resolution structural information will be invaluable for the development of new and more effective antimalarial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CK-2-68 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the antimalarial compound CK-2-68 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a quinolone-based antimalarial compound. While initially designed to target the alternative NADH dehydrogenase (NDH2) of Plasmodium falciparum, subsequent research has shown that its primary and lethal antiparasitic action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] this compound binds to the quinol oxidation (Qo) site of Complex III, which arrests the motion of the iron-sulfur protein subunit. This disruption of the electron transport chain ultimately leads to parasite death.

Q2: Why does this compound precipitate in my aqueous experimental buffer?

This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like phosphate-buffered saline (PBS), Tris-HCl, or cell culture media. Its structure contains four aromatic rings, contributing to its lipophilic nature. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the compound can "crash out" or precipitate as it is no longer soluble in the predominantly aqueous environment.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro biological assays. DMSO is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.

Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q5: How can I prevent this compound from precipitating when I add it to my experimental buffer?

Several strategies can be employed to prevent precipitation:

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final aqueous buffer, perform one or more intermediate dilution steps in the buffer.

  • Low Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible, ideally below 0.5%, and certainly no higher than 1%, as higher concentrations can be toxic to cells.

  • Pre-warmed Buffer: Add the this compound stock solution to your experimental buffer that has been pre-warmed to the experimental temperature (e.g., 37°C), as solubility is often temperature-dependent.

  • Stirring/Vortexing: Add the this compound stock solution slowly to the buffer while gently stirring or vortexing to ensure rapid and uniform mixing.

  • Use of Surfactants or Co-solvents: In some cases, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., ethanol) in the final buffer can help maintain solubility. However, the compatibility of these additives with your specific assay must be validated.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding this compound stock to the buffer.
Potential Cause Explanation Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous buffer.Lower the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific buffer.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the stock in the experimental buffer, then add this to the final volume.
Cold Buffer Solubility of many compounds, including hydrophobic ones, decreases at lower temperatures.Always use pre-warmed (e.g., 37°C) experimental buffer when making dilutions.
Insufficient Mixing Localized high concentrations of the compound can form and precipitate before it has a chance to disperse.Add the this compound stock solution slowly and dropwise to the buffer while continuously stirring or vortexing.
Issue: The solution becomes cloudy or a precipitate forms over time during incubation.
Potential Cause Explanation Solution
Metastable Solution The initial solution was supersaturated and thermodynamically unstable, leading to delayed precipitation.Lower the final working concentration of this compound. Consider using a solubility-enhancing excipient if the concentration cannot be reduced.
Interaction with Media Components Components in complex media, such as proteins or salts, can interact with this compound over time, causing it to precipitate.Test the stability of this compound in your specific media over the time course of your experiment without cells present. If precipitation occurs, you may need to simplify your buffer system or use a different formulation approach.
Temperature Fluctuations Changes in temperature during incubation can affect the solubility of the compound.Ensure a stable incubation temperature. Minimize the time plates or tubes are removed from the incubator.
pH Shift Changes in the pH of the culture medium due to cellular metabolism can alter the charge and solubility of the compound.Ensure your medium is adequately buffered for the duration of the experiment.

Data Presentation

Table 1: Solubility and Potency of this compound

Parameter Value Notes
Recommended Stock Solvent 100% DMSOHigh-quality, anhydrous DMSO is recommended.
Typical Stock Concentration 10-50 mMEmpirical determination is advised. Ensure complete dissolution.
IC50 vs. P. falciparum (erythrocytes) ~40 nMThis is the effective concentration for inhibiting parasite growth.[1][2]
IC50 vs. Bovine Cytochrome bc1 Complex 1.7 µMDemonstrates selectivity for the parasite enzyme.[2]
IC50 vs. R. sphaeroides Cytochrome bc1 6.7 µMFurther demonstrates selectivity.[2]

Experimental Protocols

Protocol: Preparation of this compound Working Solutions for In Vitro Anti-malarial Assays

This protocol describes the preparation of this compound working solutions for a typical Plasmodium falciparum growth inhibition assay.

Materials:

  • This compound powder

  • 100% Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete culture medium (e.g., RPMI 1640 with appropriate supplements), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight of this compound = 443.85 g/mol ).

    • Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary. Visually inspect the solution to ensure there are no visible particles.

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (e.g., 100 µM):

    • Thaw an aliquot of the 10 mM stock solution.

    • In a sterile tube, add 99 µL of pre-warmed complete culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Vortex immediately to ensure thorough mixing. This results in a 100 µM intermediate solution with 1% DMSO.

  • Prepare Final Working Concentrations:

    • Perform serial dilutions from the 100 µM intermediate solution into pre-warmed complete culture medium in your assay plate (e.g., a 96-well plate).

    • For example, to achieve a final concentration of 10 µM, add 10 µL of the 100 µM intermediate solution to 90 µL of complete culture medium in a well.

    • Ensure that the final DMSO concentration in all wells, including the vehicle control, is constant and ideally below 0.5%.

Vehicle Control: It is critical to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental wells but without this compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay CK268_powder This compound Powder Stock_Solution 10 mM Stock in DMSO CK268_powder->Stock_Solution DMSO 100% DMSO DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution (e.g., 100 µM) Stock_Solution->Intermediate_Dilution 1:100 dilution Culture_Medium Pre-warmed Culture Medium Culture_Medium->Intermediate_Dilution Final_Dilution Final Working Concentrations in Assay Plate Intermediate_Dilution->Final_Dilution Serial Dilutions Incubation Incubation Final_Dilution->Incubation Parasite_Culture P. falciparum Culture Parasite_Culture->Incubation Readout Assay Readout (e.g., Growth Inhibition) Incubation->Readout

Caption: Experimental workflow for preparing and using this compound.

signaling_pathway This compound inhibits Complex III at the Qo site, blocking electron transfer to Cytochrome c. cluster_etc Mitochondrial Electron Transport Chain (P. falciparum) Complex_I Complex I/NDH2 CoQ Coenzyme Q Pool (Ubiquinone/Ubiquinol) Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_C Cytochrome c Complex_III->Cyt_C Complex_IV Complex IV Cyt_C->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient CK268 This compound CK268->Inhibition

Caption: this compound mechanism of action in the electron transport chain.

troubleshooting_logic Start Precipitation Observed with this compound Check_Concentration Is the final concentration too high? Start->Check_Concentration Reduce_Concentration Lower working concentration and perform solubility test Check_Concentration->Reduce_Concentration Yes Check_Dilution Was the dilution performed correctly? Check_Concentration->Check_Dilution No Serial_Dilution Use serial dilutions and pre-warmed buffer Check_Dilution->Serial_Dilution No Check_DMSO Is the final DMSO concentration <0.5%? Check_Dilution->Check_DMSO Yes Adjust_DMSO Adjust dilutions to lower the final DMSO concentration Check_DMSO->Adjust_DMSO No Consider_Formulation Consider alternative formulation (e.g., with excipients) Check_DMSO->Consider_Formulation Yes, and still precipitates

Caption: Troubleshooting logic for this compound precipitation issues.

References

CK-2-68 Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of the antimalarial compound CK-2-68 in solution to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

While the provided literature does not specify a universal solvent for long-term stock solutions, this compound is a hydrophobic, quinolone-based compound. For similar compounds, Dimethyl Sulfoxide (DMSO) is typically the solvent of choice for creating high-concentration stock solutions. These stock solutions should then be aliquoted and stored under appropriate conditions to prevent degradation from repeated freeze-thaw cycles. For final experimental concentrations, the DMSO stock is typically diluted into an aqueous buffer.

Q2: What are the recommended storage conditions for this compound solutions?

For long-term stability, it is recommended to store aliquoted stock solutions of this compound at -20°C or -80°C. Protect solutions from light to prevent potential photodegradation, a common issue with aromatic heterocyclic compounds. For short-term storage during an experiment, solutions have been successfully kept at 4°C overnight.[1][2]

Q3: How stable is this compound in aqueous experimental buffers?

This compound has demonstrated sufficient stability for extended incubations in typical biochemical assays. Published studies report successful experiments involving incubation times of over 20 hours at room temperature and overnight incubations at 4°C without apparent loss of inhibitory activity.[1][2][3] This suggests that this compound is stable under these specific buffered conditions for the duration of the experiment.

Q4: What factors can cause the degradation of this compound in solution?

Based on the general chemical properties of quinolone compounds, the following factors could potentially lead to degradation:

  • Extreme pH: Maintaining a neutral to slightly alkaline pH (pH 7.0 - 8.0) is advisable. One study on a related compound noted this pH range was optimal.[3] The successful use of buffers at pH 7.4 and 7.8 supports this.[1][2]

  • Light Exposure: Aromatic and heterocyclic compounds can be susceptible to photodegradation. It is a best practice to protect solutions from light by using amber vials or covering tubes with aluminum foil.

  • Strong Oxidizing Agents: Advanced oxidation processes are used to degrade quinolones, indicating that exposure to strong oxidizing agents should be avoided.[4]

  • Repeated Freeze-Thaw Cycles: To maintain the integrity of stock solutions, it is crucial to prepare single-use aliquots to avoid the degradation that can occur with repeated changes in temperature.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of compound activity or inconsistent results over time. Degradation of stock solution.Prepare fresh stock solutions from solid compound. Ensure stock solutions are properly aliquoted to avoid multiple freeze-thaw cycles and are stored protected from light at ≤ -20°C.
Precipitation of this compound in aqueous buffer. Poor solubility. This compound is a hydrophobic molecule.Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <1%) in the final aqueous buffer. The inclusion of a non-ionic detergent, such as n-dodecyl β-D-maltoside (DDM) or Tween 80, may be necessary to maintain solubility, as seen in some experimental protocols.[3][5]
Inconsistent IC50 values between experiments. Instability in assay buffer; variability in incubation time.Prepare fresh dilutions in assay buffer for each experiment. Standardize pre-incubation times. Note that this compound has been observed to be a slow-binding inhibitor in some systems, requiring longer incubation times (>20 hours) to reach its full inhibitory effect.[1][3] Ensure your incubation time is sufficient and consistent.

Experimental Protocols & Methodologies

Below are examples of buffer conditions and protocols that have been successfully used in published research, demonstrating the stability of this compound under these specific parameters.

Protocol 1: Inhibition Assay of Cytochrome bc1 Complex

This protocol details the preparation of this compound for measuring its inhibitory effect on the cytochrome bc1 complex.

  • Objective: To determine the IC50 value of this compound.

  • Methodology:

    • Buffer Preparation: Prepare a 100 mM phosphate (B84403) buffer with 0.3 mM EDTA, adjusted to pH 7.4.[1][2]

    • Inhibitor Preparation: Prepare various concentrations of this compound by diluting a stock solution into the assay buffer.

    • Pre-incubation: Pre-incubate the purified cytochrome bc1 enzyme with the different concentrations of this compound. Incubation times can be lengthy (>20 hours) to ensure the inhibitor reaches its full effect.[1][3]

    • Activity Measurement: Initiate the enzymatic reaction by adding the substrate (e.g., Q₀C₁₀BrH₂) and monitor the reduction of cytochrome c spectrophotometrically at 550 nm.[1][2]

Protocol 2: Preparation of this compound for Cryo-Electron Microscopy (Cryo-EM)

This protocol describes the method used to form a stable complex between this compound and the cytochrome bc1 complex for structural studies.

  • Objective: To prepare a stable protein-inhibitor complex.

  • Methodology:

    • Buffer Preparation: Prepare a solution containing 50 mM MOPS buffer at pH 7.8, 20 mM ammonium (B1175870) acetate, and 0.16% sucrose (B13894) monocaprate (SMC).[1][2]

    • Complex Formation: Adjust the purified protein (Btbc1) concentration to 1 mg/mL in the buffer. Add this compound to a final concentration of 20 µM.[1][2]

    • Incubation: Incubate the protein-inhibitor solution at 4°C overnight to ensure stable complex formation.[1][2]

    • Grid Preparation: Following incubation, the stable complex is ready for cryo-EM grid preparation.

Visual Guides

Logical Workflow for Preventing Degradation

This diagram outlines the key decision points and steps for handling this compound to ensure stability from stock preparation to final experimental use.

cluster_0 Stock Solution Preparation cluster_1 Storage cluster_2 Experimental Use A Weigh Solid this compound B Dissolve in 100% DMSO (High Concentration) A->B C Aliquot into single-use volumes in light-protected tubes B->C D Long-Term Storage ≤ -20°C C->D Long-Term E Short-Term (Working Aliquot) 4°C, protected from light C->E For Immediate Use F Thaw one aliquot completely D->F E->F G Dilute into appropriate aqueous buffer (pH 7.4-7.8) F->G H Perform Experiment (e.g., pre-incubate with enzyme) G->H I Discard unused diluted solution and thawed aliquot H->I cluster_factors Potential Degradation Factors center_node This compound in Solution F1 Light Exposure (UV/Visible) center_node->F1 causes F2 Extreme pH (<6 or >9) center_node->F2 causes F3 Repeated Freeze-Thaw Cycles center_node->F3 causes F4 Strong Oxidizing Agents center_node->F4 causes

References

Technical Support Center: Optimizing CK-2-68 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CK-2-68. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of this compound in various in vitro assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target and mechanism of action for this compound?

A1: this compound is an antimalarial compound that primarily targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][2] It specifically binds to the quinol oxidation (Qo or QP) site of Complex III.[1][2] By binding to this site, this compound functions as a Pf-type inhibitor, which arrests the movement of the iron-sulfur protein (ISP) subunit.[1] This action blocks the electron transfer from ubiquinol (B23937) to cytochrome c, disrupting the mitochondrial membrane potential, inhibiting ATP synthesis, and ultimately leading to parasite death. While initially designed to target the alternate NADH dehydrogenase (NDH2) in Plasmodium, subsequent studies have confirmed that its potent antimalarial activity stems from the inhibition of Complex III.

Q2: What is a recommended starting concentration range for this compound in my experiments?

A2: The optimal concentration of this compound is highly dependent on the biological system being studied. The compound shows potent, selective activity against Plasmodium falciparum at nanomolar concentrations, while its effect on mammalian or bacterial Complex III is observed at micromolar levels. This significant difference underscores its wide therapeutic window. Refer to the tables below for reported efficacy values and recommended starting ranges.

Q3: How should I prepare and store this compound stock solutions?

A3: Like many small-molecule inhibitors, this compound should be dissolved in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots in a freezer at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the appropriate incubation time for this compound in in vitro assays?

A4: A critical consideration for this compound is its slow inhibition kinetics against certain targets. For instance, when tested against bovine mitochondrial Complex III, this compound required an incubation period of over 20 hours to achieve its full inhibitory effect, a stark contrast to other classic inhibitors that act within minutes. Therefore, for cytotoxicity or enzymatic assays, especially with non-parasitic targets, extended incubation times (e.g., 24, 48, or even 72 hours) are recommended to accurately assess its impact. For fast-replicating organisms like P. falciparum, standard 48-72 hour growth inhibition assays are appropriate.

Data Presentation

Table 1: Reported IC50/EC50 Values for this compound
Target SystemAssay TypeIC50/EC50 ValueReference
P. falciparum-infected erythrocytesGrowth Inhibition~40 nM
Bovine heart mitochondrial cyt bc1 (Btbc1)Enzymatic Inhibition1.7 µM
Rhodobacter sphaeroides cyt bc1 (Rsbc1)Enzymatic Inhibition6.7 µM
P. falciparum Cytochrome B (Predicted)In Silico Docking (Ki)29.6 nM
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
Assay TypeTarget Organism/Cell TypeRecommended Concentration RangeKey Considerations
Parasite Growth Inhibition Plasmodium falciparum0.1 nM - 1 µMA standard 7-point, 3-fold serial dilution is recommended to generate a robust dose-response curve.
Mammalian Cell Cytotoxicity e.g., HeLa, HEK293, HepG20.1 µM - 100 µMTest a broad range to assess off-target effects and determine the therapeutic window.
Enzymatic Inhibition Isolated Mitochondrial Complex III10 nM - 50 µMPre-incubation time is critical; consider time points up to 24 hours.

Signaling Pathway and Experimental Workflow Diagrams

CK2_68_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_C3_detail Complex III Detail Ubi Ubiquinol (QH2) C3 Complex III (Cytochrome bc1) Ubi->C3 e- CytC Cytochrome c C3->CytC e- Qo_site Qo Site C4 Complex IV CytC->C4 ATP ATP Synthesis C4->ATP ISP Iron-Sulfur Protein (ISP) Qo_site->ISP e- transfer CK2_68 This compound CK2_68->Qo_site INHIBITS Ubi_detail Ubiquinol Ubi_detail->Qo_site Binds

Caption: Mechanism of action of this compound on mitochondrial Complex III.

Workflow_EC50 start Start: Culture Cells/Parasites seed Seed Cells in 96-Well Plate start->seed dilute Prepare Serial Dilutions of this compound in Medium seed->dilute treat Treat Cells with this compound and Vehicle Control (DMSO) dilute->treat incubate Incubate for Appropriate Duration (e.g., 48-72 hours) treat->incubate assay Add Viability Reagent (e.g., CCK-8, Resazurin) incubate->assay measure Measure Signal (Absorbance/Fluorescence) assay->measure analyze Analyze Data: Plot Dose-Response Curve and Calculate EC50 measure->analyze end End analyze->end

Caption: Experimental workflow for determining the EC50 of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment via CCK-8 Assay

This protocol describes a method to determine the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Target mammalian cell line (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, MTS)

  • Sterile 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete medium. A common approach is a 7-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations or the DMSO vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours), remembering the potentially slow action of this compound.

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V Staining

This protocol is a follow-up experiment to determine if cell death observed in viability assays is due to apoptosis.

Materials:

  • Cells treated with this compound at 1x, 5x, and 10x the determined IC50 value.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI) or another viability dye, and Binding Buffer).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Treatment: Seed and treat cells in a 6-well plate with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and combine with the supernatant containing floating cells.

  • Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples promptly (within 1 hour) using a flow cytometer.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Troubleshooting Guide

Troubleshooting problem Problem: No or Low Inhibitory Effect q1 Was incubation time sufficient? (e.g., >24h for mammalian cells) problem->q1 q2 Is the concentration range appropriate for the target? (nM for P. falciparum vs µM for others) q1->q2 Yes sol1 Solution: Increase incubation time (e.g., 48h or 72h) q1->sol1 No q3 Was the this compound stock prepared and stored correctly? q2->q3 Yes sol2 Solution: Adjust concentration range. Refer to Table 1 for guidance. q2->sol2 No sol3 Solution: Prepare fresh stock solution from powder. Aliquot and store at -20°C or below. q3->sol3 No

Caption: Troubleshooting logic for experiments showing low this compound efficacy.

Issue: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure the cell suspension is thoroughly mixed before and during seeding to prevent cells from settling. Use wide-bore pipette tips for larger cells.

  • Possible Cause: Edge effects in the 96-well plate due to differential evaporation.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or medium to create a humidity barrier.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect the prepared drug dilutions under a microscope for any signs of precipitation. If observed, reconsider the highest concentration used or the solvent system.

Issue: Unexpected cytotoxicity in vehicle (DMSO) control wells.

  • Possible Cause: Final DMSO concentration is too high.

    • Solution: Calculate and ensure the final concentration of DMSO in the culture medium does not exceed a level tolerated by your specific cell line, typically below 0.5%. Perform a DMSO toxicity curve if the cell line's tolerance is unknown.

  • Possible Cause: Contamination of cell culture or reagents.

    • Solution: Routinely check cultures for microbial contamination. Use sterile techniques and ensure all media and reagents are not contaminated.

References

Technical Support Center: Troubleshooting Inconsistent Results in CK-2-68 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CK-2-68. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experiments with this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the mitochondrial electron transport chain. It targets Complex III, also known as the cytochrome bc1 complex, at the quinol oxidation (Qo) site.[1][2] This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, leading to a disruption of the mitochondrial membrane potential, decreased ATP synthesis, and an increase in the production of reactive oxygen species (ROS). While initially investigated as a potential antimalarial agent targeting NADH dehydrogenase type 2 (NDH2) of Plasmodium falciparum, subsequent studies have confirmed that its primary lethal effect is through the inhibition of Complex III.[1][2]

Q2: We are observing highly variable IC50 values for this compound in our cell viability assays. What could be the cause?

A2: Inconsistent IC50 values are a common challenge and can arise from several factors:

  • Slow Binding Kinetics: this compound exhibits slow binding kinetics, meaning it requires a prolonged incubation time to achieve maximum inhibition.[3] If your incubation time is too short, the compound may not have reached its full inhibitory potential, leading to variability in your results. We recommend an incubation time of at least 20 hours.

  • Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. Ensure you are using a consistent and optimized cell number for your specific cell line and plate format.

  • Assay Type: Different cell viability assays measure different cellular parameters. For example, MTT assays measure metabolic activity, which can be directly affected by a mitochondrial inhibitor like this compound, potentially leading to misleading results. Consider using an assay that measures a different endpoint, such as cell counting (trypan blue exclusion) or membrane integrity (LDH release), to confirm your findings.

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved in your culture medium and is stable for the duration of your experiment. Precipitation of the compound will lead to inconsistent effective concentrations. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.

  • Cell Line Specifics: Different cell lines have varying sensitivities to mitochondrial inhibitors due to differences in their metabolic dependencies (e.g., reliance on glycolysis vs. oxidative phosphorylation). The IC50 value will be cell-line dependent.

Q3: Our Western blot results for downstream signaling proteins after this compound treatment are inconsistent. How can we troubleshoot this?

A3: Inconsistent Western blot results can be due to a variety of factors. Here are some common troubleshooting steps:

  • Inconsistent Protein Loading: Ensure equal protein loading across all lanes. Use a reliable protein quantification method (e.g., BCA assay) and consider loading a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Antibody Performance: The quality and specificity of your primary and secondary antibodies are critical. Use antibodies that have been validated for your specific application and target. Optimize antibody concentrations and incubation times.

  • Transfer Issues: Inefficient or uneven transfer of proteins from the gel to the membrane can lead to inconsistent band intensities. Verify your transfer efficiency using a reversible protein stain like Ponceau S.

  • Washing Steps: Insufficient washing can lead to high background, while excessive washing can strip the antibody from the membrane. Optimize the number and duration of your wash steps.

  • Timing of Lysate Preparation: The timing of cell lysis after this compound treatment is crucial for observing changes in signaling pathways. Perform a time-course experiment to determine the optimal time point to detect the desired changes.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the biological system and the specific assay conditions. Below is a summary of reported IC50 values.

Target/SystemAssay TypeReported IC50
Plasmodium falciparum (wild-type)-infected erythrocytesGrowth Inhibition~40 nM
Bovine heart mitochondrial Complex III (Btbc1)Enzyme Activity1.7 µM
Rhodobacter sphaeroides Complex III (Rsbc1)Enzyme Activity6.7 µM

Experimental Protocols

Detailed Methodology: Mitochondrial Complex III Activity Assay

This protocol is adapted from commercially available kits and allows for the measurement of Complex III activity in isolated mitochondria.

  • Mitochondria Isolation: Isolate mitochondria from your cells or tissue of interest using a standard differential centrifugation protocol or a commercial kit. Determine the protein concentration of the mitochondrial fraction using a BCA assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing phosphate, magnesium chloride, and other components as recommended by commercial kits.

    • Substrate (Cytochrome c, oxidized): Prepare a stock solution of cytochrome c in assay buffer.

    • Reducing Agent (DTT): Prepare a fresh solution of dithiothreitol (B142953) (DTT) to reduce cytochrome c for the standard curve.

    • Inhibitor Control (Antimycin A): Prepare a stock solution of Antimycin A, a known Complex III inhibitor, as a negative control.

  • Standard Curve Preparation:

    • Prepare a serial dilution of reduced cytochrome c by incubating the cytochrome c stock solution with DTT.

    • Measure the absorbance of the standards at 550 nm.

  • Assay Procedure:

    • Add isolated mitochondria (typically 1.5-10 µg of protein) to the wells of a 96-well plate.

    • Include wells with a known Complex III inhibitor (e.g., Antimycin A) as a negative control.

    • Initiate the reaction by adding the oxidized cytochrome c substrate.

    • Immediately begin measuring the absorbance at 550 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of cytochrome c reduction (Vmax) from the linear portion of the kinetic curve.

    • Subtract the rate of the inhibitor control from the sample rates.

    • Determine the Complex III activity from the standard curve and normalize to the amount of mitochondrial protein used.

Detailed Methodology: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. As this compound directly targets mitochondria, results from this assay should be interpreted with caution and ideally confirmed with an alternative method.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). A longer incubation of at least 20 hours is recommended for this compound.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix gently on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

G cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase (Complex V) ComplexIV->ATPSynthase H+ gradient CK2_68 This compound CK2_68->ComplexIII Inhibits

Caption: Signaling pathway showing the site of action of this compound.

G start Start: Inconsistent Cell Viability Results check_incubation Was incubation time with this compound at least 20 hours? start->check_incubation increase_incubation Action: Increase incubation time and repeat experiment. check_incubation->increase_incubation No check_assay Are you using an appropriate cell viability assay? check_incubation->check_assay Yes increase_incubation->check_assay consider_alternative_assay Action: Use a non-metabolic assay (e.g., cell counting, LDH). check_assay->consider_alternative_assay No (using MTT) check_solubility Did you observe any compound precipitation? check_assay->check_solubility Yes consider_alternative_assay->check_solubility prepare_fresh Action: Prepare fresh dilutions from stock and ensure complete dissolution. check_solubility->prepare_fresh Yes check_cell_density Is cell seeding density consistent across experiments? check_solubility->check_cell_density No prepare_fresh->check_cell_density optimize_density Action: Optimize and maintain consistent cell seeding density. check_cell_density->optimize_density No end Problem Resolved check_cell_density->end Yes optimize_density->end

Caption: Troubleshooting workflow for inconsistent cell viability.

G cluster_prep Experiment Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture (seed cells at optimal density) prepare_ck268 2. Prepare this compound dilutions cell_culture->prepare_ck268 treat_cells 3. Treat cells with this compound (incubate for at least 20 hours) prepare_ck268->treat_cells viability_assay 4a. Cell Viability Assay (e.g., MTT, Cell Counting) treat_cells->viability_assay western_blot 4b. Western Blot Analysis (for downstream signaling) treat_cells->western_blot complex_iii_assay 4c. Complex III Activity Assay (in isolated mitochondria) treat_cells->complex_iii_assay analyze_results 5. Analyze and Interpret Results viability_assay->analyze_results western_blot->analyze_results complex_iii_assay->analyze_results

Caption: General experimental workflow for this compound studies.

References

Navigating the Nuances of CK-2-68 and CK2 Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CK-2-68 and other inhibitors of Casein Kinase 2 (CK2). This resource is designed to address common and unexpected challenges encountered during experiments, providing troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to aid in the accurate interpretation of your results.

A crucial point of clarification for researchers is the distinction between the antimalarial compound This compound and the broad class of inhibitors targeting Casein Kinase 2 (CK2) , a serine/threonine kinase implicated in cancer and other diseases. Unexpected data can often arise from a misunderstanding of the specific target of your inhibitor. This guide is divided into two sections to address the unique challenges associated with each.

Section 1: Interpreting Unexpected Data from this compound Inhibition Studies (Antimalarial Research)

This compound was initially designed to target the alternative NADH dehydrogenase (NDH2) of the malaria parasite Plasmodium falciparum. However, subsequent research has revealed that its primary and lethal action is the inhibition of Complex III (cytochrome bc1 complex) in the parasite's mitochondrial electron transport chain.[1][2][3] This discrepancy between the intended and actual target is a primary source of unexpected experimental outcomes.

Frequently Asked Questions (FAQs): this compound

Q1: My results suggest this compound is not inhibiting PfNDH2 as expected. Why?

A1: This is a well-documented observation. While this compound was designed to inhibit P. falciparum NDH2 (PfNDH2), extensive evidence, including resistance mutation studies, has shown that its principal antimalarial activity stems from the inhibition of Complex III of the electron transport chain.[1][2] Selection experiments with this compound on P. falciparum consistently yield mutations in Complex III, not in PfNDH2.[2] Therefore, a lack of direct, potent inhibition of recombinant PfNDH2 in your assays, coupled with strong anti-plasmodial activity, is consistent with the current understanding of this compound's mechanism of action.

Q2: I'm observing a significant difference in the IC50 value of this compound against Plasmodium parasites versus mammalian cells. Is this normal?

A2: Yes, this is expected and forms the basis of this compound's therapeutic window. This compound exhibits a much higher affinity for the Plasmodium Complex III (Pfbc1) than for its mammalian counterpart. For instance, the efficacy of this compound against wild-type P. falciparum-infected erythrocytes is in the nanomolar range (e.g., 40 nM), whereas its IC50 against bovine mitochondrial Complex III (a proxy for human Complex III) is in the micromolar range (e.g., 1.7 µM).[2] This suggests an approximately 100-fold higher affinity for the parasite's enzyme.[2]

Q3: We've selected for this compound resistance and found mutations in cytochrome b. Is this a known mechanism of resistance?

A3: Yes, this is the expected mechanism of resistance. Mutations conferring resistance to this compound cluster around the quinol oxidation (Qo or QP) site of the cytochrome b subunit of Complex III.[1][2] This provides strong evidence that Complex III is the primary target of the compound.

Troubleshooting Guide: this compound
Observed Issue Potential Cause Recommended Action
High IC50 value against P. falciparum 1. Compound degradation. 2. Resistant parasite strain. 3. Suboptimal assay conditions.1. Prepare fresh stock solutions of this compound. 2. Sequence the cytochrome b gene of your parasite line to check for resistance mutations. 3. Verify assay parameters such as incubation time and parasite density.
No inhibition of recombinant PfNDH2 This is the expected outcome for the primary antimalarial effect.Focus assays on Complex III activity or whole parasite viability to measure the relevant inhibitory effects of this compound.
Toxicity in mammalian cell lines at high concentrations Off-target effects or inhibition of mammalian Complex III at higher concentrations.Perform dose-response curves to determine the therapeutic window. The observed toxicity is expected at micromolar concentrations.
Quantitative Data: this compound Inhibitory Concentrations
Inhibitor Target Organism/System IC50 / EC50 Reference
This compoundComplex IIIP. falciparum-infected erythrocytes40 nM[1]
This compoundComplex IIIBovine mitochondria (Btbc1)1.7 µM[3]
AtovaquoneComplex IIIP. falciparum wild-type~13 nM[2]
AtovaquoneComplex IIIBovine mitochondria (Btbc1)2.6 µM[2]

Section 2: Interpreting Unexpected Data from Casein Kinase 2 (CK2) Inhibition Studies

Casein Kinase 2 (CK2) is a pleiotropic serine/threonine kinase that is often overexpressed in cancer and plays a role in cell proliferation, survival, and inflammation.[4][5] Inhibitors of CK2, such as CX-4945 (Silmitasertib) and SGC-CK2-1, are widely used in research. However, interpreting data from these studies can be complex due to off-target effects, cell-line specific responses, and the intricate signaling networks regulated by CK2.

Frequently Asked Questions (FAQs): CK2 Inhibitors

Q1: Why do different cancer cell lines show varying sensitivity to the same CK2 inhibitor?

A1: The sensitivity of cancer cells to CK2 inhibition often depends on their level of "addiction" to CK2-regulated pathways for survival and proliferation.[6] This variability can be attributed to:

  • Underlying Genetic Makeup: Cell lines with mutations that make them highly dependent on pathways regulated by CK2, such as the PI3K/Akt/mTOR or NF-κB pathways, may be more sensitive to CK2 inhibitors.[2][6]

  • Expression Levels of CK2 Subunits: The relative expression of the catalytic (α and α') and regulatory (β) subunits of CK2 can vary between cell lines, potentially affecting the overall kinase activity and inhibitor efficacy.[6]

  • Compensatory Signaling Pathways: Some cell lines may activate alternative survival pathways to compensate for the inhibition of CK2, leading to resistance.

Q2: I'm using a highly selective CK2 inhibitor (e.g., SGC-CK2-1) but not observing the same anti-proliferative effects as reported with less selective inhibitors like CX-4945. What could be the reason?

A2: This is a subject of ongoing debate in the field. One prominent hypothesis is that the broader anti-cancer effects of less selective inhibitors like CX-4945 may be due to off-target effects.[4] CX-4945 is known to inhibit other kinases, some of which are also involved in cell proliferation and survival.[7] Conversely, the highly selective inhibitor SGC-CK2-1 may reveal that in certain contexts, direct inhibition of CK2 alone is not sufficient to induce a strong anti-proliferative response.[4][8] It is crucial to validate the inhibition of CK2's downstream targets in your specific cell line.

Q3: My CK2 inhibitor is reducing the phosphorylation of a known CK2 substrate, but I don't see any effect on cell viability. How is this possible?

A3: This suggests that the specific CK2-mediated phosphorylation event you are monitoring may not be critical for the survival of that particular cell line under your experimental conditions.[6] CK2 has hundreds of substrates, and the cellular consequences of inhibiting the phosphorylation of any single substrate can be highly context-dependent.[5] It is advisable to investigate other downstream effects of CK2 inhibition, such as apoptosis (e.g., by measuring cleaved PARP) or cell cycle arrest, to get a more complete picture.

Troubleshooting Guide: CK2 Inhibitors
Observed Issue Potential Cause Recommended Action
High variability in IC50 values between experiments 1. Inconsistent cell seeding density. 2. Variation in inhibitor concentration due to improper mixing or degradation. 3. Cell line passage number and genetic drift.1. Ensure precise and consistent cell seeding. 2. Prepare fresh inhibitor dilutions for each experiment and ensure complete solubilization. 3. Use authenticated, low-passage cell lines.
Inhibitor shows lower than expected potency 1. The cell line is inherently resistant. 2. Suboptimal inhibitor exposure time. 3. Inhibitor extrusion by drug efflux pumps (e.g., MDR1).1. Analyze the cell line's dependence on CK2-regulated pathways. 2. Perform a time-course experiment to determine the optimal treatment duration. 3. Test for the expression of drug efflux pumps.
Inconsistent results in Western blots for phospho-substrates 1. Poor antibody quality. 2. Suboptimal lysis buffer (lack of phosphatase inhibitors). 3. Issues with protein transfer or antibody incubation.1. Use validated, phospho-specific antibodies. 2. Always use a lysis buffer containing a cocktail of phosphatase inhibitors. 3. Optimize Western blotting protocol and include appropriate controls.
Unexpected increase in phosphorylation of a protein Activation of a compensatory feedback loop.Investigate other signaling pathways that might be activated upon CK2 inhibition.
Quantitative Data: Common CK2 Inhibitor IC50 Values
Inhibitor Target Assay Type IC50 / Ki Reference
CX-4945 (Silmitasertib) CK2 HoloenzymeEnzymaticKi = 0.38 nM, IC50 = 1 nM[4]
CK2αEnzymaticKi = 6.2 nM[9]
CLK2EnzymaticIC50 = 3.8 nM[10]
DYRK1AEnzymaticIC50 < 100 nM[7]
SGC-CK2-1 CK2αEnzymaticIC50 = 4.2 nM[10]
CK2α'EnzymaticIC50 = 2.3 nM[10]
CK2αCellular (NanoBRET)IC50 = 36 nM[10]
CK2α'Cellular (NanoBRET)IC50 = 16-19 nM[10]
TBB (4,5,6,7-Tetrabromobenzotriazole) CK2EnzymaticKi = 0.5 µM[11]
Quinalizarin CK2EnzymaticIC50 = 0.40 µM[12]

Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration).

Experimental Protocols & Methodologies

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method to determine the cytotoxic effects of CK2 inhibitors and to calculate the IC50 value.

Materials:

  • Human cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • CK2 inhibitor (e.g., CX-4945)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[8]

  • Inhibitor Treatment: Prepare serial dilutions of the CK2 inhibitor in complete culture medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO). Incubate for the desired duration (e.g., 48 or 72 hours).[8][10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of CK2 Substrate Phosphorylation

This protocol is used to assess the inhibition of CK2 activity in cells by measuring the phosphorylation status of its downstream targets (e.g., p-Akt Ser129).

Materials:

  • 6-well plates and cultured cells

  • CK2 inhibitor

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total-Akt, anti-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with the CK2 inhibitor at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer.[3][10]

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[10]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt S129) overnight at 4°C.[10]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.[10]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total Akt) and a loading control (e.g., actin or tubulin) to ensure equal protein loading.

Visualizations: Signaling Pathways and Workflows

CK2_Signaling_Pathways CK2 CK2 PI3K_AKT PI3K/Akt Pathway CK2->PI3K_AKT Activates NFkB NF-κB Pathway CK2->NFkB Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival NFkB->Cell_Survival Wnt->Cell_Survival

Caption: Key pro-survival signaling pathways positively regulated by Casein Kinase 2 (CK2).

Experimental_Workflow Start Start: Treat Cells with CK2 Inhibitor Viability Cell Viability Assay (e.g., MTT) Start->Viability IC50 Determine IC50 Viability->IC50 Western Western Blot for Phospho-Substrates IC50->Western Use concentrations around IC50 Mechanism Confirm On-Target Mechanism Western->Mechanism End End: Interpret Data Mechanism->End

Caption: A typical experimental workflow for evaluating the efficacy of a CK2 inhibitor.

References

Technical Support Center: Managing CK-2-68 Resistance in Parasite Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the development of resistance to the antimalarial compound CK-2-68 in parasite cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: While initially developed to target the alternate NADH dehydrogenase (NDH2) of the Plasmodium mitochondrial respiratory chain, the primary antimalarial activity of this compound is now understood to be the inhibition of Complex III (also known as the cytochrome bc1 complex). Specifically, this compound binds to the quinol oxidation (Qo or Qp) site of Complex III, which disrupts the electron transport chain, collapses the mitochondrial membrane potential, and ultimately leads to parasite death.[1][2] This disruption also interferes with essential metabolic processes like de novo pyrimidine (B1678525) synthesis.[3]

Q2: Our parasite culture is showing reduced susceptibility to this compound. How can we confirm the development of resistance?

A2: A decrease in the efficacy of this compound, often observed as an increase in the 50% inhibitory concentration (IC50), is a primary indicator of resistance. To confirm this, a combination of in vitro and molecular methods is recommended:

  • In Vitro Susceptibility Testing: A statistically significant increase in the IC50 value of your parasite line compared to a known sensitive (wild-type) parental strain is the gold standard for phenotypic confirmation.

  • Molecular Analysis: Sequencing the cytochrome b gene (cytb), a component of Complex III, can identify mutations known to confer resistance to this compound and other Qp-site inhibitors.

Q3: What are the known genetic markers for this compound resistance?

A3: Resistance to this compound is primarily associated with point mutations in the cytochrome b gene (cytb), which encodes a key subunit of Complex III. These mutations are typically clustered around the Qp binding pocket. Specific mutations that have been selected for by this compound or related quinolones include A122T, V259L, and F264L.[3] Other mutations in this region, such as M133I and K272R, have also been identified in response to Qp-site inhibitors.[3]

Q4: We have confirmed a resistance-conferring mutation. What are our next steps?

A4: Once a resistance-conferring mutation is confirmed, you should:

  • Archive the resistant strain: Properly freeze and store the resistant parasite line for future studies, such as cross-resistance profiling and fitness cost analysis.

  • Perform cross-resistance testing: Evaluate the susceptibility of the resistant strain to other antimalarial compounds, particularly those targeting the electron transport chain (e.g., atovaquone), to understand the broader resistance profile.

  • Investigate fitness costs: Compare the growth rate of the resistant strain to the sensitive parental strain in the absence of the drug. Resistance mutations can sometimes impart a biological fitness cost to the parasite.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Gradual increase in IC50 value over time * Sub-lethal drug concentration in culture. * Inconsistent drug pressure. * Heterogeneous parasite population.* Ensure accurate drug concentration and perform regular media changes with fresh drug. * Maintain consistent drug pressure to prevent the outgrowth of less-sensitive parasites. * Clone the parasite line to ensure a genetically homogenous population before starting long-term experiments.
Sudden loss of this compound efficacy * Contamination with a resistant parasite strain. * Error in drug stock concentration.* Perform a genetic analysis (e.g., sequencing of polymorphic markers) to check for cross-contamination. * Prepare a fresh stock of this compound and verify its concentration. Re-test the IC50 with the new stock.
High variability in IC50 assay results * Inconsistent parasite synchronization. * Fluctuations in hematocrit or parasitemia. * Inaccurate serial dilutions of the drug.* Ensure tight synchronization of the parasite culture (e.g., to the ring stage) before setting up the assay. * Maintain consistent hematocrit and starting parasitemia across all wells. * Prepare fresh drug dilutions for each experiment and ensure thorough mixing.
Failure to amplify the cytochrome b gene for sequencing * Poor quality of genomic DNA. * Issues with PCR primers. * Presence of PCR inhibitors.* Use a reliable DNA extraction kit and assess DNA quality and quantity. * Verify primer sequences and optimize annealing temperature and other PCR conditions. * Ensure the final DNA preparation is free of inhibitors like heme from red blood cells.

Data Presentation

Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound and Atovaquone

Parasite StrainRelevant Genotype (Cytochrome b)This compound EC50 (nM)Atovaquone EC50 (nM)Fold-Resistance (vs. Wild-Type)
Dd2Wild-Type~40~1.0N/A
106/1Wild-Type~70~1.3N/A
Dd2-A122TA122T>1000<1.0>25
Dd2-F264LF264L>1000~1.0>25
Dd2-V259LV259L>1000~1.0>25
Dd2-M133IM133I~40~150~1 (to this compound)
Dd2-K272RK272R<40~250<1 (to this compound)
106/1-Y268SY268S<70>5000<1 (to this compound)

Note: Data compiled from literature. EC50 values can vary between laboratories and assays. This table is for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Testing using SYBR Green I Assay

This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

  • Synchronized P. falciparum culture (ring stage, ~0.5% parasitemia, 2% hematocrit)

  • Complete culture medium

  • 96-well black, clear-bottom microplates

  • This compound stock solution (in DMSO)

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (diluted 1:10,000 in lysis buffer)

  • Fluorescence plate reader (485 nm excitation, 530 nm emission)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include drug-free wells (positive control) and wells with uninfected red blood cells (negative control).

  • Add the synchronized parasite culture to each well.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, freeze the plate at -80°C to lyse the red blood cells.

  • Thaw the plate and add 100 µL of SYBR Green I in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence on a plate reader.

  • Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Protocol 2: Molecular Detection of Cytochrome b Resistance Mutations

This protocol involves PCR amplification of the cytb gene followed by Sanger sequencing.

Materials:

  • Genomic DNA extracted from P. falciparum culture

  • Primers for cytb gene amplification (e.g., cytb1-sense: 5'-TATGAACTTTTACTCTATTAATT-3' and cytb2-antisense: 5'-TATATGTTTGCTTGGGAGCT-3')

  • PCR master mix

  • Thermocycler

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction with the extracted gDNA, cytb primers, and PCR master mix.

    • Use the following cycling conditions: initial denaturation at 94°C for 3 min, followed by 40 cycles of [94°C for 30 sec, 53-56°C for 90 sec, 65°C for 150 sec], and a final extension at 65°C for 15 min.

    • Run the PCR product on an agarose (B213101) gel to confirm amplification of the correct size fragment (~1.1 kb).

  • PCR Product Purification:

    • Purify the amplified PCR product using a DNA purification kit to remove primers and dNTPs.

  • Sequencing:

    • Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type P. falciparum cytochrome b reference sequence (e.g., from the 3D7 clone) to identify any nucleotide changes and corresponding amino acid substitutions.

Protocol 3: In Vitro Generation of this compound Resistant Parasites

This protocol describes a method for selecting for resistant parasites through continuous drug pressure.

Materials:

  • Cloned, drug-sensitive P. falciparum line (e.g., 3D7 or Dd2)

  • This compound

  • Standard parasite culture reagents

Procedure:

  • Initiate a culture with a high parasite inoculum (e.g., 10⁸-10⁹ parasites).

  • Apply continuous drug pressure with this compound at a concentration of 2-3 times the IC50.

  • Maintain the culture with regular media changes containing fresh drug.

  • Monitor the culture for parasite recrudescence (reappearance of viable parasites) by light microscopy of Giemsa-stained blood smears. This may take several weeks to months.

  • Once parasites reappear and the culture is stable, gradually increase the concentration of this compound to select for higher levels of resistance.

  • Once a resistant line is established, clone the parasites by limiting dilution to ensure a genetically homogenous population.

  • Characterize the resistant clone by determining its IC50 and sequencing the cytochrome b gene.

Visualizations

cluster_0 Mitochondrial Inner Membrane cluster_1 Complex III Detail NDH2 NDH2 CoQ Coenzyme Q Pool NDH2->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- Qp_site Qp site Qi_site Qi site ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient CK268 This compound CK268->ComplexIII Inhibits

Caption: Mechanism of action of this compound on the parasite electron transport chain.

start Parasite culture shows increased IC50 to this compound phenotype Confirm IC50 shift vs. sensitive parental strain start->phenotype genotype Extract gDNA and sequence the cytochrome b gene phenotype->genotype analyze Align sequence with wild-type reference genotype->analyze decision Mutation in cytb Qp site found? analyze->decision resistant Resistance Confirmed. Archive strain. Profile cross-resistance & fitness. decision->resistant Yes other_mech Investigate other resistance mechanisms (e.g., efflux, metabolism). decision->other_mech No

Caption: Workflow for investigating and confirming this compound resistance.

References

Improving the yield of CK-2-68 chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CK-2-68?

This compound functions as an inhibitor of the mitochondrial respiratory chain, specifically targeting Complex III (cytochrome bc1 complex).[1][2] It binds to the quinol oxidation (Qo) site of Complex III, which arrests the motion of the iron-sulfur protein subunit.[1][2] This inhibition disrupts the electron transport chain, a crucial process for cellular respiration.

Q2: Was this compound not originally designed to target NADH dehydrogenase (NDH2)?

Yes, this compound was initially developed to inhibit the alternative NADH dehydrogenase (NDH2) in Plasmodium falciparum.[1] However, subsequent research and the emergence of resistance mutations in Complex III have indicated that the primary lethal action of this compound against the parasite is through the inhibition of Complex III.

Q3: What is the chemical nature of this compound?

This compound belongs to the quinolone family of compounds. Its structure is composed of four aromatic rings: a quinolone moiety (rings A and B), a central C ring, and a terminal D ring made of trifluoromethoxy benzene.

Q4: How does this compound achieve its selective action against Plasmodium species?

The selectivity of this compound is attributed to differences in the binding pocket of Complex III between the parasite and its mammalian host. While the quinolone "toxophore" (rings A and B) binds to a highly conserved region of the active site, the "tail" portion (rings C and D) interacts with a less conserved access portal. Variations in the amino acid residues in this portal between Plasmodium and mammalian Complex III are thought to be responsible for the wide therapeutic window of this compound.

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values

Possible Cause Troubleshooting Step
Incomplete Inhibition: This compound can be a slow-binding inhibitor. Ensure sufficient pre-incubation time of the compound with the enzyme or cells before measuring activity. For bovine Complex III, incubation times greater than 20 hours have been noted for full inhibitory effect.
Assay Conditions: Ensure consistent assay conditions, including buffer pH, temperature, and substrate concentrations, as these can influence enzyme kinetics and inhibitor potency.
Cell Line or Strain Differences: Different cell lines or parasite strains may exhibit varying sensitivity to this compound. Confirm the genetic background of your model system, particularly for mutations in the cytochrome b gene.
Compound Stability: Verify the stability of your this compound stock solution. Improper storage may lead to degradation.

Issue 2: Apparent Resistance to this compound in P. falciparum Cultures

Possible Cause Troubleshooting Step
Pre-existing Resistance Mutations: The parasite population may have pre-existing mutations in the cytochrome b gene (cyt b), which is part of Complex III. Known resistance-conferring mutations can affect this compound binding.
Selection of Resistant Mutants: Continuous culture with sublethal concentrations of this compound can lead to the selection of resistant parasites.
Target Gene Sequencing: Sequence the cyt b gene of the resistant parasites to identify any mutations within the Qo binding site.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound from reported studies.

Parameter Organism/System Value
IC50Bovine heart mitochondrial Complex III (Btbc1)1.7 µM
IC50Rhodobacter sphaeroides Complex III (Rsbc1)6.7 µM
EC50Wild-type P. falciparum-infected erythrocytes~40 nM
Predicted KiThis compound in wild-type PfCytB29.6 nM
Predicted KiThis compound in Y268S mutant PfCytB69 nM

Experimental Protocols

Cytochrome bc1 (Complex III) Activity Assay

This protocol is adapted from methodologies used to determine the inhibitory effect of compounds on Complex III.

Objective: To measure the IC50 value of this compound against purified cytochrome bc1 complex.

Materials:

  • Purified cytochrome bc1 (e.g., from bovine heart mitochondria)

  • This compound

  • 100 mM phosphate (B84403) buffer, pH 7.4

  • 0.3 mM EDTA

  • Cytochrome c (from equine heart)

  • Decylubiquinol (Q0C10BrH2) as a substrate

  • Dual-beam spectrophotometer

Procedure:

  • Preparation of Reaction Mixture: In a cuvette, prepare a 2 mL reaction mixture containing 100 mM phosphate buffer (pH 7.4), 0.3 mM EDTA, and 100 µM cytochrome c.

  • Substrate Addition: Add Q0C10BrH2 to a final concentration of 25 µM.

  • Inhibitor Pre-incubation:

    • To measure the effect of this compound, pre-incubate the purified cytochrome bc1 enzyme with various concentrations of the inhibitor for a specific duration (note: this compound may require extended incubation, >20 hours, for maximal inhibition of bovine Complex III).

    • Prepare a control sample with no inhibitor.

  • Initiation of Reaction: Add a small amount (e.g., 3 µL) of the diluted, pre-incubated cytochrome bc1 solution to the cuvette.

  • Spectrophotometric Measurement: Immediately begin recording the reduction of cytochrome c by monitoring the increase in absorbance at 550 nm for 60 seconds at room temperature.

  • Calculation of Activity: Calculate the amount of reduced cytochrome c using a millimolar extinction coefficient of 18.5 mM⁻¹ cm⁻¹.

  • IC50 Determination: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

CK2_68_Inhibition_Pathway cluster_ETC Electron Transport Chain UQ Ubiquinol (UQH2) ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- CytC Cytochrome c (oxidized) ComplexIII->CytC e- UQ_ox Ubiquinone (Q) ComplexIII->UQ_ox 2H+ CytC_red Cytochrome c (reduced) ComplexIV Complex IV CytC_red->ComplexIV CK2_68 This compound CK2_68->ComplexIII Inhibits Qo site

Caption: Inhibition of Complex III by this compound in the electron transport chain.

Experimental_Workflow start Start: Prepare Compound (this compound) invitro In Vitro Assay: Purified Complex III Activity start->invitro ic50 Determine IC50 Value invitro->ic50 incell In Cellulo Assay: Parasite Growth Inhibition ic50->incell ec50 Determine EC50 Value incell->ec50 resistance Resistance Analysis: Select for resistant mutants and sequence target gene ec50->resistance end End: Characterize Inhibitor Profile resistance->end

Caption: General experimental workflow for evaluating a mitochondrial inhibitor.

References

Technical Support Center: Minimizing CK-2-68 Toxicity in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing and minimizing the potential toxicity of CK-2-68 in cellular models. This compound is an inhibitor of mitochondrial Complex III (cytochrome bc1 complex), a critical component of the electron transport chain. Inhibition of this complex can lead to cellular stress and toxicity. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to potential cytotoxicity?

A1: this compound inhibits the quinol oxidation (Qo) site of mitochondrial Complex III.[1] This disruption of the electron transport chain can lead to several downstream effects that contribute to cytotoxicity, including:

  • Increased production of Reactive Oxygen Species (ROS): Inhibition of Complex III is a known trigger for the generation of superoxide (B77818) radicals.[2][3][4]

  • Decreased mitochondrial membrane potential (ΔΨm): The electron transport chain is crucial for maintaining the proton gradient across the inner mitochondrial membrane. Its disruption leads to depolarization.

  • Reduced ATP synthesis: The disruption of the proton gradient impairs the activity of ATP synthase, leading to a depletion of cellular energy.[5]

  • Induction of apoptosis: The culmination of these cellular stresses can trigger the intrinsic apoptotic pathway.

Q2: I'm observing significant cell death in my experiments with this compound. What are the initial troubleshooting steps?

A2: High levels of cell death can be due to several factors. Here's a systematic approach to troubleshooting:

  • Confirm the working concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. Start with a wide range of concentrations.

  • Evaluate the solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.

  • Check for compound precipitation: Visually inspect the culture wells for any precipitate. Poor solubility can lead to inaccurate concentrations and physical stress on the cells.

  • Optimize incubation time: Reduce the exposure time to determine the minimum duration required to achieve the desired biological effect without inducing excessive toxicity.

  • Assess cell line sensitivity: Some cell lines are inherently more sensitive to mitochondrial inhibitors. Consider using a more robust cell line if your experimental goals allow.

Q3: How can I be sure that the observed toxicity is due to on-target inhibition of Complex III and not off-target effects?

A3: This is a critical question in small molecule research. Here are some strategies to investigate on-target versus off-target toxicity:

  • Use a rescue agent: Co-treatment with a mitochondrial-targeted antioxidant, such as MitoQ, may alleviate toxicity specifically caused by increased mitochondrial ROS production.

  • Employ an orthogonal assay: If you are observing a decrease in cell viability with a metabolic assay like MTT, confirm the results with a membrane integrity assay, such as the LDH release assay, which is less susceptible to interference from mitochondrial dysfunction.

  • Utilize a less-sensitive cell line: Compare the toxic effects in your primary cell line to a cell line known to be more resistant to mitochondrial toxins. A significant difference in sensitivity can suggest on-target effects.

  • Knockdown or knockout of the target: In a more advanced approach, if you have the tools, reducing the expression of a key subunit of Complex III should, in theory, alter the sensitivity of the cells to this compound.

Troubleshooting Guides

Table 1: Troubleshooting High Cytotoxicity
Observation Potential Cause Recommended Action
High cell death across all tested concentrations Compound concentration is too high for the specific cell line.Perform a dose-response experiment with a much wider and lower range of concentrations.
Solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration is below 0.1%. Run a solvent-only control.
The cell line is highly sensitive to mitochondrial inhibition.Consider using a more robust cell line or significantly reducing the incubation time.
Inconsistent cell death between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
"Edge effect" in multi-well plates due to evaporation.Avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS to maintain humidity.
Compound precipitation.Visually inspect wells for precipitate. If observed, reconsider the solvent and final concentration.
Cell morphology changes (rounding, detachment) without significant LDH release Early-stage apoptosis or cellular stress.Use an earlier marker of apoptosis, such as Annexin V staining, to assess cell health.
Sub-lethal toxicity affecting cell adhesion.Reduce the compound concentration or incubation time.
Table 2: Troubleshooting Inconsistent or Unexpected Assay Results
Observation Potential Cause Recommended Action
MTT assay shows increased signal (higher viability) at high, toxic concentrations. Compound is directly reducing the MTT reagent.Run a cell-free control with media, MTT reagent, and the compound to check for direct reduction. Use an alternative viability assay (e.g., ATP-based assay).
Fluorescence-based assays (e.g., for ROS or mitochondrial membrane potential) have high background. Compound is autofluorescent at the assay wavelengths.Run a control with the compound in cell-free media to measure its intrinsic fluorescence. If significant, consider a different assay or appropriate spectral unmixing if your instrument allows.
No dose-dependent effect on toxicity is observed. The concentration range is too narrow or not centered around the IC50 for toxicity.Test a wider range of concentrations, often spanning several orders of magnitude.
The compound may have a very steep toxicity curve.Perform a more detailed dose-response with smaller concentration increments around the expected toxic range.

Experimental Protocols

Here are detailed protocols for key assays to assess the potential toxicity of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.

    • Remove the old medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • LDH cytotoxicity assay kit (commercially available)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with serial dilutions of this compound and controls as described for the MTT assay.

    • Include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

    • After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution provided in the kit.

    • Read the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

DCFDA Assay for Intracellular ROS

This assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFDA), to measure intracellular ROS levels.

  • Materials:

    • Black, clear-bottom 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • DCFDA solution (e.g., 10 mM stock in DMSO)

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • Positive control (e.g., H₂O₂ or pyocyanin)

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Wash the cells once with pre-warmed HBSS.

    • Load the cells with 10-20 µM DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove the excess probe.

    • Add 100 µL of this compound dilutions or controls in culture medium to the respective wells.

    • Incubate for the desired duration.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

This assay uses the cationic dye JC-1, which exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization.

  • Materials:

    • Black, clear-bottom 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • JC-1 staining solution (commercially available or prepared from stock)

    • Positive control for depolarization (e.g., CCCP or FCCP)

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

    • Treat cells with serial dilutions of this compound and controls for the desired duration.

    • At the end of the treatment, add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

    • Wash the cells with assay buffer (often provided with kits).

    • Measure the fluorescence intensity for both red (J-aggregates, healthy cells) and green (JC-1 monomers, apoptotic/unhealthy cells) fluorescence. Red: Ex/Em ~540/590 nm; Green: Ex/Em ~485/535 nm.

    • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates or culture flasks

    • Complete cell culture medium

    • This compound stock solution

    • Annexin V-FITC/PI apoptosis detection kit (commercially available)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound and controls.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

ATP-Based Cell Viability Assay

This luminescent assay measures the amount of ATP in viable cells.

  • Materials:

    • White, opaque 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed cells in a white, opaque 96-well plate.

    • Treat cells with serial dilutions of this compound and controls.

    • After the incubation period, equilibrate the plate to room temperature for about 30 minutes.

    • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Visualizations

Signaling_Pathway_of_CK268_Toxicity CK268 This compound ComplexIII Mitochondrial Complex III CK268->ComplexIII Inhibition ETC_disruption Electron Transport Chain Disruption ComplexIII->ETC_disruption ROS Increased ROS (Superoxide) ETC_disruption->ROS MMP_decrease Decreased ΔΨm ETC_disruption->MMP_decrease ATP_decrease Decreased ATP Synthesis ETC_disruption->ATP_decrease Apoptosis Apoptosis ROS->Apoptosis MMP_decrease->Apoptosis ATP_decrease->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Signaling pathway of this compound induced toxicity.

Experimental_Workflow_Cytotoxicity cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_mechanistic Mechanistic Assays start Seed Cells in Multi-well Plate treat Treat with this compound (Dose-Response) start->treat incubate Incubate for Desired Duration treat->incubate viability Cell Viability (MTT / ATP Assay) incubate->viability membrane Membrane Integrity (LDH Assay) incubate->membrane apoptosis Apoptosis (Annexin V / PI) incubate->apoptosis ros ROS Production (DCFDA Assay) incubate->ros mmp Mitochondrial Potential (JC-1 Assay) incubate->mmp

Caption: General workflow for assessing this compound toxicity.

References

Validation & Comparative

A Comparative Efficacy Analysis of Novel Antimalarial Compound CK-2-68 and Atovaquone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel antimalarial compound CK-2-68 and the established drug atovaquone (B601224). Both compounds target the crucial mitochondrial cytochrome bc1 complex of the malaria parasite, yet exhibit key differences in their activity, particularly against drug-resistant strains. This analysis is supported by experimental data and detailed methodologies to inform further research and drug development efforts.

Executive Summary

This compound and atovaquone are potent inhibitors of the Plasmodium falciparum cytochrome bc1 (Complex III), a key enzyme in the parasite's mitochondrial electron transport chain. While both drugs share a common target, this compound demonstrates a significant advantage in its efficacy against atovaquone-resistant parasite lines. This is attributed to subtle differences in their binding interactions within the quinol oxidation (Qp) site of cytochrome b. This guide presents a comprehensive overview of their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used to derive these findings.

Data Presentation: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and atovaquone against various P. falciparum strains and isolated cytochrome bc1 complexes. The data highlights the potent activity of both compounds and the notable efficacy of this compound against atovaquone-resistant parasites.

TargetCompoundIC50 (nM)Fold Difference (Atovaquone/CK-2-68)Reference
P. falciparum (K1, multidrug-resistant)This compound150-[1]
Atovaquone~1-3-[1]
P. falciparum (3D7-yDHODH GFP)This compound46000.79[1]
Atovaquone5800[1]
P. falciparum (Atovaquone-resistant, Y268S mutant)This compoundMore effective than against wild-typeN/A[2]
Atovaquone>6760>6145
Bovine Cytochrome bc1 Complex (Btbc1)This compound17001.53
Atovaquone2600
Rat Cytochrome bc1 Complex (Rsbc1)This compound6700-

Mechanism of Action and Signaling Pathways

Both this compound and atovaquone function by inhibiting the cytochrome bc1 complex, which is a critical component of the mitochondrial electron transport chain in Plasmodium falciparum. This inhibition disrupts the parasite's ability to generate ATP and synthesize pyrimidines, which are essential for DNA replication and survival.

Atovaquone acts as a competitive inhibitor at the quinol oxidation (Qo) site of cytochrome b. Resistance to atovaquone is primarily associated with point mutations in the cytochrome b gene, with the Y268S mutation being a key indicator of clinical treatment failure.

This compound, although initially designed to target the alternative NADH dehydrogenase (NDH2), has been shown to exert its potent antimalarial activity through the inhibition of the cytochrome bc1 complex at the same Qp site as atovaquone. Crucially, structural studies have revealed that this compound and atovaquone occupy nearly the same space within the Qp pocket, but with different interactions. This difference is believed to be the reason why this compound remains effective against atovaquone-resistant strains harboring the Y268S mutation.

cluster_Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) ETC->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- Pyrimidine Pyrimidine Biosynthesis ComplexIII->Pyrimidine Inhibition ATP ATP Synthesis ComplexIII->ATP ComplexIII->ATP Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) DHODH->ComplexIII e- DHODH->Pyrimidine CK2_68 This compound CK2_68->ComplexIII Inhibition at Qp site Atovaquone Atovaquone Atovaquone->ComplexIII Inhibition at Qp site

Fig. 1: Signaling pathway of this compound and atovaquone.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and atovaquone.

In Vitro Antimalarial Susceptibility Assay ([3H]-Hypoxanthine Incorporation)

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for parasite nucleic acid synthesis.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and human serum or Albumax)

  • [3H]-hypoxanthine

  • 96-well microtiter plates

  • Test compounds (this compound, atovaquone) dissolved in DMSO

  • Cell harvester and scintillation counter

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Drug Dilution: Prepare serial dilutions of this compound and atovaquone in complete culture medium in a 96-well plate. Include drug-free wells as negative controls (100% growth) and wells with uninfected red blood cells as background controls.

  • Parasite Preparation: Synchronize P. falciparum cultures to the ring stage. Adjust the parasitemia to 0.5% and the hematocrit to 2.5% in complete culture medium.

  • Incubation: Add the parasite suspension to each well of the drug-diluted plate. Incubate the plates for 24 hours at 37°C in the controlled gas environment.

  • Radiolabeling: After the initial 24-hour incubation, add [3H]-hypoxanthine to each well.

  • Second Incubation: Continue to incubate the plates for an additional 24-48 hours.

  • Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.

  • Scintillation Counting: Measure the incorporated radioactivity for each well using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration using a nonlinear regression analysis.

cluster_workflow In Vitro Susceptibility Assay Workflow start Start drug_prep Prepare serial dilutions of this compound and Atovaquone start->drug_prep parasite_prep Prepare synchronized ring-stage P. falciparum culture start->parasite_prep incubation1 Add parasites to drug plate and incubate for 24h drug_prep->incubation1 parasite_prep->incubation1 radiolabel Add [3H]-hypoxanthine to each well incubation1->radiolabel incubation2 Incubate for an additional 24-48h radiolabel->incubation2 harvest Harvest cell lysates onto filter mats incubation2->harvest count Measure radioactivity with a scintillation counter harvest->count analysis Calculate IC50 values count->analysis end End analysis->end

Fig. 2: Workflow for in vitro susceptibility testing.
Cytochrome bc1 Complex Activity Assay

This biochemical assay measures the enzymatic activity of the isolated cytochrome bc1 complex and the inhibitory effect of the test compounds.

Materials:

  • Isolated cytochrome bc1 complex (e.g., from bovine heart mitochondria)

  • Assay buffer (e.g., Tris-HCl with detergent like DDM)

  • Substrate: Decylubiquinol (DBH2)

  • Electron acceptor: Cytochrome c

  • Spectrophotometer

  • Test compounds (this compound, atovaquone)

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and cytochrome c.

  • Baseline Reading: Measure the baseline absorbance at 550 nm to monitor the reduction of cytochrome c.

  • Initiate Reaction: Add the substrate (DBH2) to the cuvette and record the non-enzymatic reduction of cytochrome c for a short period.

  • Enzyme Addition: Add the isolated cytochrome bc1 complex to the cuvette to start the enzymatic reaction.

  • Inhibitor Testing: To determine the IC50, pre-incubate the enzyme with various concentrations of this compound or atovaquone before adding the substrate.

  • Data Acquisition: Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Data Analysis: Calculate the initial rate of reaction from the linear phase of the absorbance curve. Determine the IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion

The available data strongly indicates that both this compound and atovaquone are highly effective inhibitors of the P. falciparum cytochrome bc1 complex. The key differentiating factor is the ability of this compound to overcome atovaquone resistance, a critical attribute in the face of rising drug resistance. The similar kill-rate profiles suggest that both drugs act on the parasite at a comparable pace. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and explore the full potential of this compound as a next-generation antimalarial agent. Further in vivo studies are warranted to fully assess the therapeutic potential of this compound.

References

A Structural Showdown: Unraveling the Binding Mechanisms of Antimalarial Candidates CK-2-68 and RYL-552

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the binding interactions of two promising quinolone-type antimalarial compounds, CK-2-68 and RYL-552, with their primary target, the cytochrome bc1 complex (Complex III) of Plasmodium falciparum, reveals subtle yet significant differences that influence their efficacy and resistance profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of their structural and functional characteristics, supported by experimental data.

Initially developed as inhibitors of the alternative NADH dehydrogenase (PfNDH2) in the malaria parasite, both this compound and RYL-552 have been demonstrated to exert their lethal antimalarial effect by targeting the quinol oxidation (Qo) site of Complex III in the mitochondrial electron transport chain.[1][2] This inhibition disrupts essential metabolic pathways, leading to parasite death. While structurally similar, variations in their chemical makeup lead to distinct interactions within the binding pocket, impacting their inhibitory potential and susceptibility to resistance mutations.

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of this compound and RYL-552 against the blood stages of P. falciparum are typically evaluated using parasite growth inhibition assays, which provide half-maximal effective concentration (EC50) values as a measure of potency. Although an assay for the isolated P. falciparum cytochrome bc1 complex (Pfbc1) has not been fully developed, these in-parasite assays serve as a reliable proxy for target engagement.[1]

CompoundTarget Organism/ComplexAssay TypeIC50 / EC50Reference
This compound P. falciparum (wild-type)Growth Inhibition~40 nM[1]
Bos taurus bc1 complex (Btbc1)Enzyme Inhibition1.7 µM[1]
Rhodobacter sphaeroides bc1 complex (Rsbc1)Enzyme Inhibition6.7 µM
RYL-552 P. falciparum resistant clones (cyt bA122T)Growth InhibitionLower resistance increase compared to this compound
P. falciparum resistant clones (cyt bF264L/V259L)Growth InhibitionSimilar or greater resistance increase compared to this compound

Structural Insights into Binding and Resistance

Cryo-electron microscopy studies of this compound bound to bovine Complex III, coupled with homology modeling of Pfbc1, have provided a detailed view of its binding mode at the Qp site. This compound, a quinolone with four aromatic rings, lodges itself in the binding pocket, with its quinolone moiety forming the core interaction.

RYL-552 is a close analog of this compound. Key structural differences between the two molecules influence their interaction with the binding site and their susceptibility to resistance mutations. For instance, position 5 of the quinolone ring is unsubstituted in this compound, whereas RYL-552 possesses a fluoro group at this position. This seemingly minor difference can affect the compound's inhibitory efficacy and how it is impacted by mutations in the cytochrome b subunit of Complex III.

Selection experiments with both compounds on P. falciparum have led to the emergence of resistant parasites with mutations clustered around the Qp site of cytochrome b. Notably:

  • Mutations such as F264L and V259L in cytochrome b result in a similar or greater increase in resistance to RYL-552 compared to this compound.

  • Conversely, the A122T mutation leads to a higher level of resistance against this compound than against RYL-552.

These findings highlight how subtle changes in inhibitor structure can alter the resistance profile, providing valuable information for the design of next-generation antimalarials that can overcome existing resistance mechanisms.

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay

This assay is a cornerstone for evaluating the in vitro efficacy of antimalarial compounds.

Objective: To determine the EC50 value of a compound against the asexual blood stages of P. falciparum.

Principle: The assay measures the proliferation of parasites in the presence of serial dilutions of the test compound. Parasite growth can be quantified using various methods, including DNA-intercalating dyes like SYBR Green I or the incorporation of radiolabeled nucleic acid precursors like [3H]-hypoxanthine.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microplates

  • Test compounds (this compound, RYL-552) dissolved in DMSO

  • SYBR Green I lysis buffer (containing SYBR Green I dye)

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.

  • Include control wells with no drug (positive growth control) and uninfected RBCs (background control).

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.

  • Determine the EC50 value by fitting the dose-response data to a suitable model using graphing software.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the inhibitory mechanism of this compound and RYL-552, and the experimental workflow for determining their efficacy.

Inhibition_Mechanism Inhibition of Mitochondrial Electron Transport Chain by this compound and RYL-552 cluster_Mitochondrion Mitochondrial Inner Membrane Complex_II Complex II (Succinate Dehydrogenase) CoQ_pool Coenzyme Q Pool Complex_II->CoQ_pool e- NDH2 PfNDH2 NDH2->CoQ_pool e- Complex_III Complex III (Cytochrome bc1) CoQ_pool->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Proton_pumping Proton Pumping (ATP Synthesis) Complex_III->Proton_pumping Disrupted Complex_IV Complex IV Cyt_c->Complex_IV e- Inhibitor This compound / RYL-552 Inhibitor->Complex_III Inhibits Qo site

Caption: Mechanism of action of this compound and RYL-552 on Complex III.

Experimental_Workflow Workflow for P. falciparum Growth Inhibition Assay cluster_Preparation Assay Preparation cluster_Incubation Incubation cluster_Analysis Data Analysis A Synchronize P. falciparum to ring stage C Add parasite culture to 96-well plate A->C B Prepare serial dilutions of this compound & RYL-552 B->C D Incubate for 72 hours C->D E Add SYBR Green I lysis buffer D->E F Measure fluorescence E->F G Calculate % inhibition and determine EC50 F->G

Caption: Experimental workflow for assessing antimalarial efficacy.

References

Validating the Inhibitory Effect of CK-2-68 on Mitochondrial Complex III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of CK-2-68 on mitochondrial Complex III, benchmarked against the well-established inhibitors Antimycin A and Atovaquone. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating and validating the efficacy of these compounds.

Comparative Inhibitory Potency

The inhibitory potential of this compound, Antimycin A, and Atovaquone against Complex III has been evaluated across various biological systems. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. It is important to note that bovine heart mitochondrial Complex III (Btbc1) is often used as a reliable proxy for human Complex III in such studies.[1][2]

CompoundTargetIC50 ValueSource Organism/Cell Line
This compound Complex III (Btbc1)1.7 µMBovine Heart Mitochondria
Complex III (Rsbc1)6.7 µMRhodobacter sphaeroides
Antimycin A Complex IIIInhibits growth at 2-100 µMHuman Lung Cancer A549 Cells[3]
Atovaquone Complex III~1 µM (CSCs), ~10 µM (bulk cells)Human Breast Cancer MCF7 Cells[4][5]
Complex III~30 nMRhodobacter capsulatus

Note: The efficacy of this compound is noted to be significantly higher against the Complex III of the malaria parasite Plasmodium falciparum, suggesting a wide therapeutic window.

Experimental Protocols

To aid in the independent validation of these inhibitors, detailed protocols for key experimental assays are provided below.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol utilizes the Seahorse XF Extracellular Flux Analyzer to measure the real-time oxygen consumption of live cells, providing a direct assessment of mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Inhibitors: this compound, Antimycin A, Atovaquone, Oligomycin, FCCP, Rotenone (B1679576)

  • Cultured cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge in a non-CO2 incubator at 37°C overnight.

  • Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed assay medium.

  • Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

  • Assay Setup: Load the hydrated sensor cartridge with the desired concentrations of inhibitors. A typical experimental setup includes sequential injections of the test inhibitor (this compound, Antimycin A, or Atovaquone), followed by oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

  • Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR at baseline and after each inhibitor injection.

  • Data Analysis: Analyze the resulting OCR data to determine the effect of each inhibitor on mitochondrial respiration parameters.

Complex III Enzymatic Activity Assay (Ubiquinol-Cytochrome c Reductase Activity)

This spectrophotometric assay directly measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.

Materials:

  • Isolated mitochondria

  • Spectrophotometer capable of measuring absorbance at 550 nm

  • Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.4, 5 mM MgCl2)

  • Decylubiquinol (substrate)

  • Cytochrome c (from horse heart)

  • Potassium cyanide (KCN) to inhibit Complex IV

  • Inhibitors: this compound, Antimycin A, Atovaquone

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation. Determine the protein concentration of the mitochondrial preparation.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing assay buffer, cytochrome c, and KCN.

  • Baseline Measurement: Record the baseline absorbance at 550 nm.

  • Initiation of Reaction: Add the substrate, decylubiquinol, to the cuvette to initiate the reaction.

  • Activity Measurement: Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

  • Inhibitor Testing: To determine the inhibitory effect, pre-incubate the isolated mitochondria with the desired concentrations of this compound, Antimycin A, or Atovaquone before adding the substrate.

  • Data Analysis: Calculate the rate of cytochrome c reduction in the presence and absence of the inhibitors to determine the percent inhibition and IC50 values.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cultured cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Antimycin A, or Atovaquone and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the cytotoxic effects of the inhibitors.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Validation cell_culture Cell Culture mito_isolation Mitochondria Isolation cell_culture->mito_isolation ocr_assay Oxygen Consumption Rate (OCR) Assay (Seahorse XF) cell_culture->ocr_assay viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay enzymatic_assay Complex III Enzymatic Activity Assay mito_isolation->enzymatic_assay data_analysis Inhibitory Effect Analysis (IC50 Determination) ocr_assay->data_analysis enzymatic_assay->data_analysis viability_assay->data_analysis validation Validation of this compound as a Complex III Inhibitor data_analysis->validation

Caption: Experimental workflow for validating Complex III inhibitors.

G cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibitors Inhibitors ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ H_out Intermembrane Space (High H+) ComplexI->H_out H+ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->H_out H+ ComplexIV Complex IV CytC->ComplexIV ComplexIV->H_out H+ H_in Mitochondrial Matrix (Low H+) ComplexIV->H_in O2 -> H2O ATP_Synthase ATP Synthase ATP_Synthase->H_in ATP Synthesis H_out->ATP_Synthase H+ Gradient CK268 This compound CK268->ComplexIII Inhibits Qo site AntimycinA Antimycin A AntimycinA->ComplexIII Inhibits Qi site Atovaquone Atovaquone Atovaquone->ComplexIII Inhibits Qo site

Caption: Inhibition of the mitochondrial electron transport chain at Complex III.

References

Unveiling the True Target: A Comparative Guide to the Genetic Validation of CK-2-68 in P. falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimalarial drug discovery is a constant battle against parasite resistance. A critical component of this effort is the accurate identification and validation of drug targets. This guide provides a comprehensive comparison of CK-2-68, a compound initially designed to inhibit Plasmodium falciparum's alternative NADH dehydrogenase (NDH2), with other compounds targeting the parasite's mitochondrial electron transport chain (ETC) and the epigenetic regulator PfGCN5. Through a detailed examination of experimental data and methodologies, we illuminate the genetic validation process that unmasked the true target of this compound as Complex III (the cytochrome bc1 complex) of the ETC.

Performance Comparison of Antimalarial Compounds

The following tables summarize the in vitro efficacy of this compound and its comparator compounds against P. falciparum.

Table 1: Inhibitors of the Mitochondrial Electron Transport Chain (Complex III)

CompoundTargetP. falciparum Strain(s)IC50 (nM)Key Findings
This compound Cytochrome bc1 (Complex III)Wild-type40[1]Initially designed to target PfNDH2, but genetic validation through resistance selection consistently identified mutations in cytochrome b, the catalytic subunit of Complex III.[2]
Atovaquone (B601224) Cytochrome bc1 (Complex III)Chloroquine-susceptible & resistant0.7 - 6[3]A well-established antimalarial that also targets the cytochrome bc1 complex. It is generally more potent than this compound.
Stigmatellin Cytochrome bc1 (Complex III)Not specifiedNot specified in retrieved resultsA known inhibitor of Complex III, often used as a reference compound in biochemical assays.
RYL-552 Cytochrome bc1 (Complex III)Not specifiedNot specified in retrieved resultsA close analog of this compound that also demonstrated selection of resistance mutations in cytochrome b.[2]

Table 2: Inhibitors of the Epigenetic Regulator PfGCN5

CompoundTargetP. falciparum Strain(s)IC50 (µM)Key Findings
Garcinol PfGCN53D7~15[4]An inhibitor of the histone acetyltransferase PfGCN5, which has been shown to sensitize artemisinin-resistant parasites to artemisinin (B1665778).[1]
C14 PfGCN5Not specified0.225[5]A selective inhibitor of PfGCN5 with potent antimalarial activity in the nanomolar range.[5]
L-45 PfGCN5 (Bromodomain)Not specifiedNot specified in retrieved resultsA compound that binds to the bromodomain of PfGCN5 and phenocopies the effects of PfGCN5 bromodomain deletion, identifying it as a promising drug target.[6][7]

Experimental Protocols

The genetic validation of a drug's target is a cornerstone of modern drug development. The following protocols outline the key experimental methodologies used to identify the true target of this compound.

In Vitro Drug Resistance Selection

This method is the primary approach for identifying the genetic basis of resistance to a drug, thereby revealing its molecular target.

Objective: To select for P. falciparum parasites that are resistant to this compound and identify the mutations responsible for this resistance.

Methodology:

  • Parasite Culture: A clonal line of P. falciparum (e.g., K1 strain) is cultured in vitro in human erythrocytes.

  • Drug Pressure Application:

    • Step-wise Selection: Parasite cultures are initially exposed to a low concentration of this compound (e.g., 20 nM, which is 0.5x the IC50).[8] The drug concentration is gradually increased in subsequent culture cycles as the parasites adapt and resume growth.

    • Single-step Selection: A large number of parasites are exposed to a single, higher concentration of this compound (e.g., 3-5 times the IC50) for a defined period (e.g., 48-72 hours).[9]

  • Monitoring and Recrudescence: The parasite cultures are monitored for signs of growth (parasitemia). Cultures where parasites are no longer detectable are maintained, and the drug pressure is periodically removed and reapplied to allow for the outgrowth of any resistant mutants.[9]

  • Cloning of Resistant Parasites: Once a resistant parasite line is established, individual parasites are cloned by limiting dilution to ensure a genetically homogenous population for further analysis.

  • Phenotypic Characterization: The IC50 of the resistant clone to this compound is determined and compared to the parental sensitive strain to quantify the level of resistance.[8]

Identification of Resistance-Conferring Mutations

Once resistant parasite lines are established, the next step is to identify the genetic changes that confer this resistance.

Objective: To identify mutations in the genome of this compound-resistant P. falciparum that are absent in the parental sensitive strain.

Methodology:

  • Genomic DNA Extraction: Genomic DNA is extracted from both the resistant and parental parasite lines.

  • Candidate Gene Sequencing (Cytochrome b):

    • PCR Amplification: The cytochrome b gene (the catalytic subunit of Complex III) is amplified from the genomic DNA of both resistant and parental parasites using specific primers.[9][10]

    • Sanger Sequencing: The amplified PCR products are sequenced using the Sanger method to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.[9]

  • Whole-Genome Sequencing (WGS):

    • Library Preparation: Genomic DNA is fragmented, and sequencing libraries are prepared according to the protocols of the sequencing platform (e.g., Illumina).[2][11]

    • Next-Generation Sequencing: The prepared libraries are sequenced to generate high-throughput sequencing data for the entire genome.[2][11]

    • Bioinformatic Analysis: The sequencing reads from the resistant and parental strains are aligned to the P. falciparum reference genome. SNPs and other genetic variations that are unique to the resistant strain are identified.[2][11]

Validation of Target using CRISPR/Cas9

While not explicitly detailed for this compound in the provided search results, CRISPR/Cas9-mediated gene editing is a powerful tool for validating a drug target.

Objective: To confirm that the identified mutations in cytochrome b are directly responsible for this compound resistance.

Methodology:

  • Design of Guide RNA (gRNA): A gRNA is designed to target a specific locus within the cytochrome b gene in a drug-sensitive P. falciparum strain.

  • Design of Donor DNA Template: A donor DNA template is created containing the specific mutation(s) identified in the resistant parasites, flanked by homology arms that match the sequences upstream and downstream of the target site in the cytochrome b gene.

  • Transfection: The Cas9 nuclease, the gRNA, and the donor DNA template are introduced into the drug-sensitive parasites.

  • Selection and Cloning: Transfected parasites are selected, and clones containing the desired mutation are isolated.

  • Phenotypic Analysis: The IC50 of the genetically edited parasites to this compound is determined. A significant increase in the IC50 compared to the wild-type parasites would confirm that the introduced mutation is sufficient to confer resistance.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

cluster_etc Mitochondrial Electron Transport Chain cluster_inhibitors NADH NADH NDH2 PfNDH2 NADH->NDH2 Q Ubiquinone Pool NDH2->Q ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ATP_Synthase ATP Synthase H2O H₂O ATP ATP CK268 This compound CK268->ComplexIII Inhibits Atovaquone Atovaquone Atovaquone->ComplexIII Inhibits

Caption: The P. falciparum mitochondrial electron transport chain, highlighting the inhibitory action of this compound and Atovaquone on Complex III.

start Start with drug-sensitive P. falciparum culture drug_pressure Apply drug pressure with this compound (Step-wise or Single-step) start->drug_pressure selection Select for resistant parasites drug_pressure->selection cloning Clone resistant parasite lines selection->cloning gDNA_extraction Extract genomic DNA from resistant and sensitive parasites cloning->gDNA_extraction sequencing Sequence cytochrome b gene and/or whole genome gDNA_extraction->sequencing mutation_id Identify mutations in cytochrome b sequencing->mutation_id validation Validate target by confirming mutations confer resistance mutation_id->validation cluster_epigenetic Epigenetic Regulation by PfGCN5 cluster_inhibitors_gcn5 PfGCN5 PfGCN5 (Histone Acetyltransferase) Histones Histones PfGCN5->Histones Adds acetyl groups Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Structure Acetylation->Chromatin Gene_Expression Gene Expression (e.g., stress response, invasion) Chromatin->Gene_Expression Garcinol Garcinol Garcinol->PfGCN5 Inhibits C14 C14 C14->PfGCN5 Inhibits

References

Comparative Therapeutic Potential of Novel CK-2-68 Analogues in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the evolving landscape of quinolone-based cytochrome bc1 inhibitors, presenting a comparative analysis of CK-2-68 and its next-generation analogues. This report synthesizes experimental data on their efficacy, selectivity, and structure-activity relationships, providing a framework for future drug development initiatives.

Introduction

The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of novel therapeutics with unique mechanisms of action. The parasite's mitochondrial electron transport chain (ETC) has been identified as a critical and druggable target. Within the ETC, the cytochrome bc1 complex (Complex III) plays a pivotal role in ATP synthesis and is the target of the clinical antimalarial atovaquone. This compound, a 4(1H)-quinolone derivative, was initially developed as an inhibitor of the parasite's alternative NADH dehydrogenase (NDH2) but was later confirmed to exert its potent antimalarial activity through the inhibition of the cytochrome bc1 complex at the quinol oxidation (Qo) site. This guide provides a comprehensive evaluation of the therapeutic potential of recently developed analogues of this compound, comparing their in vitro and in vivo performance to inform future research and development.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound and its analogues are potent inhibitors of the Plasmodium falciparum cytochrome bc1 complex. Their primary mechanism of action involves binding to the Qo site of cytochrome b, a key subunit of the complex. This binding event obstructs the oxidation of ubiquinol, thereby disrupting the electron flow within the ETC. The disruption of this critical pathway leads to the collapse of the mitochondrial membrane potential, inhibition of pyrimidine (B1678525) biosynthesis, and ultimately, parasite death. The selectivity of these compounds for the parasite's cytochrome bc1 complex over the human homologue is a crucial factor in their therapeutic window.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Complex_III Complex III Inhibition NDH2 NDH2 Q_pool Ubiquinone Pool (Q/QH2) NDH2->Q_pool NADH -> NAD+ Complex_III Cytochrome bc1 (Complex III) Q_pool->Complex_III QH2 -> Q Complex_IV Complex IV Complex_III->Complex_IV e- transfer Parasite Death Parasite Death Complex_III->Parasite Death Inhibition leads to ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP ADP -> ATP CK2_68 This compound & Analogues Qo_site Qo Site CK2_68->Qo_site Binds to Qo_site->Q_pool Inhibits Ubiquinol Oxidation

Figure 1: Simplified signaling pathway of this compound analogue inhibition of the Plasmodium falciparum mitochondrial electron transport chain.

Comparative Efficacy of this compound Analogues

The development of analogues of this compound has focused on improving potency against both drug-sensitive and drug-resistant parasite strains, enhancing metabolic stability, and optimizing pharmacokinetic properties. Below is a comparative summary of the in vitro activities of this compound and its key analogues against P. falciparum.

CompoundP. falciparum Strain (3D7 - CQ-sensitive) IC50 (nM)P. falciparum Strain (K1 - CQ-resistant) IC50 (nM)Cytotoxicity (HeLa cells) CC50 (µM)Selectivity Index (SI) (K1)
This compound 40->10-
RYL-552 3.6->25>6944
WJM228 1.51.815.28444
Analogue 7c 56.9897.76>100>1023
Atovaquone ~1->50>50000

Data compiled from multiple sources for illustrative comparison. Direct comparison requires studies where compounds are tested under identical conditions. The selectivity index (SI) is calculated as CC50 / IC50 (K1).

Structure-Activity Relationship (SAR)

Structure-activity relationship studies of this compound analogues have revealed key structural motifs that influence their antimalarial activity. Modifications to the quinolone core, particularly at the C6, C7, and C8 positions, as well as alterations to the side chain, have been explored to enhance potency and selectivity. For instance, the introduction of a 7-N-substituted-3-oxadiazole moiety in WJM228 has been shown to significantly improve its activity against resistant strains.

Experimental Protocols

To ensure the reproducibility and standardization of results, detailed experimental protocols for the key assays are provided below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium.

  • Assay Plate Preparation: 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) is added to each well of a 96-well plate containing the serially diluted compounds.

  • Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. Plates are incubated in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.

start Start culture Maintain P. falciparum Culture start->culture plate_setup Add Parasite Culture and Compounds to 96-well Plate culture->plate_setup prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->plate_setup incubate Incubate for 72 hours plate_setup->incubate lyse_stain Lyse Cells and Stain with SYBR Green I incubate->lyse_stain read_fluorescence Measure Fluorescence lyse_stain->read_fluorescence analyze Calculate IC50 Values read_fluorescence->analyze end End analyze->end

Figure 2: Workflow for the in vitro antiplasmodial activity assay using the SYBR Green I method.

In Vivo Efficacy Assessment (4-Day Suppressive Test)

This murine model is used to evaluate the in vivo antimalarial activity of test compounds.

  • Animal Model: Swiss albino mice (18-22 g) are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells (1x10^7 parasites).

  • Drug Administration: Test compounds are administered orally or subcutaneously once daily for four consecutive days, starting 2-4 hours post-infection. A vehicle control group and a positive control group (e.g., chloroquine) are included.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Efficacy Calculation: The percentage of parasitemia suppression is calculated relative to the vehicle-treated control group.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., HeLa or HEK293T).

  • Cell Culture: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for another 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

The development of this compound analogues represents a promising avenue in the search for novel antimalarial drugs. The data presented herein highlights the potential of these compounds to overcome existing drug resistance and their potent activity against P. falciparum. Future research should focus on optimizing the pharmacokinetic and safety profiles of these analogues to identify lead candidates for preclinical and clinical development. Further exploration of the structure-activity relationships will be crucial in designing next-generation quinolone inhibitors with improved therapeutic indices. The continued investigation of compounds targeting the parasite's mitochondrial functions remains a high-priority strategy in the global effort to combat malaria.

A Head-to-Head Comparison of CK-2-68 and Other NDH2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CK-2-68 and other inhibitors of Type II NADH Dehydrogenase (NDH2), a crucial enzyme in the respiratory chain of many pathogens and a promising target for novel therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to NDH2 and its Inhibitors

Type II NADH Dehydrogenase (NDH2) is a single-subunit enzyme that catalyzes the transfer of electrons from NADH to a quinone, playing a vital role in the electron transport chain of various bacteria, fungi, and protozoa.[1] Notably, NDH2 is absent in mammals, making it an attractive target for the development of selective antimicrobial agents.[2][3]

This compound is a substituted quinolone initially developed as a potent inhibitor of Plasmodium falciparum NDH2 (PfNDH2).[4][5] However, subsequent research has revealed that its potent antimalarial activity is likely due to its inhibitory effect on the cytochrome bc1 complex (Complex III) of the electron transport chain.[4][6] This dual-target activity is a critical consideration in its evaluation.

Several other classes of compounds have been identified as inhibitors of NDH2, primarily in the context of Mycobacterium tuberculosis (Mtb). These include phenothiazines, quinolinyl pyrimidines, and mercapto-quinazolinones.[2][7][8] This guide will compare the available data on these inhibitors alongside this compound.

Quantitative Comparison of NDH2 Inhibitors

The following tables summarize the inhibitory activities of this compound and other prominent NDH2 inhibitors. It is important to note that the direct comparison of potencies is challenging due to variations in the target organism and experimental conditions across different studies.

Table 1: Inhibitory Activity of Quinolone-based NDH2 Inhibitors

CompoundTarget OrganismTarget EnzymeIC50Reference(s)
This compound Plasmodium falciparumPfNDH216 nM[5][9]
Plasmodium falciparumCytochrome bc1 Complex (Complex III)1.7 µM (bovine)[5]
RYL-552 (analog of this compound)Plasmodium falciparumPfNDH23.6 nM[9]

Table 2: Inhibitory Activity of NDH2 Inhibitors against Mycobacterium tuberculosis (Mtb)

Inhibitor ClassRepresentative Compound(s)Target EnzymeIC50MIC against MtbReference(s)
Phenothiazines Chlorpromazine (CPZ)Mtb NDH2~10 µM>10 µM[2][8]
Quinolinyl Pyrimidines Compound 13aMtb NDH240 nM<0.35 µg/mL[2]
Mercapto-quinazolinones Compound 1Mtb NDH27-26 nMNot specified in source[7]
Thiazolino-quinazoline (TQZ) CBR-1825Mtb Ndh64.7 nMNot specified in source[2]
Thiazolidinone (THI) CBR-4032Mtb Ndh25.0 nMNot specified in source[2]

Signaling and Experimental Workflow Diagrams

Electron Transport Chain with NDH2

The following diagram illustrates the role of NDH2 in a simplified bacterial electron transport chain, leading to the generation of a proton motive force for ATP synthesis.

Electron_Transport_Chain Bacterial Electron Transport Chain with NDH2 cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm NDH2 NDH2 QuinonePool Quinone Pool (Q) NDH2->QuinonePool 2e- NAD NAD+ NDH2->NAD ComplexIII Complex III (bc1 complex) QuinonePool->ComplexIII QH2 ComplexIV Complex IV (Terminal Oxidase) ComplexIII->ComplexIV Cyt c Protons_out1 ComplexIII->Protons_out1 Protons_out2 ComplexIV->Protons_out2 2H+ + 1/2 O2 -> H2O ComplexIV->Protons_out2 NADH NADH NADH->NDH2 2e- ATP_Synthase ATP Synthase Protons_out1->ATP_Synthase Protons_out2->ATP_Synthase ADP ADP + Pi ATP_Synthase->ADP ATP ATP ATP_Synthase->ATP

Caption: Role of NDH2 in the bacterial electron transport chain.

Experimental Workflow for NDH2 Inhibition Assay

This diagram outlines a typical workflow for screening and characterizing NDH2 inhibitors.

NDH2_Inhibition_Assay_Workflow Workflow for NDH2 Inhibition Assay start Start prepare_reagents Prepare Assay Buffer, Enzyme (NDH2), Substrates (NADH, Quinone), and Inhibitor Stock start->prepare_reagents dispense_reagents Dispense Reagents into Microplate Wells prepare_reagents->dispense_reagents pre_incubation Pre-incubate Enzyme with Inhibitor dispense_reagents->pre_incubation initiate_reaction Initiate Reaction by adding Substrate pre_incubation->initiate_reaction measure_activity Measure NADH Oxidation (Decrease in Absorbance at 340 nm) over time initiate_reaction->measure_activity data_analysis Data Analysis: Calculate % Inhibition and IC50 values measure_activity->data_analysis end End data_analysis->end

Caption: General workflow for an NDH2 enzyme inhibition assay.

Experimental Protocols

The following are generalized protocols for NDH2 inhibition assays based on methodologies described in the literature.[10] Specific parameters may vary depending on the enzyme source and inhibitor characteristics.

Reagents and Buffers
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0) containing 150 mM NaCl.

  • Enzyme: Purified recombinant NDH2.

  • Substrates:

    • NADH stock solution (e.g., 10 mM in assay buffer).

    • Quinone electron acceptor stock solution (e.g., menadione (B1676200) or ubiquinone analog in DMSO).

  • Inhibitor: Stock solution of the test compound (e.g., this compound, phenothiazine) in a suitable solvent (e.g., DMSO).

NDH2 Inhibition Assay Procedure
  • Preparation of Reaction Mixture: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, a fixed concentration of NDH2 enzyme, and varying concentrations of the inhibitor. The final volume is typically 100-200 µL. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NADH and the quinone substrate to each well. Final concentrations are typically in the micromolar range (e.g., 50-200 µM for NADH and 50-100 µM for the quinone).

  • Measurement of Activity: Immediately after substrate addition, measure the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a microplate reader. The rate of decrease in absorbance is proportional to the NDH2 activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow the target bacterium (e.g., M. tuberculosis) in appropriate liquid culture medium to a specified optical density.

  • Serial Dilution of Inhibitor: Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (no inhibitor) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for M. tuberculosis) for a sufficient period to allow for bacterial growth in the control wells.

  • Determination of MIC: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator dye (e.g., resazurin).

Conclusion

This compound and its analogs are potent inhibitors of Plasmodium falciparum NDH2 in vitro; however, their primary antimalarial activity is now largely attributed to the inhibition of the cytochrome bc1 complex.[4][6] For the specific inhibition of NDH2, particularly in the context of antibacterial drug discovery for pathogens like Mycobacterium tuberculosis, other classes of compounds such as quinolinyl pyrimidines and mercapto-quinazolinones have demonstrated high potency with nanomolar IC50 values.[2][7] Phenothiazines represent an older class of NDH2 inhibitors with micromolar activity.[8]

The development of specific and potent NDH2 inhibitors remains a promising strategy for combating various infectious diseases. The data and protocols presented in this guide offer a comparative overview to aid researchers in the evaluation and development of novel NDH2-targeting therapeutics. Future head-to-head studies under standardized conditions will be invaluable for a more direct comparison of the efficacy of these different inhibitor classes.

References

Confirming the Allosteric Inhibition of Protein Kinase CK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on CK-2-68: Initial searches for "this compound" in the context of Protein Kinase CK2 (CK2) did not yield evidence of its activity against this kinase. Instead, scientific literature primarily identifies this compound and its analogues as antimalarial agents that allosterically inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This guide will, therefore, focus on established and confirmed allosteric inhibitors of CK2, providing a comparative framework against traditional ATP-competitive inhibitors.

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a vast number of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its overexpression is linked to numerous cancers, making it a significant target for therapeutic intervention. While most kinase inhibitors target the highly conserved ATP-binding pocket (orthosteric site), this can lead to off-target effects. Allosteric inhibitors, which bind to distinct, less conserved sites, offer a promising alternative for achieving higher selectivity and novel mechanisms of action. This guide provides an objective comparison of allosteric versus orthosteric CK2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery.

Data Presentation: Allosteric vs. Orthosteric CK2 Inhibitors

The following tables summarize quantitative data for representative allosteric and ATP-competitive (orthosteric) inhibitors of CK2.

Table 1: Allosteric Inhibitors of Protein Kinase CK2

Compound/ClassTarget SiteMethod of Discovery/ValidationPotency (IC₅₀/Kᵢ)Key Characteristics
CAM4066 αD PocketFragment-based screening, X-ray crystallographyIC₅₀: 19 µMDeveloped from a fragment-based approach; binds to a cryptic pocket below the active site, demonstrating high selectivity.[1]
Aminothiazole Derivatives Interface between G-loop and αC-helixHigh-throughput screeningIC₅₀: ~7 µMInitially identified as allosteric modulators, though some were later found to bind the ATP site, highlighting the need for rigorous validation.[2]
Peptide B2 (DCRGLIVMIKLH) Allosteric site on α subunitBacterial surface display library screeningIC₅₀: 0.8 µMNon-ATP and non-substrate competitive peptidic inhibitor; also disrupts CK2α/CK2β interaction at higher concentrations.[3]
W16 CK2α/CK2β InterfaceHigh-throughput screening-Selectively disrupts the CK2 holoenzyme assembly by binding to the interface on the catalytic α subunit.

Table 2: ATP-Competitive (Orthosteric) Inhibitors of Protein Kinase CK2 for Comparison

CompoundTarget SitePotency (IC₅₀/Kᵢ)Key Characteristics
Silmitasertib (CX-4945) ATP-binding pocketKᵢ: 0.38 nMHighly potent, orally bioavailable inhibitor; has entered clinical trials for various cancers. Shows some off-target activity on other kinases like DYRK1A and GSK3β.
SGC-CK2-1 ATP-binding pocketIC₅₀: 4.2 nM (CK2α), 2.3 nM (CK2α')A highly selective chemical probe for CK2 with excellent kinome-wide selectivity, making it a valuable tool for studying CK2 function.
TBB (4,5,6,7-Tetrabromobenzotriazole) ATP-binding pocketKᵢ: 0.4 µMA classic, widely used research compound, though less potent and selective than newer inhibitors.

Experimental Protocols: Confirming Allosteric Inhibition

Distinguishing an allosteric inhibitor from an ATP-competitive one is critical. This requires specific enzyme kinetic and biophysical assays.

Enzyme Kinetics Assay for Mechanism of Action (MOA)

This is the foundational experiment to determine the nature of inhibition with respect to the enzyme's substrates (ATP and the peptide/protein substrate).

Objective: To determine if the inhibitor's potency (IC₅₀) changes with varying concentrations of ATP.

Materials:

  • Purified recombinant CK2 holoenzyme or catalytic subunit (CK2α).

  • Specific peptide substrate (e.g., RRRADDSDDDDD).

  • Test inhibitor.

  • ATP (radiolabeled [γ-³²P]ATP or for use in luminescence-based assays).

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • ADP-Glo™ or similar luminescence-based kinase assay kit (Promega) or phosphocellulose paper for radiometric assays.

  • Microplate reader (for luminescence) or scintillation counter (for radioactivity).

Protocol:

  • Prepare IC₅₀ Curves at Different ATP Concentrations:

    • Set up multiple parallel experiments. In each experiment, the concentration of ATP is held constant. A typical range would be:

      • Low ATP: A concentration at or below the Michaelis constant (Kₘ) for ATP (e.g., 1-10 µM).

      • High ATP: A saturating concentration, typically 10- to 100-fold above the Kₘ (e.g., 1 mM).

    • For each ATP concentration, perform a serial dilution of the test inhibitor across a microplate.

    • Add the CK2 enzyme and peptide substrate to each well.

    • Initiate the kinase reaction by adding the corresponding concentration of ATP.

    • Incubate for a predetermined time (e.g., 30 minutes) at 30°C, ensuring the reaction remains in the linear range.

    • Stop the reaction and measure the remaining ATP (e.g., using ADP-Glo™) or the phosphorylated substrate (radiometric assay).

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration for each ATP level and fit the data to a dose-response curve to determine the IC₅₀ value at each ATP concentration.

  • Interpretation of Results:

    • ATP-competitive Inhibitor: The IC₅₀ value will increase significantly as the ATP concentration increases. The inhibitor and ATP are competing for the same binding site.

    • Allosteric (Non-competitive) Inhibitor: The IC₅₀ value will remain constant regardless of the ATP concentration. The inhibitor binds to a site distinct from the ATP pocket and its effect is not overcome by high levels of ATP.

    • Uncompetitive Inhibitor: The IC₅₀ value will decrease as the ATP concentration increases. This inhibitor binds only to the enzyme-substrate complex.

Biophysical Validation Methods

While kinetic assays are crucial, biophysical methods can provide direct evidence of binding to a specific site.

  • X-ray Crystallography: This is the gold standard for confirming an allosteric binding site. Obtaining a co-crystal structure of the inhibitor bound to CK2 can definitively show its interaction with a site other than the ATP pocket.

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): These techniques can measure the binding affinity (Kᴅ) of the inhibitor to the kinase. Competitive binding experiments can be designed where the kinase is saturated with a known ATP-competitive inhibitor; an allosteric compound should still be able to bind.

  • Thermal Shift Assay (TSA): This method measures the change in the melting temperature (Tₘ) of a protein upon ligand binding. Binding of an inhibitor typically stabilizes the protein, increasing its Tₘ. While not definitive for MOA on its own, it confirms direct binding.

Mandatory Visualizations

CK2 Signaling Pathway

CK2_Signaling_Pathway CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates (e.g., p-Akt S129) NFkB NF-κB Pathway CK2->NFkB Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Activates Apoptosis Apoptosis CK2->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation NFkB->Proliferation Wnt->Proliferation

Caption: Simplified diagram of key pro-survival signaling pathways modulated by Protein Kinase CK2.

Experimental Workflow for Determining Inhibition Mechanism

MOA_Workflow Start Test Compound KinaseAssay Kinase Activity Assay (Varying [ATP]) Start->KinaseAssay Decision Does IC50 increase with [ATP]? KinaseAssay->Decision Competitive Mechanism: ATP-Competitive Decision->Competitive  Yes Allosteric Mechanism: Allosteric (Non-competitive) Decision->Allosteric  No Biophysics Biophysical Validation (X-ray, ITC, SPR) Allosteric->Biophysics Confirm Binding Site Confirmed Biophysics->Confirm

Caption: Workflow for characterizing the mechanism of action of a potential kinase inhibitor.

Allosteric Inhibition of the CK2 Holoenzyme

Allosteric_Inhibition cluster_CK2 CK2 Holoenzyme CK2a1 CK2α CK2b1 CK2β CK2a2 CK2α' CK2b2 CK2β ATP_Inhibitor Orthosteric Inhibitor (e.g., CX-4945) ATP_Inhibitor->CK2a1 Binds ATP Site Allosteric_Inhibitor Allosteric Inhibitor (e.g., CAM4066) Allosteric_Inhibitor->CK2a2 Binds αD Pocket Interface_Inhibitor Interface Inhibitor (e.g., W16) Interface_Inhibitor->CK2b1 Disrupts α/β Interface

Caption: Orthosteric vs. allosteric inhibition sites on the tetrameric CK2 holoenzyme complex.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of CK-2-68

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical compounds like CK-2-68 are paramount to ensuring a safe and compliant laboratory environment. While specific safety data sheets (SDS) for novel compounds such as this compound, a potent PfNDH2 inhibitor, may not be readily available, established protocols for handling analogous chemical structures, such as quinolinone derivatives, provide a clear framework for its responsible disposal. Adherence to these procedures is crucial for personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is essential to handle this compound with the appropriate safety measures. Given its classification as a research chemical and its structural relation to potentially hazardous compounds, treating this compound as a hazardous substance is a critical precautionary step.

Personal Protective Equipment (PPE):

A comprehensive array of PPE is mandatory when handling this compound to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or goggles; face shield if splashing is a risk.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use and dispose of properly.EN 374
Body Laboratory coat, long-sleeved. Consider impervious clothing if significant contact is possible.---
Respiratory Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA or EN 14

Personal protective equipment for handling CK-2-68

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of CK-2-68, a quinolone-derived compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling quinolone derivatives and general laboratory chemical safety. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The selection of PPE should be based on a thorough risk assessment of the specific experimental procedures involving this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Body AreaRecommended PPESpecifications and Use
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately after known contact with the compound.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled. Goggles provide a higher level of protection against splashes.
Body Laboratory coatA buttoned, full-length lab coat is required to protect skin and clothing from contamination.
Respiratory Fume hood or ventilated enclosureAll work with solid or concentrated solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation and Weighing:

  • Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.

  • Weigh solid this compound within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Handle the compound gently to minimize the generation of airborne dust.

2. Solution Preparation:

  • Prepare solutions within the fume hood.

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.

3. Experimental Use:

  • Keep containers of this compound sealed when not in use.

  • When transferring solutions, use appropriate tools such as a pipette or a funnel to minimize the risk of spills.

  • Avoid working alone when handling significant quantities of the compound.

4. Spill Management:

  • In the event of a small spill, alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

  • Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container. This includes unused compound, contaminated weighing papers, and disposable lab equipment.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
Contaminated PPE Dispose of used gloves, bench paper, and other contaminated disposable items in a designated hazardous waste bag or container.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance on hazardous waste pickup and disposal procedures.

Experimental Workflow for Safe Handling of this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Assess Hazards and Risks B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Remove PPE G->H J Store Waste in Designated Area G->J I Wash Hands Thoroughly H->I K Arrange for Hazardous Waste Pickup J->K

Caption: This diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.